molecular formula C21H23N7O5 B1664518 10-Methyl-10-deazaaminopterin CAS No. 80576-77-8

10-Methyl-10-deazaaminopterin

Katalognummer: B1664518
CAS-Nummer: 80576-77-8
Molekulargewicht: 453.5 g/mol
InChI-Schlüssel: MQISJAZESFPIPJ-SBNLOKMTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

80576-77-8

Molekularformel

C21H23N7O5

Molekulargewicht

453.5 g/mol

IUPAC-Name

(2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)propan-2-yl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H23N7O5/c1-10(8-13-9-24-18-16(25-13)17(22)27-21(23)28-18)11-2-4-12(5-3-11)19(31)26-14(20(32)33)6-7-15(29)30/h2-5,9-10,14H,6-8H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,22,23,24,27,28)/t10?,14-/m0/s1

InChI-Schlüssel

MQISJAZESFPIPJ-SBNLOKMTSA-N

Isomerische SMILES

CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Kanonische SMILES

CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

10-methyl-10-deaza-aminopterin
10-methyl-10-deazaaminopterin

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to 10-Methyl-10-deazaaminopterin: Chemical Structure, Properties, and Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of 10-Methyl-10-deazaaminopterin, a potent antifolate agent with significant antitumor potential. The information is curated for researchers and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound is a synthetic analog of the folic acid antagonist aminopterin. The key structural modification is the substitution of the nitrogen atom at the 10th position with a carbon atom, to which a methyl group is attached. This alteration significantly impacts the molecule's conformational flexibility and its interaction with its biological target, dihydrofolate reductase (DHFR).

Chemical Structure:

The chemical structure of this compound is presented below:

Physicochemical and Biological Properties:

A summary of the key chemical and biological properties of this compound is provided in the table below. Data for the parent compound, 10-deazaaminopterin, and the widely used antifolate methotrexate (B535133) are included for comparison.

PropertyThis compound10-DeazaaminopterinMethotrexate
IUPAC Name (2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)propan-2-yl]benzoyl]amino]pentanedioic acid(2S)-2-[[4-[2-(2,4-diaminopteridin-6-yl)ethyl]benzoyl]amino]pentanedioic acid(2S)-2-[[4-[[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid
Molecular Formula C21H23N7O5C20H21N7O5C20H22N8O5
Molecular Weight 453.45 g/mol 439.43 g/mol 454.44 g/mol
SMILES CC(Cc1cncc2c(N)nc(N)nc12)c1ccc(C(=O)N--INVALID-LINK--C(=O)O)cc1N=c1nc(N)c2ncc(CCc3ccc(C(=O)N--INVALID-LINK--C(=O)O)cc3)cn2c1NCN(Cc1cncc2c(N)nc(N)nc12)c1ccc(C(=O)N--INVALID-LINK--C(=O)O)cc1
Melting Point Data not availableData not available155-165 °C (decomposes)
Solubility Data not availableSoluble in DMSOSlightly soluble in water
DHFR Inhibition (L1210) Similar to 10-deazaaminopterinPotent inhibitorPotent inhibitor
Antitumor Activity (%ILS vs L1210) +235%+178%[1]+151%[1]

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound exerts its cytotoxic effects primarily through the potent inhibition of dihydrofolate reductase (DHFR). This enzyme is critical for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA replication and cell division. By blocking DHFR, this compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis.

The signaling pathway illustrating the mechanism of action is depicted below:

DHFR_Inhibition_Pathway cluster_folate_cycle Folate Metabolism cluster_inhibition Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA Cell Proliferation Cell Proliferation DNA->Cell Proliferation MDAM This compound MDAM->DHF Binds to DHFR Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis MDAM->Cell Cycle Arrest / Apoptosis

Figure 1. Mechanism of action of this compound via DHFR inhibition.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DHFR. The activity is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Purified L1210 DHFR enzyme

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound stock solution (in DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the diluted compound, NADPH solution, and DHFR enzyme solution.

  • Include a positive control (without inhibitor) and a negative control (without enzyme).

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding the DHF solution to all wells.

  • Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes.

  • Calculate the rate of NADPH consumption (decrease in A340/min) for each concentration of the inhibitor.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of DHFR activity.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • L1210 murine leukemia cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed L1210 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

In Vivo Antitumor Activity in Murine Leukemia Model

This protocol describes the evaluation of the antitumor efficacy of this compound in mice bearing L1210 leukemia.

Materials:

  • Female BALB/c mice

  • L1210 murine leukemia cells

  • This compound

  • Sterile saline solution (vehicle)

  • Syringes and needles

Procedure:

  • Inoculate mice intraperitoneally with 1 x 10^5 L1210 cells.

  • Randomly divide the mice into control and treatment groups.

  • On day 1 post-inoculation, begin treatment with intraperitoneal injections of this compound at various dose levels. The control group receives the vehicle only.

  • Administer treatment daily for a specified period (e.g., 5-9 days).

  • Monitor the mice daily for signs of toxicity and record their survival time.

  • Calculate the mean survival time for each group and determine the percentage increase in lifespan (%ILS) for the treated groups compared to the control group.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and evaluation of this compound.

Synthesis_Workflow start p-Methylbenzoic Acid step1 Alkylation with 3-methoxyallyl chloride start->step1 step2 Bromination step1->step2 step3 Condensation with 2,4,5,6-tetraminopyrimidine step2->step3 step4 In situ oxidation step3->step4 pteroic_acid 10-Methyl-10-deaza-4-amino-4-deoxypteroic acid step4->pteroic_acid step5 Coupling with diethyl glutamate pteroic_acid->step5 step6 Saponification step5->step6 final_product This compound step6->final_product

Figure 2. Synthetic workflow for this compound.

Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation compound This compound dhfr_assay DHFR Inhibition Assay compound->dhfr_assay cell_viability Cell Viability Assay (e.g., MTT) compound->cell_viability animal_model Murine Leukemia Model (L1210) cell_viability->animal_model efficacy_study Antitumor Efficacy (%ILS) animal_model->efficacy_study toxicity_study Toxicity Assessment animal_model->toxicity_study

Figure 3. Experimental workflow for the evaluation of this compound.

Conclusion

This compound is a highly effective antifolate agent that demonstrates superior antitumor activity compared to its parent compound, 10-deazaaminopterin, and the established drug, methotrexate, in preclinical models of leukemia.[1] Its potent inhibition of dihydrofolate reductase underscores its mechanism of action and its potential as a valuable candidate for further cancer research and drug development. The provided protocols and workflows offer a foundational framework for the continued investigation of this promising compound.

References

10-Methyl-10-deazaaminopterin: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth look at 10-Methyl-10-deazaaminopterin, a potent antitumor agent. It is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and mechanism of action.

Core Compound Data

PropertyValueSource
Compound Name This compoundScientific Literature
CAS Number Not FoundN/A
Molecular Formula C₂₁H₂₃N₇O₅Calculated
Molecular Weight 453.45 g/mol Calculated
Parent Compound 10-Deazaaminopterin (B1664510)--INVALID-LINK--
Parent CAS Number 52454-37-2[1]
Parent Molecular Weight 439.4 g/mol [1]

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound, like its parent compound and other methotrexate (B535133) analogs, functions as a folic acid antagonist. Its primary mechanism of action is the potent inhibition of dihydrofolate reductase (DHFR). This enzyme is critical for the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of purines and thymidylate, which are vital for DNA synthesis and cellular replication. By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.

DHFR_Inhibition_Pathway Dihydrofolate Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR Purine Synthesis Purine Synthesis Tetrahydrofolate->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate->Thymidylate Synthesis DHFR DHFR This compound This compound This compound->DHFR Inhibition DNA Synthesis DNA Synthesis Purine Synthesis->DNA Synthesis Thymidylate Synthesis->DNA Synthesis

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by this compound.

Experimental Protocols

The synthesis of 10-alkyl-10-deazaaminopterins, including the 10-methyl analog, has been described in the scientific literature.[2] The following is a detailed methodology based on a published synthesis route.

Synthesis of this compound[2]

This synthesis involves a multi-step process starting from a p-alkylbenzoic acid.

Step 1: Alkylation of p-Alkylbenzoic Acid

  • Generate the dianion of the appropriate p-alkylbenzoic acid using lithium diisopropylamide (LDA).

  • Alkylate the dianion with 3-methoxyallyl chloride.

Step 2: Bromination

  • The resulting 4-(p-carboxyphenyl)-1-methoxy-1-butene is brominated at a pH of 7-8.

  • This reaction affords 2-bromo-4-(p-carboxyphenyl)butyraldehyde.

Step 3: Condensation and Oxidation

  • Condense the aldehyde from the previous step with 2,4,5,6-tetraminopyrimidine.

  • Perform an in situ oxidation of the resulting dihydropteridine to yield the crystalline 10-alkyl-10-deaza-4-amino-4-deoxypteroic acid.

Step 4: Coupling with Diethyl Glutamate (B1630785)

Step 5: Saponification

  • Saponify the product from the previous step at room temperature to yield the final product, this compound.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Final Product p_alkylbenzoic_acid p-Alkylbenzoic Acid alkylation 1. Alkylation p_alkylbenzoic_acid->alkylation tetraminopyrimidine 2,4,5,6-Tetraminopyrimidine condensation_oxidation 3. Condensation & Oxidation tetraminopyrimidine->condensation_oxidation diethyl_glutamate Diethyl Glutamate coupling 4. Coupling diethyl_glutamate->coupling bromination 2. Bromination alkylation->bromination bromination->condensation_oxidation condensation_oxidation->coupling saponification 5. Saponification coupling->saponification final_product This compound saponification->final_product

Caption: General workflow for the synthesis of this compound.

Antitumor Activity

Studies have shown that 10-alkyl-10-deazaaminopterins exhibit significant antitumor activity. The 10-methyl analogue, in particular, demonstrated a notable increase in the lifespan of mice with L1210 leukemia.[2] The percent increase in life span at the LD10 dosage was reported as +235% for the 10-methyl analogue, compared to +178% for 10-deazaaminopterin and +151% for methotrexate.[2] These compounds were found to be approximately equipotent to 10-deazaaminopterin as growth inhibitors of folate-dependent bacteria and as inhibitors of dihydrofolate reductase.[2] In vitro transport properties have suggested the potential for an improved therapeutic index for the 10-alkyl analogues.[2]

References

The Core Mechanism of 10-Methyl-10-deazaaminopterin as a Dihydrofolate Reductase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of 10-Methyl-10-deazaaminopterin (MDAM) as a potent inhibitor of dihydrofolate reductase (DHFR). By competitively binding to the active site of DHFR, MDAM disrupts the folate metabolic pathway, leading to a depletion of downstream products essential for nucleotide biosynthesis and cellular proliferation. This guide will detail the biochemical interactions, quantitative inhibitory data, relevant experimental methodologies, and the downstream cellular consequences of DHFR inhibition by MDAM and its analogs.

Introduction: The Critical Role of Dihydrofolate Reductase in Cellular Metabolism

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives, collectively known as folates, are crucial one-carbon donors in a variety of biosynthetic pathways. These pathways are fundamental for cellular growth and division, as they are responsible for the synthesis of purines, thymidylate, and certain amino acids such as methionine and glycine.[1] The central role of DHFR in these processes makes it a prime target for therapeutic intervention, particularly in cancer chemotherapy and as an antimicrobial agent.[2]

Inhibition of DHFR leads to a depletion of the intracellular pool of THF. This, in turn, disrupts the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP), a critical step in DNA synthesis. The resulting "thymineless death" is a primary mechanism by which DHFR inhibitors exert their cytotoxic effects on rapidly proliferating cells, such as cancer cells.[2][3]

This compound (MDAM): A Potent Folate Analog

This compound is a synthetic analog of the classical antifolate, aminopterin. The key structural modification in the "10-deaza" series of compounds is the replacement of the nitrogen atom at the 10th position with a carbon atom. This modification has been shown to influence the compound's transport into cells and its subsequent metabolism, often leading to improved therapeutic indices compared to older antifolates like methotrexate (B535133) (MTX). The addition of a methyl group at this new 10-carbon position further refines its interaction with the DHFR enzyme.

Mechanism of DHFR Inhibition

Like other classical antifolates, MDAM acts as a competitive inhibitor of DHFR. It binds to the active site of the enzyme, preventing the binding of the natural substrate, DHF. The high affinity of MDAM for DHFR effectively sequesters the enzyme, leading to a rapid cessation of THF production.

The binding of MDAM is thought to occur in a ternary complex with DHFR and the cofactor NADPH.[2] This tight-binding inhibition is a hallmark of many potent DHFR inhibitors.

Quantitative Analysis of DHFR Inhibition

CompoundTarget EnzymeIC50KiReference
Methotrexate (MTX)L1210 DHFR--[4]
10-deazaaminopterin (B1664510) (10-DAAM)L. casei DHFR--[5]
10-ethyl-10-deazaaminopterin (10-EDAAM)L. casei DHFR--[5]
5-methyl-5-deazaaminopterinL1210 DHFR~10x more inhibitory than MTX (cell growth)-[4]

Note: Specific IC50 and Ki values for this compound were not found in the provided search results. The table reflects data on related compounds to provide context on the potency of this class of inhibitors.

Experimental Protocols

The following sections outline generalized protocols for key experiments used to characterize the mechanism of action of DHFR inhibitors like MDAM.

DHFR Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Purified recombinant DHFR enzyme

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM EDTA)

  • This compound (or other inhibitor) stock solution

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the inhibitor (MDAM) in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH, and the inhibitor dilutions.

  • Add the DHFR enzyme to each well and incubate for a pre-determined time to allow for inhibitor binding.

  • Initiate the reaction by adding DHF to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic effect of the DHFR inhibitor on cancer cell lines.

Materials:

  • Cancer cell line (e.g., L1210, HeLa)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • This compound (or other inhibitor) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the inhibitor (MDAM) and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing the Mechanism and Pathways

Core Mechanism of DHFR Inhibition

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF Product DHFR->NADP Oxidized Cofactor MDAM This compound (MDAM) MDAM->DHFR Competitive Inhibition Downstream_Effects cluster_DHFR DHFR Cycle cluster_Nucleotide Nucleotide Synthesis cluster_Cellular Cellular Processes DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) THF_derivatives THF Derivatives (e.g., N5,N10-methylene-THF) THF->THF_derivatives DHFR->THF MDAM MDAM MDAM->THF Depletion MDAM->DHFR dUMP dUMP Thymidylate_Synthase Thymidylate Synthase dUMP->Thymidylate_Synthase dTMP dTMP DNA_Synthesis DNA Synthesis and Repair dTMP->DNA_Synthesis Thymidylate_Synthase->dTMP THF_derivatives->Thymidylate_Synthase Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Apoptosis Apoptosis (Cell Death) Cell_Proliferation->Apoptosis Inhibition leads to Experimental_Workflow start Start: Synthesize/Obtain This compound biochem_assay Biochemical Assay: DHFR Inhibition (IC50, Ki) start->biochem_assay cell_assay Cell-Based Assay: Proliferation (IC50) biochem_assay->cell_assay uptake_studies Cellular Uptake and Polyglutamylation Studies cell_assay->uptake_studies in_vivo In Vivo Studies: Animal Models uptake_studies->in_vivo clinical_trials Clinical Trials in_vivo->clinical_trials end End: Therapeutic Application clinical_trials->end

References

10-Methyl-10-deazaaminopterin: A Technical Overview of its Role in Folate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyl-10-deazaaminopterin (MDAM) is a potent antifolate agent belonging to the 10-deazaaminopterin (B1664510) series of methotrexate (B535133) (MTX) analogues.[1][2] Antifolates are a class of drugs that interfere with the metabolic processes involving folic acid (vitamin B9), which are essential for DNA synthesis, repair, and cellular replication.[3][4] MDAM and its derivatives have demonstrated significant antitumor activity, in some cases superior to that of methotrexate, in various preclinical models.[1][5] This technical guide provides an in-depth analysis of the role of this compound in folate metabolism, focusing on its mechanism of action, quantitative pharmacological data, relevant experimental protocols, and its interaction with key metabolic pathways.

Mechanism of Action

The primary mechanism of action of this compound, like other classical antifolates, is the competitive inhibition of dihydrofolate reductase (DHFR).[6][7] DHFR is a crucial enzyme in the folate pathway that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4][8] THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[9]

By binding tightly to DHFR, MDAM blocks the regeneration of THF, leading to a depletion of intracellular reduced folate pools. This, in turn, inhibits the synthesis of thymidylate and purines, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells.[4][10]

Beyond DHFR inhibition, the efficacy of MDAM is also influenced by two other critical cellular processes:

  • Cellular Transport: MDAM enters cells via the reduced folate carrier (RFC-1), a major transport system for folates and antifolates.[11][12] The efficiency of this transport can significantly impact the intracellular concentration and, consequently, the cytotoxic activity of the drug. Some 10-deazaaminopterin analogues have shown more effective inward transport compared to methotrexate.[13]

  • Polyglutamylation: Once inside the cell, MDAM is a substrate for the enzyme folylpolyglutamate synthetase (FPGS).[3][12] FPGS catalyzes the addition of glutamate (B1630785) residues to the molecule, forming polyglutamated derivatives.[14] These polyglutamated forms are retained more effectively within the cell and are also potent inhibitors of DHFR and other folate-dependent enzymes.[3][10] The extent of polyglutamylation is a key determinant of the duration of action and overall efficacy of antifolates.[15]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound and related compounds from various studies. This data allows for a comparative analysis of their potency and cellular pharmacology.

Table 1: Dihydrofolate Reductase (DHFR) Inhibition

CompoundSource of DHFRKi (pM)Reference
MethotrexateL1210 cells4.82 ± 0.60[16]
10-Ethyl-5-methyl-5,10-dideazaaminopterinL1210 cells100[16]

Table 2: In Vitro Cell Growth Inhibition (IC50)

CompoundCell LineIC50 (nM)Reference
MethotrexateL12103.4 ± 1.0[16]
10-Ethyl-5-methyl-5,10-dideazaaminopterinL121065 ± 18[16]
10-Propargyl-10-deazaaminopterin (PDX)VAMT-1 (human mesothelioma)~25-30 fold more potent than MTX[18]
10-Propargyl-10-deazaaminopterin (PDX)JMN (human mesothelioma)~3 fold more potent than edatrexate[18]

Note: The 10-propargyl analogue of 10-deazaaminopterin was found to be about 5 times more potent than methotrexate as a growth inhibitor in L1210 cells.[13]

Table 3: In Vivo Antitumor Activity

CompoundTumor ModelMetricResultReference
This compoundL1210 leukemia in mice% Increase in Life Span (ILS) at LD10+235%[2]
10-Ethyl-10-deazaaminopterinL1210 leukemia in mice% Increase in Life Span (ILS) at LD10+211%[2]
10-DeazaaminopterinL1210 leukemia in mice% Increase in Life Span (ILS) at LD10+178%[2]
MethotrexateL1210 leukemia in mice% Increase in Life Span (ILS) at LD10+151%[2]

Key Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of a compound against DHFR.

Principle: The enzymatic activity of DHFR is measured by monitoring the oxidation of its cofactor, NADPH, to NADP+. This is typically observed as a decrease in absorbance at 340 nm. The assay is performed in the presence of varying concentrations of the inhibitor to determine the concentration required to inhibit the enzyme's activity by 50% (IC50), from which the Ki can be calculated.

General Protocol:

  • Enzyme and Substrate Preparation: Purified DHFR enzyme and its substrate, dihydrofolic acid (DHF), are prepared in a suitable buffer (e.g., Tris-HCl or potassium phosphate (B84403) buffer) at a specific pH (typically around 7.5). NADPH is also prepared fresh.

  • Assay Reaction: The reaction mixture typically contains the buffer, NADPH, purified DHFR, and varying concentrations of the inhibitor (e.g., this compound).

  • Initiation of Reaction: The reaction is initiated by the addition of DHF.

  • Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves. The percent inhibition is calculated for each inhibitor concentration. The IC50 value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration of the substrate (DHF) and its Michaelis-Menten constant (Km).

In Vitro Cell Growth Inhibition Assay

Objective: To determine the cytotoxic effect of a compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Principle: Cancer cells are cultured in the presence of varying concentrations of the test compound. After a defined incubation period, cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, XTT, or resazurin (B115843) assay).

General Protocol:

  • Cell Seeding: Cancer cells (e.g., L1210 leukemia cells) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., methotrexate) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: A viability reagent (e.g., MTT) is added to each well. Viable cells metabolize the reagent, resulting in a color change that can be quantified by measuring the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Metabolic Pathway Interactions and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the central role of this compound in the folate metabolic pathway and a typical experimental workflow for its evaluation.

Folate_Metabolism_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines One-carbon transfer Thymidylate Thymidylate Synthesis (dUMP -> dTMP) THF->Thymidylate One-carbon transfer DNA DNA Synthesis Purines->DNA Thymidylate->DNA MDAM This compound (MDAM) MDAM->DHFR Inhibition DHFR->THF Experimental_Workflow start Start: Compound Synthesis (this compound) enzyme_assay In Vitro Enzyme Assay (DHFR Inhibition - Ki determination) start->enzyme_assay cell_assay In Vitro Cell-Based Assay (Growth Inhibition - IC50 determination) start->cell_assay transport_polyglut Cellular Pharmacology Studies (Transport & Polyglutamylation) cell_assay->transport_polyglut in_vivo In Vivo Antitumor Efficacy (Murine Tumor Models) transport_polyglut->in_vivo pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in_vivo->pk_pd clinical Preclinical Development & Clinical Trials pk_pd->clinical Cellular_Pharmacology cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MDAM_out MDAM MDAM_in MDAM MDAM_out->MDAM_in RFC-1 Transport MDAM_in->MDAM_out Efflux DHFR DHFR MDAM_in->DHFR Inhibition FPGS FPGS MDAM_in->FPGS MDAM_poly MDAM-(Glu)n (Polyglutamated) MDAM_poly->DHFR Potent Inhibition FPGS->MDAM_poly  Polyglutamylation

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 10-Methyl-10-deazaaminopterin and its analogs. These compounds are of significant interest in medicinal chemistry due to their potent antifolate activity, acting as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis. This document details the primary synthetic methodologies, presents key quantitative data in a structured format, and includes detailed experimental protocols for the synthesis of the target molecules and essential starting materials.

Core Synthetic Strategies

The synthesis of 10-alkyl-10-deazaaminopterins predominantly follows a convergent approach, which involves the preparation of a substituted pteroic acid intermediate followed by coupling with a glutamate (B1630785) moiety. An alternative strategy employing a Wittig reaction has also been developed.

The most common synthetic route for 10-alkyl-10-deazaaminopterins involves a multi-step process:

  • Alkylation: A dianion of a p-alkylbenzoic acid is generated using a strong base, such as lithium diisopropylamide (LDA), and is subsequently alkylated. For the synthesis of this compound, p-toluic acid is the starting material.

  • Bromination and Aldehyde Formation: The product from the alkylation step undergoes bromination to form a key aldehyde intermediate.

  • Condensation and Aromatization: The aldehyde is then condensed with 2,4,5,6-tetraaminopyrimidine (B94255). The resulting dihydropteridine is oxidized in situ to yield the aromatic 10-alkyl-10-deaza-4-amino-4-deoxypteroic acid.

  • Peptide Coupling: The pteroic acid is coupled with diethyl L-glutamate, typically via a mixed anhydride (B1165640) method.

  • Saponification: The final step is the hydrolysis of the ethyl esters to afford the target 10-alkyl-10-deazaaminopterin.

An alternative approach for the synthesis of the 10-deazaaminopterin (B1664510) core structure utilizes a Wittig reaction, where a pteridine-derived ylide is reacted with an aldehyde-functionalized benzoyl-glutamate derivative.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of this compound and its analogs.

Table 1: Antitumor Activity of 10-Alkyl-10-deazaaminopterins against L1210 Leukemia in Mice [2]

CompoundOptimal Dose (mg/kg)Increase in Lifespan (%)
Methotrexate-+151
10-Deazaaminopterin-+178
This compound -+235
10-Ethyl-10-deazaaminopterin-+211
10,10-Dimethyl-10-deazaaminopterin72+135

Table 2: In Vitro Activity of 10-Ethyl-5-methyl-5,10-dideazaaminopterin and Methotrexate [3]

CompoundDHFR Inhibition (Ki, pM)L1210 Cell Growth Inhibition (IC50, nM)
Methotrexate4.82 ± 0.603.4 ± 1.0
10-Ethyl-5-methyl-5,10-dideazaaminopterin10065 ± 18

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of this compound and its precursors.

Synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate[4]

This procedure outlines the preparation of a crucial starting material.

  • Reaction Setup: In a suitable reaction vessel, suspend one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine (B18466) in water.

  • Reduction: Add 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid (e.g., HCl) to maintain a pH below 7. The reaction is conducted at a temperature between 20°C and 65°C to form the acid salt of 2,4,5,6-tetraaminopyrimidine.

  • pH Adjustment and Filtration: Adjust the pH of the reaction mixture to 2.0-2.5 with the same acid to dissolve the product. Separate any insoluble materials by filtration.

  • Precipitation: To the filtrate, add sulfuric acid to adjust the pH to 0.2-0.5 while maintaining the temperature between 20°C and 60°C.

  • Isolation: Cool the mixture to 0-10°C to precipitate 2,4,5,6-tetraaminopyrimidine sulfate. The precipitate is then collected by filtration.

Synthesis of Diethyl L-glutamate Hydrochloride[1]

This protocol describes the esterification of L-glutamic acid.

  • Reaction Mixture: To a 500 mL four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 300 g of ethanol (B145695), 14.7 g (0.10 mol) of L-glutamic acid, and 25.0 g (0.08 mol) of triphosgene (B27547).

  • Reaction Conditions: Heat the mixture to 70-75°C and maintain this temperature for 5 hours with stirring.

  • Work-up: Cool the reaction mixture to 20-25°C. Purge the system with nitrogen for 30 minutes to remove hydrogen chloride gas.

  • Purification: Remove excess triphosgene and ethanol by distillation. Add 100 mL of methyl tert-butyl ether to the residue to induce precipitation.

  • Isolation: Collect the white solid product, Diethyl L-glutamate hydrochloride, by filtration and dry. The reported yield is 98.0% with a purity of 99.7%.[1]

General Procedure for the Synthesis of 10-Alkyl-10-deazaaminopterins[2]

This procedure is a general outline based on the synthesis of various 10-alkyl analogs.

  • Alkylation of p-Alkylbenzoic Acids: The dianion of the appropriate p-alkylbenzoic acid is generated using lithium diisopropylamide (LDA) and then alkylated with 3-methoxyallyl chloride.

  • Bromination: The resulting 4-(p-carboxyphenyl)-1-methoxy-1-butene is brominated at pH 7-8 to yield the corresponding 2-bromo-4-(p-carboxyphenyl)butyraldehyde.

  • Condensation to form Pteroic Acid: The aldehyde intermediate is condensed with 2,4,5,6-tetraminopyrimidine. The resulting dihydropteridine is oxidized in situ to afford the crystalline 10-alkyl-10-deaza-4-amino-4-deoxypteroic acid.

  • Coupling with Diethyl L-glutamate: The pteroic acid is coupled with diethyl L-glutamate using the mixed anhydride method.[4] This involves activating the carboxylic acid of the pteroic acid with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine, followed by the addition of diethyl L-glutamate.

  • Saponification: The diethyl ester of the coupled product is saponified at room temperature to yield the final 10-alkyl-10-deazaaminopterin.

Visualizations

The following diagrams illustrate the synthetic pathway and the mechanism of action of 10-deazaaminopterins.

Synthesis_of_10_Methyl_10_deazaaminopterin p_toluic_acid p-Toluic Acid alkylated_intermediate 4-(p-Carboxyphenyl)-1-methoxy-1-butene (after alkylation) p_toluic_acid->alkylated_intermediate 1. LDA 2. 3-Methoxyallyl chloride aldehyde 2-Bromo-4-(p-carboxyphenyl) -butyraldehyde alkylated_intermediate->aldehyde Bromination (pH 7-8) pteroic_acid 10-Methyl-10-deaza-4-amino -4-deoxypteroic Acid aldehyde->pteroic_acid Condensation & in situ Oxidation tetraminopyrimidine 2,4,5,6-Tetraaminopyrimidine tetraminopyrimidine->pteroic_acid Condensation & in situ Oxidation diester_product Diethyl this compound pteroic_acid->diester_product Mixed Anhydride Coupling diethyl_glutamate Diethyl L-glutamate diethyl_glutamate->diester_product Mixed Anhydride Coupling final_product This compound diester_product->final_product Saponification

Caption: General synthetic scheme for this compound.

DHFR_Inhibition_Pathway cluster_reaction DHFR Catalyzed Reaction DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Nucleotide_Synthesis De novo Synthesis of Purines and Thymidylate THF->Nucleotide_Synthesis One-carbon transfer DHFR Dihydrofolate Reductase (DHFR) Deazaaminopterin This compound Deazaaminopterin->DHFR Inhibition DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis

Caption: Mechanism of action of this compound.

References

The Potent Inhibition of Dihydrofolate Reductase by 10-Methyl-10-deazaaminopterin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyl-10-deazaaminopterin (MDAM) is a potent antifolate agent belonging to the class of methotrexate (B535133) analogues. These compounds are structurally designed to interfere with folate metabolism, a critical pathway for cell proliferation. The primary target of MDAM and its congeners is the enzyme dihydrofolate reductase (DHFR), which plays a pivotal role in the synthesis of purines and thymidylate, essential precursors for DNA replication. This technical guide provides an in-depth analysis of the inhibitory effects of this compound on dihydrofolate reductase, compiling quantitative data, detailing experimental methodologies, and visualizing the underlying biochemical pathways.

Quantitative Analysis of DHFR Inhibition

The inhibitory potency of this compound and its related analogues against dihydrofolate reductase has been a subject of significant research. The diastereomers of 10-alkyl-10-deazaaminopterins have been shown to exhibit differential inhibitory activities. The following tables summarize the key quantitative data from studies on L1210 murine leukemia cells, providing a comparative overview of their efficacy.

CompoundEnzyme SourceInhibition ParameterValueReference
This compound (diastereomeric mixture)L1210 cell DHFR-Equivalent to 10-deazaaminopterin (B1664510) and aminopterin; slightly more potent than methotrexate[Sirotnak et al., 1984]
d,L-10-Ethyl-10-deazaaminopterinL1210 cell DHFR-3-fold more inhibitory than l,L-10-ethyl-10-deazaaminopterin[DeGraw et al., 1986]
10-Alkyl-10-deazaaminopterinsL1210 cell DHFR-Approximately equipotent to 10-deazaaminopterin[DeGraw et al., 1982]

Table 1: Comparative Inhibition of Dihydrofolate Reductase by 10-Deazaaminopterin Analogues

Experimental Protocols

The characterization of DHFR inhibitors relies on robust enzymatic assays. The following section details a generalized protocol for determining the inhibitory activity of compounds like this compound against dihydrofolate reductase.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Purified dihydrofolate reductase (from L1210 cells or recombinant source)

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM EDTA)

  • Inhibitor stock solution (this compound dissolved in an appropriate solvent, e.g., DMSO)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the assay buffer, DHF solution, and NADPH solution to their final concentrations.

  • Inhibitor Addition: Add varying concentrations of the this compound solution to the reaction mixtures. For control reactions, add the solvent vehicle.

  • Enzyme Addition: Initiate the reaction by adding a standardized amount of purified DHFR enzyme to the cuvette.

  • Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 340 nm over a defined period. The rate of decrease is proportional to the DHFR activity.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition for each inhibitor concentration relative to the control.

  • IC50/Ki Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined from this curve. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the inhibition is competitive.

Signaling Pathways and Mechanisms of Action

The inhibition of dihydrofolate reductase by this compound has profound effects on cellular metabolism, primarily by disrupting the folate pathway. This leads to the depletion of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides required for DNA replication and repair.

Folate_Pathway_Inhibition cluster_0 Folate Metabolism cluster_1 Nucleotide Synthesis Dihydrofolate Dihydrofolate (DHF) Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate NADPH -> NADP+ dUMP dUMP Purine_Synthesis Purine Synthesis Tetrahydrofolate->Purine_Synthesis One-Carbon Transfer DHFR Dihydrofolate Reductase (DHFR) dTMP dTMP (Thymidylate) dUMP->dTMP Thymidylate Synthase DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Purine_Synthesis->DNA_Synthesis Inhibitor This compound Inhibitor->DHFR Inhibition

Caption: Inhibition of Dihydrofolate Reductase by this compound disrupts the folate metabolic pathway.

Experimental Workflow for Assessing DHFR Inhibition

The systematic evaluation of a potential DHFR inhibitor involves a series of well-defined experimental steps, from initial screening to detailed kinetic analysis.

DHFR_Inhibition_Workflow start Start: Synthesize/Obtain This compound assay_prep Prepare Reagents: DHFR Enzyme, DHF, NADPH, Assay Buffer start->assay_prep inhibition_assay Perform DHFR Inhibition Assay (Spectrophotometric) assay_prep->inhibition_assay data_collection Measure Rate of NADPH Oxidation (ΔA340/min) inhibition_assay->data_collection ic50_calc Calculate IC50 Value data_collection->ic50_calc ki_calc Determine Inhibition Kinetics (e.g., Lineweaver-Burk plot) and Calculate Ki ic50_calc->ki_calc end End: Characterize Inhibitory Potency and Mechanism ki_calc->end

Caption: A typical experimental workflow for the characterization of a DHFR inhibitor.

Conclusion

This compound stands out as a formidable inhibitor of dihydrofolate reductase. Its potency, which is comparable to or greater than that of the widely used chemotherapeutic agent methotrexate, underscores its potential in the development of novel anticancer therapies. The stereochemistry at the C-10 position has been identified as a critical determinant of its inhibitory activity, offering a promising avenue for the design of more selective and effective DHFR inhibitors. The experimental protocols and pathways detailed in this guide provide a foundational framework for researchers engaged in the discovery and development of next-generation antifolate drugs. Further investigations into the structure-activity relationships of 10-deazaaminopterin analogues will be instrumental in optimizing their therapeutic index and overcoming mechanisms of drug resistance.

The Rise of 10-Alkyl-10-deazaminopterins: A New Frontier in Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of more effective and selective cancer chemotherapeutics has led to the exploration of novel antifolate agents. Among these, 10-alkyl-10-deazaminopterins have emerged as a promising class of compounds, demonstrating significant antitumor activity, in some cases surpassing the efficacy of the widely used methotrexate (B535133). This technical guide provides an in-depth overview of the synthesis, mechanism of action, and preclinical evaluation of these potent dihydrofolate reductase inhibitors.

Introduction to 10-Deazaminopterin Analogues

Antifolates have been a cornerstone of cancer therapy for decades, primarily functioning by inhibiting key enzymes in the folate metabolic pathway, which is crucial for DNA synthesis and cell proliferation.[1][2][3] Methotrexate (MTX), a structural analog of folic acid, is a widely used antifolate that inhibits dihydrofolate reductase (DHFR).[1][4] However, its clinical utility can be limited by toxic side effects and the development of drug resistance.[4][5]

The 10-deazaaminopterin (B1664510) series of compounds represents a significant modification of the classical antifolate structure. The substitution of the nitrogen atom at the 10-position with a carbon atom, and the subsequent addition of alkyl groups at this new position, has been shown to enhance the therapeutic properties of these molecules.[6][7] These modifications can lead to improved transport into tumor cells and an increased therapeutic index.[6][7]

Synthesis of 10-Alkyl-10-deazaminopterins

A convenient and scalable synthesis for 10-deazaminopterin and its 10-alkyl analogues has been developed, making these compounds accessible for extensive preclinical and potential clinical investigation.[6][7]

General Synthetic Scheme

The synthesis typically involves a multi-step process starting from appropriately substituted benzoic acids.[6] The key steps are outlined below:

  • Alkylation: The process begins with the alkylation of dianions generated from p-alkylbenzoic acids using 3-methoxyallyl chloride.[6]

  • Bromination: The resulting 4-(p-carboxyphenyl)-1-methoxy-1-butenes are then brominated to yield 2-bromo-4-(p-carboxyphenyl)butyraldehydes.[6]

  • Condensation and Oxidation: These aldehydes are condensed with 2,4,5,6-tetraminopyrimidine. The subsequent in situ oxidation of the formed dihydropteridines leads to the crystalline 10-alkyl-10-deaza-4-amino-4-deoxypteroic acids.[6]

  • Coupling and Saponification: Finally, the pteroic acids are coupled with diethyl glutamate (B1630785) using the mixed anhydride (B1165640) method, followed by saponification to yield the target 10-alkyl-10-deazaminopterins.[6]

G

Mechanism of Action: Targeting the Folate Pathway

Like other antifolates, 10-alkyl-10-deazaminopterins exert their cytotoxic effects by inhibiting dihydrofolate reductase (DHFR).[1][6] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2][8] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2][8] By inhibiting DHFR, these compounds deplete the intracellular pool of reduced folates, leading to the disruption of DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis.[8][9]

G

Preclinical Antitumor Activity

Preclinical studies have demonstrated the potent antitumor activity of 10-alkyl-10-deazaminopterins in various cancer models. These compounds have shown efficacy against murine leukemia L1210 and have been evaluated for their ability to increase the lifespan of tumor-bearing mice.[6][7]

In Vivo Efficacy in L1210 Leukemia Model

The in vivo antitumor activity of several 10-alkyl-10-deazaminopterin analogues was compared to methotrexate and the parent compound, 10-deazaminopterin, in mice bearing L1210 leukemia. The results, summarized in the table below, highlight the enhanced efficacy of the 10-methyl and 10-ethyl analogues.[6][7]

CompoundOptimal Dose (mg/kg)% Increase in Lifespan (ILS)
Methotrexate-+151%
10-Deazaminopterin-+178%
10-Methyl-10-deazaminopterin-+235%
10-Ethyl-10-deazaminopterin-+211%
10,10-Dimethyl-10-deazaminopterin72+135%

Data sourced from DeGraw et al. (1980).[6][7]

The 10-methyl and 10-ethyl analogues exhibited a significantly greater increase in lifespan compared to both methotrexate and 10-deazaminopterin, suggesting an improved therapeutic index.[6][7] The 10,10-dimethyl analogue was less effective at an equimolar dosage but was also noted to be far less toxic.[6]

Dihydrofolate Reductase Inhibition

The inhibitory activity of these compounds against DHFR from Lactobacillus casei and L1210 cells was found to be similar to that of 10-deazaminopterin.[6][7] This suggests that the enhanced in vivo antitumor activity of the 10-alkyl analogues may be attributed to other factors, such as improved cellular uptake and retention.[6]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation of these antitumor agents. Below are outlines for key assays.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This in vitro biochemical assay determines the inhibitory potency of a compound against purified DHFR enzyme.

Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF. The rate of this decrease is proportional to DHFR activity.[8]

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[8]

  • Test compounds (10-alkyl-10-deazaminopterins)

  • Positive control (e.g., Methotrexate)[8]

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control.

  • In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound or control.

  • Pre-incubate the mixture to allow for inhibitor binding.[8]

  • Initiate the reaction by adding DHF and NADPH.

  • Immediately measure the decrease in absorbance at 340 nm in kinetic mode.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DHFR activity.

G

Cell Proliferation Assay (e.g., MTT Assay)

This cell-based assay measures the cytotoxic effect of the compounds on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[9]

Materials:

  • Cancer cell line (e.g., L1210)

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution

  • Solubilizing agent (e.g., DMSO)[9]

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).[9]

  • Add MTT solution to each well and incubate to allow formazan crystal formation.[9]

  • Add a solubilizing agent to dissolve the formazan crystals.[9]

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).[9]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

The exploration of 10-alkyl-10-deazaminopterins has yielded a series of potent antitumor agents with an improved therapeutic profile compared to classical antifolates like methotrexate. The enhanced in vivo efficacy of the 10-methyl and 10-ethyl analogues underscores the potential of this chemical scaffold in the development of next-generation cancer chemotherapeutics. Further research is warranted to fully elucidate the structure-activity relationships, pharmacokinetic and pharmacodynamic properties, and the full spectrum of their antitumor activity in a broader range of preclinical models. These investigations will be crucial in advancing the most promising candidates towards clinical evaluation.

References

Methodological & Application

Application Notes and Protocols: 10-Methyl-10-deazaaminopterin in L1210 Leukemia Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyl-10-deazaaminopterin (MDAM) is a potent antifolate agent that has demonstrated significant cytotoxic activity against various cancer cell lines, including the L1210 murine leukemia cell line. As a structural analog of methotrexate (B535133) (MTX), MDAM's primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway. This inhibition leads to the depletion of intracellular tetrahydrofolate pools, subsequently disrupting the synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation. This document provides detailed application notes and experimental protocols for the use of MDAM in L1210 leukemia cell line studies, intended to guide researchers in the effective design and execution of their experiments.

Mechanism of Action

This compound exerts its cytotoxic effects by targeting key enzymes in the folate pathway. Its primary target is dihydrofolate reductase (DHFR), which it inhibits with high affinity. DHFR is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, MDAM leads to a state of "thymineless death" and an arrest of the cell cycle, primarily in the S phase.

Furthermore, the efficacy of MDAM is enhanced through its intracellular polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS). The addition of glutamate (B1630785) residues traps the drug within the cell and increases its inhibitory potency against DHFR and other folate-dependent enzymes. The transport of MDAM into L1210 cells is mediated by the reduced folate carrier (RFC), a key determinant of its cellular uptake and subsequent cytotoxic activity.

Data Presentation

The following tables summarize the comparative efficacy and enzyme inhibition of 10-alkyl-10-deazaaminopterin derivatives and methotrexate in L1210 leukemia models.

Table 1: In Vivo Efficacy of 10-Alkyl-10-deazaaminopterin Analogs against L1210 Leukemia in Mice

CompoundDosagePercent Increase in Life Span (ILS)Reference
This compound LD10+235% [1]
10-Ethyl-10-deazaaminopterinLD10+211%[1]
10-DeazaaminopterinLD10+178%[1]
MethotrexateLD10+151%[1]

Table 2: Comparative In Vitro Activity of Antifolate Agents in L1210 Cells

CompoundParameterValueReference
9-Methyl-10-deazaaminopterin *Potency vs. MTX21-fold more potent[2]
10-Propargyl-10-deazaaminopterinPotency vs. MTX~5-fold more potent[3]
10-Ethyl-5-methyl-5,10-dideazaaminopterinIC50 (Cell Growth)65 ± 18 nM[4]
MethotrexateIC50 (Cell Growth)3.4 ± 1.0 nM[4]
10-Ethyl-5-methyl-5,10-dideazaaminopterinKi (DHFR Inhibition)100 pM[4]
MethotrexateKi (DHFR Inhibition)4.82 ± 0.60 pM[4]

*Note: While this is the 9-methyl analog, it provides strong evidence for the high potency of methyl-substituted deazaaminopterins in L1210 cells.

Signaling and Metabolic Pathway

The primary signaling pathway affected by this compound is the folate metabolic pathway, which is central to nucleotide biosynthesis.

folate_pathway MDAM This compound RFC Reduced Folate Carrier (RFC) MDAM->RFC Uptake MDAM_in MDAM_in RFC->MDAM_in Intracellular MDAM DHFR Dihydrofolate Reductase (DHFR) DHF Dihydrofolate (DHF) FPGS Folylpolyglutamate Synthetase (FPGS) MDAM_poly MDAM_poly FPGS->MDAM_poly MDAM Polyglutamates THF Tetrahydrofolate (THF) DHF->THF Reduction Nucleotide_Syn Purine & Thymidylate Synthesis THF->Nucleotide_Syn Cofactor DNA_RNA_Syn DNA & RNA Synthesis Nucleotide_Syn->DNA_RNA_Syn Cell_Cycle_Arrest S-Phase Arrest & Apoptosis DNA_RNA_Syn->Cell_Cycle_Arrest Inhibition leads to MDAM_in->DHFR Inhibition MDAM_in->FPGS Substrate MDAM_poly->DHFR Enhanced Inhibition

Caption: Mechanism of action of this compound in L1210 cells.

Experimental Protocols

L1210 Cell Culture

This protocol outlines the standard procedure for the culture of L1210 leukemia cells.

Materials:

  • L1210 mouse lymphocytic leukemia cells (e.g., ATCC CCL-219)

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS) or Horse Serum (HS)

  • L-Glutamine

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

  • T-75 cell culture flasks

  • Centrifuge

  • 37°C, 5% CO2 incubator

Procedure:

  • Medium Preparation: Prepare complete growth medium by supplementing the base medium (DMEM or RPMI-1640) with 10% heat-inactivated FBS or HS, 2 mM L-Glutamine, and 1% Penicillin-Streptomycin.

  • Thawing of Cryopreserved Cells:

    • Rapidly thaw the vial of frozen cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 150 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

  • Cell Maintenance:

    • L1210 cells grow in suspension. Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

    • To passage the cells, determine the cell density using a hemocytometer and Trypan Blue exclusion for viability.

    • Dilute the cell suspension to a seeding density of 1-2 x 10^5 cells/mL in a new flask with fresh complete growth medium.

    • Incubate at 37°C in a 5% CO2 humidified atmosphere.

cell_culture_workflow start Start thaw Thaw Cryopreserved L1210 Cells start->thaw wash Wash and Centrifuge thaw->wash resuspend Resuspend in Complete Medium wash->resuspend culture Culture in T-75 Flask (37°C, 5% CO2) resuspend->culture monitor Monitor Cell Density and Viability culture->monitor passage Passage Cells (Dilute to Seeding Density) monitor->passage Density > 1x10^6 cells/mL end Continue Culture monitor->end Density < 1x10^6 cells/mL passage->culture

Caption: L1210 cell culture workflow.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 value of MDAM in L1210 cells.

Materials:

  • L1210 cells in logarithmic growth phase

  • Complete growth medium

  • This compound (MDAM) stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Harvest L1210 cells and adjust the cell density to 5 x 10^4 cells/mL in complete growth medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate for 24 hours to allow cells to acclimate.

  • Drug Treatment:

    • Prepare serial dilutions of MDAM in complete growth medium at 2x the final desired concentrations.

    • Add 100 µL of the MDAM dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the drug vehicle (negative control).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Incubate for an additional 4-18 hours at 37°C.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each drug concentration relative to the negative control.

    • Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

cytotoxicity_workflow start Start seed Seed L1210 Cells in 96-well Plate start->seed incubate1 Incubate (24 hours) seed->incubate1 treat Add Serial Dilutions of MDAM incubate1->treat incubate2 Incubate (48-72 hours) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4 hours) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: In vitro cytotoxicity assay workflow.

Dihydrofolate Reductase (DHFR) Enzyme Assay

This protocol describes a spectrophotometric assay to measure the inhibition of DHFR by MDAM.

Materials:

  • Purified DHFR from L1210 cells or recombinant DHFR

  • DHFR assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • This compound (MDAM)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare fresh solutions of DHF and NADPH in DHFR assay buffer. Keep on ice and protected from light.

    • Prepare serial dilutions of MDAM in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate or cuvette, combine the DHFR assay buffer, NADPH solution, and the desired concentration of MDAM or vehicle control.

    • Add the DHFR enzyme and incubate for 5-10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the DHF solution.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode). The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Determine the percent inhibition of DHFR activity for each MDAM concentration relative to the vehicle control.

    • Plot the percent inhibition against the MDAM concentration to determine the IC50. The inhibitor constant (Ki) can be determined using the Cheng-Prusoff equation if the Km for DHF is known.

dhfr_assay_workflow start Start prepare Prepare Reagents (Buffer, NADPH, MDAM, DHFR) start->prepare mix1 Combine Buffer, NADPH, and MDAM/Vehicle prepare->mix1 add_enzyme Add DHFR Enzyme mix1->add_enzyme incubate Incubate (5-10 min) add_enzyme->incubate add_substrate Initiate with DHF incubate->add_substrate measure Measure Absorbance at 340 nm (Kinetic Mode) add_substrate->measure analyze Calculate Reaction Velocity and % Inhibition measure->analyze determine_ki Determine IC50/Ki analyze->determine_ki end End determine_ki->end

Caption: DHFR enzyme inhibition assay workflow.

Conclusion

This compound is a highly effective antifolate agent against L1210 leukemia cells, demonstrating superior in vivo efficacy compared to methotrexate. Its potent inhibition of dihydrofolate reductase, coupled with efficient cellular uptake and retention via polyglutamylation, underscores its potential as a chemotherapeutic agent. The protocols provided herein offer a framework for the investigation of MDAM and related compounds in a preclinical setting. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of this class of antifolates.

References

Application Notes and Protocols for 10-Methyl-10-deazaaminopterin in Murine Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 10-Methyl-10-deazaaminopterin (MDAM) is a folate analog belonging to the 10-deazaaminopterin (B1664510) series of compounds. These agents are designed as antifolates with an altered chemical structure to improve their therapeutic properties compared to classical antifolates like methotrexate (B535133). The primary mechanism of action for these compounds is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate pathway essential for DNA synthesis and cellular replication. Preclinical studies in various murine tumor models have demonstrated that 10-alkyl-10-deazaaminopterin derivatives, including the 10-methyl analog, exhibit markedly superior antitumor efficacy compared to methotrexate against a range of both ascitic and solid tumors.[1] This enhanced efficacy is attributed to improved membrane transport and increased polyglutamylation within tumor cells, leading to greater intracellular accumulation and prolonged inhibition of DHFR.[2][3][4] These application notes provide a summary of the preclinical data and detailed protocols for the use of this compound in murine cancer models.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound and related 10-deazaaminopterin derivatives in various murine tumor models.

Table 1: Efficacy of 10-Alkyl-10-deazaaminopterin Analogs in Murine Ascites Tumor Models

Tumor ModelCompoundEfficacy Compared to MethotrexateKey FindingsReference
L1210 LeukemiaThis compoundSuperiorAchieved a log10 reduction in tumor burden several-fold greater than methotrexate.[1]
Sarcoma 180This compoundSuperiorResulted in long-term survivors.[1]
Ehrlich Carcinoma10-Alkyl-10-deazaaminopterinsSuperiorMarkedly superior to methotrexate.[1]
Tapper Carcinosarcoma10-Alkyl-10-deazaaminopterinsSuperiorMarkedly superior to methotrexate.[1]

Table 2: Efficacy of 10-Alkyl-10-deazaaminopterin Analogs in Murine Solid Tumor Models

Tumor ModelCompoundEfficacy Compared to MethotrexateKey FindingsReference
Sarcoma 18010-Alkyl-10-deazaaminopterinsSuperiorMarkedly superior to methotrexate.[1]
Tapper Carcinosarcoma10-Ethyl-10-deazaaminopterinSuperiorA greater number of partial regressions over a longer period compared to methotrexate.[1]
E0771 Mammary Adenocarcinoma10-Ethyl-10-deazaaminopterin>5-fold more effectiveEvidence for partial regressions and marked effects against metastatic disease.[1]
Lewis Lung Carcinoma10-Alkyl-10-deazaaminopterinsSimilar PotencyOverall antitumor effects were more modest.[1]
T241 Sarcoma10-Alkyl-10-deazaaminopterinsSuperiorSimilar results to those seen with E0771.[1]

Table 3: Survival Studies with this compound in L1210 Leukemia Model

CompoundDosagePercent Increase in Lifespan (ILS)Reference
MethotrexateLD10+151%[5]
10-deazaaminopterinLD10+178%[5]
This compound LD10 +235% [5]
10-Ethyl-10-deazaaminopterinLD10+211%[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in murine tumor models.

folate_pathway_inhibition Mechanism of Action of this compound cluster_cell Tumor Cell MDAM This compound Transport Membrane Transport (e.g., RFC-1) MDAM->Transport MDAM_in Intracellular This compound Transport->MDAM_in Polyglutamylation Polyglutamylation (FPGS) MDAM_in->Polyglutamylation MDAM_poly Polyglutamylated This compound Polyglutamylation->MDAM_poly DHFR Dihydrofolate Reductase (DHFR) MDAM_poly->DHFR DHF Dihydrofolate (DHF) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF DNA_Synth DNA Synthesis & Repair Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth Purine_Synth->DNA_Synth Thymidylate_Synth->DNA_Synth Apoptosis Cell Cycle Arrest & Apoptosis DNA_Synth->Apoptosis

Caption: Inhibition of the folate pathway by this compound.

experimental_workflow General Workflow for In Vivo Efficacy Studies start Start tumor_implant Tumor Cell Implantation (e.g., s.c., i.p.) start->tumor_implant tumor_growth Allow Tumors to Establish (e.g., reach a palpable size) tumor_implant->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatment (MDAM, Vehicle, Comparator) randomization->treatment monitoring Monitor Tumor Growth (e.g., caliper measurements) treatment->monitoring endpoint Endpoint Reached (e.g., tumor size limit, time) monitoring->endpoint data_analysis Data Analysis (Tumor Growth Inhibition, Survival) endpoint->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for murine tumor model studies.

Experimental Protocols

The following are generalized protocols based on methodologies commonly employed in preclinical evaluations of antifolates in murine tumor models. Specific parameters may need to be optimized for different tumor models and experimental goals.

Protocol 1: Evaluation of Antitumor Efficacy in a Syngeneic Solid Tumor Model (e.g., E0771 Mammary Adenocarcinoma)

1. Materials and Reagents:

  • This compound (MDAM)

  • Vehicle solution (e.g., sterile phosphate-buffered saline (PBS), pH 7.4)

  • E0771 murine mammary adenocarcinoma cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Female C57BL/6 mice (6-8 weeks old)

  • Sterile syringes and needles (27-30 gauge)

  • Calipers

  • Anesthetic (e.g., isoflurane)

2. Cell Culture and Preparation:

  • Culture E0771 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

  • Wash the cells twice with sterile PBS.

  • Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells/mL. Perform a viability count (e.g., using trypan blue) to ensure >95% viability.

3. Tumor Implantation:

  • Shave and sterilize the right flank of each C57BL/6 mouse.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank.

4. Treatment Regimen:

  • Monitor the mice daily for tumor growth.

  • When tumors reach a mean palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control (e.g., PBS, intraperitoneally (i.p.))

    • Group 2: this compound (dose to be determined by dose-finding studies, i.p.)

    • Group 3: Comparator drug (e.g., Methotrexate, i.p.)

  • Prepare fresh drug solutions on each day of treatment.

  • Administer treatment according to the desired schedule (e.g., daily for 5 consecutive days).

5. Monitoring and Endpoints:

  • Measure tumor dimensions with calipers three times a week.

  • Calculate tumor volume using the formula: Volume = (length x width²) / 2.

  • Monitor body weight and clinical signs of toxicity (e.g., ruffled fur, lethargy) throughout the study.

  • The primary endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

  • Euthanize mice when they reach the endpoint or show signs of excessive morbidity.

6. Data Analysis:

  • Calculate the mean tumor volume for each group over time.

  • Determine the percent tumor growth inhibition (%TGI) at the end of the study.

  • Perform statistical analysis (e.g., ANOVA, t-test) to compare treatment groups.

Protocol 2: Evaluation of Efficacy in an Ascites Tumor Model (e.g., L1210 Leukemia)

1. Materials and Reagents:

  • This compound (MDAM)

  • Vehicle solution (e.g., sterile PBS)

  • L1210 murine leukemia cells

  • DBA/2 mice (6-8 weeks old)

  • Sterile syringes and needles

2. Tumor Implantation:

  • Harvest L1210 cells from a donor mouse with an established ascites tumor or from cell culture.

  • Prepare a cell suspension in sterile PBS at a concentration of 1 x 10^6 cells/mL.

  • Inject 100 µL of the cell suspension (1 x 10^5 cells) intraperitoneally into each mouse.

3. Treatment Regimen:

  • Begin treatment 24 hours after tumor cell inoculation.

  • Randomize mice into treatment groups.

  • Administer treatment (MDAM, vehicle, or comparator) intraperitoneally according to the planned schedule (e.g., daily for 5-9 days).

4. Monitoring and Endpoints:

  • Monitor mice daily for signs of disease progression (e.g., abdominal swelling, weight gain, morbidity).

  • The primary endpoint is survival. Record the date of death for each mouse.

5. Data Analysis:

  • Calculate the median survival time (MST) for each group.

  • Determine the percent increase in lifespan (%ILS) for each treatment group compared to the vehicle control group using the formula: %ILS = [(MST of treated group / MST of control group) - 1] x 100.

  • Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).

Disclaimer: These protocols are intended as a general guide. Researchers should adapt these methods to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare. Appropriate dose-finding and toxicity studies should be conducted prior to large-scale efficacy experiments.

References

Application Notes and Protocols: Determining IC50 Values for 10-Methyl-10-deazaaminopterin in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

10-Methyl-10-deazaaminopterin is a synthetic analog of the folate antagonist aminopterin. Like other antifolates such as methotrexate (B535133), its primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR).[1][2][3] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines and thymidylate, which are vital for DNA replication and cell division. By inhibiting DHFR, this compound disrupts these processes, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.

While specific IC50 values for this compound across a broad range of human cancer cell lines are not extensively documented in publicly available literature, research on closely related 10-deazaaminopterin (B1664510) analogs has demonstrated potent antitumor activity. For instance, the 10-methyl analogue of 10-deazaaminopterin has shown significant life span extension in murine leukemia (L1210) models, indicating substantial biological activity.[4] This document provides a compilation of available data for related compounds to serve as a reference, along with a detailed protocol for determining the IC50 value of this compound in adherent cancer cell lines using a colorimetric cell viability assay.

Data Presentation: IC50 Values of 10-Deazaaminopterin Analogs

The following table summarizes the in vitro growth inhibitory activity of various 10-deazaaminopterin derivatives against different cancer cell lines. This data provides a comparative context for the expected potency of this compound.

CompoundCell LineCell TypeIC50 (µM)Reference
10-Propargyl-5-deazaaminopterinL1210Murine Leukemia1.50--INVALID-LINK--
10-Propargyl-5-deazaaminopterinS180Murine Sarcoma2.35--INVALID-LINK--
10-Propargyl-5-deazaaminopterinHL60Human Promyelocytic Leukemia0.72--INVALID-LINK--
5-Methyl-10-propargyl-5-deazaaminopterinL1210Murine LeukemiaNot specified, but 35-fold more inhibitory than Methotrexate--INVALID-LINK--
Naphthalene analogue of 10-deazaaminopterinL1210, S180, HL60Murine Leukemia, Murine Sarcoma, Human Promyelocytic LeukemiaNot specified, but 4-6-fold more inhibitory than Methotrexate--INVALID-LINK--

Experimental Protocols

This section provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay is a widely used colorimetric method to assess cell viability.

Protocol 1: Determination of IC50 using MTT Assay

Materials:

  • This compound

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

  • Humidified CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in T-75 flasks with complete medium until they reach 70-80% confluency.

    • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete medium and perform a cell count using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well, to be optimized for each cell line).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.01 nM to 100 µM).

    • Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a blank (medium only).

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Incubate the plate for a predetermined exposure time (typically 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on a plate shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R, or similar).

Mandatory Visualizations

Signaling Pathway Diagram

DHFR_Inhibition_Pathway cluster_folate_cycle Folate Metabolism cluster_synthesis Nucleotide Synthesis cluster_inhibition Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF DNA DNA Replication Purines->DNA Thymidylate->DNA Cell Proliferation Cell Proliferation MDAM This compound MDAM->DHFR

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by this compound.

Experimental Workflow Diagram

IC50_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h treat_cells Treat cells with drug and vehicle control incubate_24h->treat_cells prepare_drug Prepare serial dilutions of This compound prepare_drug->treat_cells incubate_48_72h Incubate for 48-72h (Drug Exposure) treat_cells->incubate_48_72h add_mtt Add MTT reagent to each well incubate_48_72h->add_mtt incubate_3_4h Incubate for 3-4h (Formazan Formation) add_mtt->incubate_3_4h dissolve_formazan Dissolve formazan crystals in DMSO incubate_3_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for determining IC50 values using the MTT assay.

References

Application Notes and Protocols for Assessing 10-Methyl-10-deazaaminopterin's Inhibition of Dihydrofolate Reductase (DHFR)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Methyl-10-deazaaminopterin, a potent antifolate agent, exerts its cytotoxic effects by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis. These application notes provide a comprehensive guide to the methodologies required to assess the inhibitory activity of this compound against DHFR, including both biochemical and cell-based assays.

Mechanism of Action

This compound, similar to other antifolates like methotrexate (B535133), is a competitive inhibitor of DHFR. It binds to the active site of the enzyme, preventing the binding of the natural substrate, dihydrofolate. This blockade of THF production leads to a depletion of downstream folate-dependent metabolites, ultimately inhibiting the synthesis of DNA, RNA, and proteins, which is particularly detrimental to rapidly proliferating cancer cells.[1][2][3]

Data Presentation

A thorough literature review did not yield a comprehensive table of quantitative inhibitory data for this compound against DHFR from various sources. The following table provides a template for summarizing such data, which can be populated through the experimental protocols detailed below. For comparative purposes, data for the related compound Pemetrexed is included where available.

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Cell Line/Enzyme SourceReference
This compound DHFRBiochemicalTBDTBDe.g., Human recombinantExperimental
This compound Whole CellCell-basedTBD-e.g., L1210, CCRF-CEMExperimental
PemetrexedDHFRBiochemical-7.2-[3][4]
PemetrexedThymidylate Synthase (TS)Biochemical-1.3-[3][4]
PemetrexedGARFTBiochemical-65-[3][4]

TBD: To be determined experimentally.

Experimental Protocols

This protocol describes a standard in vitro biochemical assay to determine the inhibitory activity of this compound on purified DHFR enzyme by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[1][2][5]

Materials and Reagents:

  • Purified recombinant human DHFR enzyme

  • This compound

  • Methotrexate (positive control)[2]

  • Dihydrofolate (DHF), substrate

  • NADPH, cofactor

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[1]

  • DMSO (for compound dissolution)

  • 96-well, clear, flat-bottom microplates[5]

  • Multi-well spectrophotometer (plate reader)[5]

Procedure:

  • Reagent Preparation:

    • Prepare a 1X DHFR Assay Buffer.

    • Prepare a stock solution of DHF (e.g., 10 mM in assay buffer with a small amount of NaOH to aid dissolution, pH adjusted to 7.5). Store in aliquots at -80°C, protected from light.[1]

    • Prepare a fresh stock solution of NADPH (e.g., 10 mM in assay buffer). Keep on ice and protected from light.[1]

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of this compound and methotrexate in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup (per well):

    • Test Wells: Add 2 µL of this compound dilution.

    • Positive Control Wells: Add 2 µL of methotrexate dilution.

    • Enzyme Control (No Inhibition) Wells: Add 2 µL of assay buffer with DMSO.

    • Background Control Wells: Add 100 µL of assay buffer (no enzyme).

    • To all wells except the background control, add a sufficient volume of DHFR enzyme diluted in ice-cold assay buffer to a final volume of 100 µL.

    • Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation and Measurement:

    • Prepare a reaction mix containing NADPH and DHF in assay buffer.

    • To start the reaction, add 100 µL of the reaction mix to all wells. The final reaction volume will be 200 µL.

    • Immediately place the plate in a microplate reader and begin kinetic measurement of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes at 25°C.[1][6]

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each well.

    • Normalize the rates of the test and positive control wells to the enzyme control well.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable sigmoidal dose-response model to determine the IC50 value.

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines. The MTT assay measures the metabolic activity of viable cells.

Materials and Reagents:

  • Cancer cell line (e.g., CCRF-CEM, L1210, A549)

  • Complete cell culture medium

  • This compound

  • Methotrexate (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.[7]

  • Compound Treatment:

    • Prepare serial dilutions of this compound and methotrexate in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) wells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.[7]

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[7]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent viability relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or CC50 (cytotoxic concentration 50%) value.[7]

Visualizations

DHFR_Inhibition_Pathway cluster_folate_pathway Folate Metabolism cluster_inhibition Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR (NADPH -> NADP+) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA MTA This compound MTA->DHF Inhibits DHFR

Caption: Inhibition of the folate metabolism pathway by this compound.

DHFR_Assay_Workflow start Start: Prepare Reagents plate_setup Set up 96-well plate: - Test Compound - Controls - DHFR Enzyme start->plate_setup pre_incubation Pre-incubate for 15 min (Inhibitor-Enzyme Binding) plate_setup->pre_incubation reaction_start Initiate reaction with DHF and NADPH pre_incubation->reaction_start kinetic_measurement Kinetic measurement of Absorbance at 340 nm reaction_start->kinetic_measurement data_analysis Data Analysis: Calculate reaction rates and determine IC50 kinetic_measurement->data_analysis end End data_analysis->end

Caption: Workflow for the biochemical DHFR inhibition assay.

Cell_Assay_Workflow start Start: Seed cells in 96-well plate incubation_24hr Incubate for 24 hours start->incubation_24hr compound_treatment Treat cells with This compound incubation_24hr->compound_treatment incubation_48_72hr Incubate for 48-72 hours compound_treatment->incubation_48_72hr mtt_addition Add MTT reagent incubation_48_72hr->mtt_addition incubation_3_4hr Incubate for 3-4 hours mtt_addition->incubation_3_4hr solubilization Solubilize formazan crystals incubation_3_4hr->solubilization absorbance_measurement Measure absorbance at 570 nm solubilization->absorbance_measurement data_analysis Data Analysis: Calculate cell viability and determine GI50/CC50 absorbance_measurement->data_analysis end End data_analysis->end

Caption: Workflow for the cell-based proliferation (MTT) assay.

References

Application Notes and Protocols for In Vivo Efficacy Studies of 10-Methyl-10-deazaaminopterin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyl-10-deazaaminopterin is a potent antifolate agent that has demonstrated significant antitumor activity in preclinical studies. As a structural analog of aminopterin (B17811) and methotrexate (B535133), its primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA synthesis and cellular proliferation.[1][2] Preclinical evidence suggests that this compound exhibits superior efficacy compared to methotrexate in various murine tumor models, including leukemia and solid tumors like mammary adenocarcinoma.[3][4] This enhanced efficacy is attributed to improved membrane transport and increased intracellular polyglutamylation within tumor cells.[5]

These application notes provide detailed protocols for designing and conducting in vivo efficacy studies of this compound in established murine cancer models. The protocols are intended to guide researchers in obtaining robust and reproducible data for the preclinical evaluation of this promising anticancer compound.

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a key enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA.[6][7] By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to the disruption of DNA synthesis and subsequent cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells.[6][7]

DHFR_Inhibition_Pathway DHFR Inhibition Signaling Pathway cluster_folate_cycle Folate Metabolism cluster_synthesis Nucleotide Synthesis cluster_cellular_effects Cellular Effects DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine Purine Synthesis THF->Purine Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF DNA DNA Synthesis & Repair Purine->DNA Thymidylate->DNA CellCycle Cell Cycle Arrest DNA->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Drug This compound Drug->DHFR Inhibits

Caption: DHFR Inhibition Signaling Pathway.

Experimental Workflow for In Vivo Efficacy Studies

A general workflow for conducting in vivo efficacy studies of this compound is outlined below. This workflow ensures a systematic approach from animal model selection to data analysis.

Experimental_Workflow General Experimental Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis AnimalModel Select Animal Model (e.g., L1210 or E0771) Acclimatization Animal Acclimatization (1-2 weeks) AnimalModel->Acclimatization TumorImplantation Tumor Cell Implantation Acclimatization->TumorImplantation Randomization Tumor Growth & Randomization TumorImplantation->Randomization TreatmentGroups Assign Treatment Groups (Vehicle, Drug, Positive Control) Randomization->TreatmentGroups DrugAdmin Drug Administration (Specified dose and schedule) TreatmentGroups->DrugAdmin Monitoring Daily Monitoring (Health, Body Weight) DrugAdmin->Monitoring TumorMeasurement Tumor Measurement (2-3 times/week) DrugAdmin->TumorMeasurement Endpoint Humane Endpoint Reached TumorMeasurement->Endpoint DataCollection Data Collection (Tumor volume, Survival) Endpoint->DataCollection Toxicity Toxicity Assessment (Necropsy, Histopathology) Endpoint->Toxicity DataAnalysis Statistical Analysis DataCollection->DataAnalysis

Caption: General Experimental Workflow.

Application Notes

Animal Models

The choice of an appropriate animal model is critical for the preclinical evaluation of this compound. Syngeneic tumor models are recommended to evaluate the compound's efficacy in the context of a competent immune system.

  • L1210 Leukemia Model: A murine leukemia cell line that can be grown as an ascites tumor or implanted subcutaneously in DBA/2 mice. This model is useful for assessing the efficacy of chemotherapeutic agents against hematological malignancies.[8][9]

  • E0771 Mammary Adenocarcinoma Model: A murine mammary tumor cell line that is implanted orthotopically into the mammary fat pad of C57BL/6 mice. This model mimics human breast cancer and is suitable for evaluating therapies against solid tumors.[10][11]

All animal experiments should be conducted in accordance with institutional and national guidelines for the welfare and use of animals in cancer research.[3][12][13]

Drug Formulation and Administration
  • Vehicle: this compound can be formulated in a sterile, isotonic saline solution (0.9% NaCl). The pH of the solution should be adjusted to neutral (pH 7.0-7.4) to ensure solubility and stability.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for administering antifolates in murine models.[14]

  • Dosing Schedule: A typical dosing schedule is twice weekly for two to three weeks.[14] The exact dose and schedule should be determined based on maximum tolerated dose (MTD) studies.

Experimental Design and Controls
  • Group Size: A minimum of 8-10 animals per group is recommended to achieve statistical significance.

  • Treatment Groups:

    • Group 1: Vehicle Control: Animals receive the vehicle solution only.

    • Group 2: this compound: Animals receive the test compound at one or more dose levels.

    • Group 3: Positive Control (Methotrexate): Animals receive methotrexate at a dose known to have antitumor activity in the selected model. This allows for a direct comparison of efficacy.

  • Randomization: Once tumors are palpable or reach a predetermined size (e.g., 100 mm³), animals should be randomized into treatment groups to ensure an even distribution of tumor sizes.[6]

Efficacy Endpoints
  • Primary Endpoints:

    • Tumor Growth Inhibition (for solid tumors): Measured by the change in tumor volume over time.

    • Increase in Lifespan (for leukemia models): Calculated as the percentage increase in the median survival time of treated animals compared to the control group.

  • Secondary Endpoints:

    • Tumor weight at the end of the study.

    • Incidence of tumor-free survivors.

Toxicity Assessment

Close monitoring for signs of toxicity is crucial throughout the study.

  • Clinical Signs: Daily observation for changes in behavior (lethargy, hunched posture), appearance (ruffled fur), and signs of distress.

  • Body Weight: Monitor body weight 2-3 times per week. A body weight loss of more than 15-20% is a common humane endpoint.[15]

  • Hematology and Clinical Chemistry: At the end of the study, blood samples can be collected for complete blood counts and analysis of liver and kidney function markers.[16]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Murine L1210 Leukemia Model

Materials and Reagents

  • L1210 murine leukemia cells

  • DBA/2 mice (female, 6-8 weeks old)

  • RPMI-1640 medium with 10% fetal bovine serum

  • This compound

  • Methotrexate

  • Sterile 0.9% saline

  • Syringes and needles (27G)

Procedure

  • Cell Culture: Culture L1210 cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO₂.

  • Animal Acclimatization: Acclimatize DBA/2 mice for at least one week before the start of the experiment.

  • Tumor Implantation: Inoculate each mouse intraperitoneally with 1 x 10⁵ L1210 cells in 0.1 mL of sterile saline.[8]

  • Randomization and Treatment: 24 hours after tumor cell inoculation, randomize the mice into treatment groups.

  • Drug Administration: Administer the compounds intraperitoneally according to the predetermined schedule.

  • Monitoring: Monitor the animals daily for clinical signs of illness and mortality. Record survival data.

  • Endpoint: The primary endpoint is survival. The study is terminated when all control animals have succumbed to the disease or pre-defined humane endpoints are reached.

Protocol 2: In Vivo Efficacy Study in a Murine E0771 Mammary Adenocarcinoma Model

Materials and Reagents

  • E0771 murine mammary adenocarcinoma cells

  • C57BL/6 mice (female, 6-8 weeks old)

  • DMEM with 10% fetal bovine serum

  • This compound

  • Methotrexate

  • Sterile 0.9% saline

  • Matrigel (optional)

  • Digital calipers

  • Syringes and needles (27G)

Procedure

  • Cell Culture: Culture E0771 cells in DMEM at 37°C in a humidified atmosphere of 5% CO₂.

  • Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week.

  • Tumor Implantation: Inoculate each mouse orthotopically into the fourth mammary fat pad with 5 x 10⁵ E0771 cells in 0.1 mL of a 1:1 mixture of saline and Matrigel.[17]

  • Tumor Growth and Randomization: Monitor tumor growth by caliper measurements. When tumors reach an average volume of 100 mm³, randomize the mice into treatment groups.[6]

  • Tumor Volume Measurement: Measure tumor length (L) and width (W) with digital calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (L x W²)/2.[1][18]

  • Drug Administration: Administer the compounds intraperitoneally as per the defined schedule.

  • Monitoring: Monitor body weight and clinical signs 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or when humane endpoints are met. Euthanize the animals and excise the tumors for weight measurement.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies comparing the efficacy of 10-deazaaminopterin (B1664510) derivatives with methotrexate.

Table 1: Comparative Efficacy in L1210 Leukemia Ascites Model

CompoundOptimal Dose (mg/kg)Median Survival Time (Days)Increase in Lifespan (%)Reference
Vehicle Control-8.5-[4]
Methotrexate2412.851[4]
10-Deazaaminopterin1215.279[4]
This compound 6 18.0 112 [4]

Table 2: Comparative Efficacy in E0771 Mammary Adenocarcinoma Solid Tumor Model

CompoundDose (mg/kg/day x 5)Tumor Growth Inhibition (%)Reference
Methotrexate12~40[4]
10-Deazaaminopterin6~80[4]
10-Ethyl-10-deazaaminopterin *3 >95 [4]

*Note: Data for the closely related and highly effective 10-ethyl analog is presented here as a strong surrogate for the expected high efficacy of this compound.

Table 3: Comparative Efficacy in Human Non-Hodgkin's Lymphoma (HT) Xenograft Model

TreatmentDose (mg/kg, i.p., 2x/week for 2 weeks)Tumor ResponseReference
Saline Control-Progressive Disease[14]
Methotrexate40 (MTD)Modest growth delay, no regressions[14]
PDX (10-propargyl-10-deazaaminopterin) *60 (MTD) ~90% complete regression [14]

*Note: Data for the closely related and highly effective 10-propargyl analog is presented, highlighting the potential of this class of compounds.

References

Application Notes and Protocols for Measuring Cellular Uptake of 10-Methyl-10-deazaaminopterin (Pemetrexed)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyl-10-deazaaminopterin, widely known as Pemetrexed (B1662193), is a multitargeted antifolate agent used in the treatment of various cancers, including mesothelioma and non-small cell lung cancer. Its efficacy is critically dependent on its transport into tumor cells and subsequent intracellular polyglutamation. Therefore, accurate measurement of its cellular uptake is paramount for understanding its mechanism of action, predicting therapeutic response, and developing novel drug delivery strategies.

These application notes provide detailed protocols for three distinct and complementary techniques to measure the cellular uptake of Pemetrexed:

  • Quantitative Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): A highly sensitive and specific method for the absolute quantification of intracellular Pemetrexed concentrations.

  • Qualitative and Semi-Quantitative Visualization by Fluorescence Microscopy: An imaging-based approach to visualize the cellular machinery involved in Pemetrexed uptake, providing spatial context to the uptake process.

  • Quantitative Analysis by Radiolabeled Uptake Assay: A classic and highly sensitive method to measure the rate and extent of Pemetrexed uptake using a radiolabeled form of the drug.

Section 1: Quantitative Analysis of Intracellular Pemetrexed by UHPLC-MS/MS

This method allows for the precise measurement of Pemetrexed concentrations within cultured cells, providing robust quantitative data on drug accumulation.

Experimental Workflow

cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 UHPLC-MS/MS Analysis cluster_3 Data Analysis cell_seeding Seed cells in culture plates cell_treatment Treat cells with Pemetrexed cell_seeding->cell_treatment cell_harvest Harvest and wash cells cell_treatment->cell_harvest cell_lysis Lyse cells to release intracellular contents cell_harvest->cell_lysis protein_precipitation Precipitate proteins with methanol (B129727) cell_lysis->protein_precipitation centrifugation Centrifuge to pellet debris protein_precipitation->centrifugation supernatant_collection Collect supernatant containing Pemetrexed centrifugation->supernatant_collection injection Inject supernatant into UHPLC-MS/MS supernatant_collection->injection chromatography Separate Pemetrexed on a C18 column injection->chromatography mass_spec Detect and quantify Pemetrexed by MS/MS chromatography->mass_spec calibration_curve Generate calibration curve mass_spec->calibration_curve quantification Quantify intracellular Pemetrexed concentration calibration_curve->quantification

Caption: Workflow for UHPLC-MS/MS-based quantification of intracellular Pemetrexed.

Experimental Protocol

Materials:

  • Cell culture medium and supplements

  • Pemetrexed

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Internal Standard (IS), e.g., [13C5]-Pemetrexed

  • Cell lysis buffer (e.g., RIPA buffer)

  • Microcentrifuge tubes

  • UHPLC-MS/MS system with a C18 column (e.g., ZORBAX SB-C18, 2.1 × 150 mm, 3.5 µm)[1][2]

Procedure:

  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF-7) in 6-well plates at a desired density and allow them to adhere overnight.

    • Treat cells with varying concentrations of Pemetrexed for specific time points (e.g., 0.5, 1, 2, 4, 6 hours).

  • Sample Preparation:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by trypsinization and centrifuge at 1000 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in a known volume of cell lysis buffer.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Add four volumes of ice-cold methanol containing the internal standard to precipitate proteins.[1][2]

    • Vortex for 3 minutes and then centrifuge at 13,000 x g for 10 minutes at 4°C.[2]

    • Carefully collect the supernatant for analysis.

  • UHPLC-MS/MS Analysis:

    • Chromatographic Conditions: [1][2]

      • Column: ZORBAX SB-C18 (2.1 × 150 mm, 3.5 µm) or equivalent.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start with 5% B, increase to 95% B over 2 minutes, hold for 1.5 minutes, and then return to initial conditions.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Monitor the appropriate multiple reaction monitoring (MRM) transitions for Pemetrexed and the internal standard. For Pemetrexed, a common transition is m/z 428.2 > 281.2.[3]

  • Data Analysis:

    • Prepare a calibration curve using known concentrations of Pemetrexed in the same matrix as the samples (cell lysate from untreated cells).

    • Quantify the intracellular Pemetrexed concentration by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • Normalize the concentration to the number of cells or total protein content.

Data Presentation
Treatment GroupIncubation Time (hours)Intracellular Pemetrexed (ng/10^6 cells)
Control (0 µM)6Not Detected
1 µM Pemetrexed15.2 ± 0.8
1 µM Pemetrexed315.7 ± 2.1
1 µM Pemetrexed625.4 ± 3.5
10 µM Pemetrexed148.9 ± 5.3
10 µM Pemetrexed3145.6 ± 12.8
10 µM Pemetrexed6238.1 ± 20.7

Note: The data in the table is hypothetical and for illustrative purposes only.

Section 2: Visualization of Folate Transporter-Mediated Uptake by Fluorescence Microscopy

Since Pemetrexed is a folate analog, its cellular uptake is primarily mediated by folate transporters such as the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). This protocol describes an indirect method to visualize the potential for Pemetrexed uptake by staining for these transporters.

Experimental Workflow

cluster_0 Cell Preparation cluster_1 Immunofluorescence Staining cluster_2 Imaging and Analysis cell_seeding Seed cells on coverslips fixation Fix cells with paraformaldehyde cell_seeding->fixation permeabilization Permeabilize cells with Triton X-100 fixation->permeabilization blocking Block non-specific binding sites permeabilization->blocking primary_ab Incubate with primary antibody against folate transporter blocking->primary_ab secondary_ab Incubate with fluorescently-labeled secondary antibody primary_ab->secondary_ab counterstain Counterstain nuclei with DAPI secondary_ab->counterstain mounting Mount coverslips on slides counterstain->mounting imaging Image cells using a fluorescence microscope mounting->imaging analysis Analyze transporter expression and localization imaging->analysis

Caption: Workflow for visualizing folate transporters by immunofluorescence.

Experimental Protocol

Materials:

  • Cells cultured on glass coverslips

  • PBS

  • 4% Paraformaldehyde in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against a folate transporter (e.g., anti-RFC or anti-PCFT)

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

Procedure:

  • Cell Preparation:

    • Seed cells on sterile glass coverslips in a 24-well plate and culture until they reach the desired confluency.

  • Immunofluorescence Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Counterstain the nuclei by incubating with DAPI solution for 5 minutes.

    • Wash twice with PBS.

  • Imaging:

    • Mount the coverslips onto glass slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores (e.g., blue for DAPI, green for Alexa Fluor 488).

Expected Results: This method will reveal the expression level and subcellular localization of the folate transporters. High expression of these transporters on the cell surface would suggest a higher capacity for Pemetrexed uptake.

Section 3: Quantitative Analysis by Radiolabeled Uptake Assay

This classic and highly sensitive method directly measures the uptake of Pemetrexed using a radiolabeled version of the drug, such as [3H]-Pemetrexed.

Experimental Workflow

cluster_0 Cell Preparation cluster_1 Uptake Experiment cluster_2 Measurement and Analysis cell_seeding Seed cells in scintillation vials or plates preincubation Pre-incubate cells in uptake buffer cell_seeding->preincubation add_radiolabel Add [3H]-Pemetrexed preincubation->add_radiolabel incubation Incubate for various time points add_radiolabel->incubation stop_reaction Stop uptake with ice-cold buffer incubation->stop_reaction washing Wash cells to remove extracellular radiolabel stop_reaction->washing cell_lysis Lyse cells washing->cell_lysis scintillation_counting Measure radioactivity using a scintillation counter cell_lysis->scintillation_counting data_analysis Calculate uptake rate and total accumulation scintillation_counting->data_analysis

References

Application Notes and Protocols: Use of 10-Deazaaminopterin Analogs in Combination with Platinum Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific preclinical or clinical data was identified for the combination of 10-Methyl-10-deazaaminopterin (MDAM) with platinum compounds in the conducted literature search. The following application notes and protocols are based on studies of its close structural analogs, Edatrexate (B1684558) (10-ethyl-10-deazaaminopterin) and Pralatrexate (B1268) (10-propargyl-10-deazaaminopterin, PDX) , in combination with platinum-based chemotherapies. These analogs share a similar mechanism of action as antifolates and provide valuable insights into the potential for synergistic anti-tumor activity when combined with platinum agents.

I. Introduction

Platinum compounds, such as cisplatin (B142131), carboplatin (B1684641), and oxaliplatin (B1677828), are cornerstones of cancer chemotherapy, exerting their cytotoxic effects primarily through the formation of DNA adducts, which inhibit DNA replication and transcription, ultimately leading to apoptosis. Antifolates, like the 10-deazaaminopterin (B1664510) analogs, interfere with the synthesis of nucleotides, which are essential for DNA and RNA synthesis and repair. The combination of these two classes of drugs has been explored to achieve synergistic or additive anti-tumor effects through complementary mechanisms of action. Preclinical and clinical studies have demonstrated that the sequential administration of a 10-deazaaminopterin analog followed by a platinum compound can result in enhanced cytotoxicity and tumor regression in various cancer types.

II. Preclinical Data

Synergistic Effects and In Vivo Efficacy

Preclinical studies have consistently shown that the combination of 10-deazaaminopterin analogs with platinum compounds can lead to synergistic cytotoxicity and enhanced anti-tumor activity in vivo.

  • Edatrexate and Cisplatin in Lung Cancer: In the A549 human lung cancer cell line, a synergistic interaction was observed when edatrexate was administered prior to cisplatin[1]. This schedule-dependent synergism resulted in a significant reduction in the IC50 values for cisplatin[1].

  • Edatrexate and Cisplatin in Ovarian Cancer: In a murine ovarian cancer model, the intraperitoneal administration of edatrexate with cisplatin resulted in a 161% increase in lifespan, which was approximately twice the effect of either agent alone[2]. The combination also led to long-term tumor-free survivors[2].

  • Pralatrexate (PDX) and Platinum Compounds in Mesothelioma: In a human mesothelioma xenograft model (JMN), the combination of PDX with either cisplatin or carboplatin led to a 2-fold greater overall tumor regression and a 3- to 4-fold increase in complete regressions compared to single-agent therapy[3].

  • Pralatrexate (PDX) and Platinum Compounds In Vitro: The combination of pralatrexate with oxaliplatin or cisplatin demonstrated synergistic effects when administered simultaneously to cancer cell lines[4]. The study also highlighted that the effects were schedule-dependent, with sequential administration of pralatrexate before cisplatin also showing synergy[4].

Quantitative Preclinical Data Summary
AnalogPlatinum CompoundCancer ModelKey FindingsReference
EdatrexateCisplatinA549 Lung Cancer Cell LineSchedule-dependent synergism; significant reduction in cisplatin IC50[1]
EdatrexateCisplatinMurine Ovarian Cancer161% increase in lifespan; increased long-term survivors[2]
PralatrexateCisplatin/CarboplatinJMN Mesothelioma Xenograft2-fold greater overall regression; 3-4-fold increase in complete regressions[3]
PralatrexateOxaliplatin/CisplatinCancer Cell LinesSynergistic effects with simultaneous or sequential (PDX then cisplatin) administration[4]

III. Clinical Data

Phase I and II clinical trials have evaluated the combination of edatrexate and pralatrexate with platinum compounds in various solid tumors.

Edatrexate and Carboplatin

A Phase I trial in patients with advanced solid tumors established the maximum tolerated dose (MTD) of edatrexate when combined with a fixed dose of carboplatin[5][6]. A subsequent Phase II trial investigated this combination in metastatic non-small-cell lung cancer (NSCLC)[7].

  • Responding Tumor Types: Responses were observed in non-small cell and small cell lung cancer, head and neck cancer, and bladder cancer[5][6].

  • Toxicity: The dose-limiting toxicity in the Phase I trial was not the expected mucositis, which was managed with ice chip cryotherapy, but rather other toxicities at higher edatrexate doses[5]. In the Phase II NSCLC study, myelosuppression was the most significant toxicity, with instances of neutropenic sepsis[7].

Pralatrexate and Oxaliplatin

A Phase II trial assessed the efficacy of pralatrexate in combination with oxaliplatin in patients with advanced esophagogastric cancer. The study concluded that the combination was safe, well-tolerated, and had modest efficacy[8].

Quantitative Clinical Data Summary
AnalogPlatinum CompoundPhaseCancer TypeRecommended Dose / RegimenKey OutcomesReference
EdatrexateCarboplatinIAdvanced Solid TumorsEdatrexate: 110 mg/m² weekly for 5 doses, then every other week; Carboplatin: 350 mg/m² every 4 weeksMTD established; responses in lung, head & neck, and bladder cancers[5][6]
EdatrexateCarboplatinIIMetastatic NSCLCEdatrexate: 80 mg/m² weekly for 5 weeks, then every other week; Carboplatin: 350 mg/m² every 28 daysObjective response rate: 13%; Median survival: 7 months[7]
PralatrexateOxaliplatinIIAdvanced Esophagogastric CancerPralatrexate: 100-120 mg/m² biweekly; Oxaliplatin: 85 mg/m² biweeklySafe and well-tolerated with modest efficacy[8]

IV. Experimental Protocols

In Vitro Cytotoxicity Assay (Based on Edatrexate and Cisplatin Study)

Objective: To assess the synergistic cytotoxicity of a 10-deazaaminopterin analog and a platinum compound in a cancer cell line.

Materials:

  • A549 human lung cancer cells[1]

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Edatrexate (or other 10-deazaaminopterin analog)

  • Cisplatin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Seed A549 cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

  • Sequential Dosing (Analog First): a. Treat cells with a fixed, non-toxic concentration of the 10-deazaaminopterin analog (e.g., IC10 of edatrexate) for a defined period (e.g., 24 hours)[1]. b. Remove the medium containing the analog and wash the cells with PBS. c. Add fresh medium containing varying concentrations of cisplatin and incubate for different durations (e.g., 1, 3, or 24 hours)[1].

  • Sequential Dosing (Platinum First): a. Treat cells with varying concentrations of cisplatin for defined durations. b. Remove the medium containing cisplatin and wash the cells. c. Add fresh medium containing a fixed concentration of the 10-deazaaminopterin analog and incubate for 24 hours.

  • Cell Viability Assessment: a. After the treatment period, remove the drug-containing medium and add MTT solution to each well. b. Incubate for 4 hours at 37°C. c. Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals. d. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to untreated controls. b. Determine the IC50 values for each drug and combination. c. Use the median-effect analysis method to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism[1].

In Vivo Tumor Xenograft Study (Based on Pralatrexate and Platinum Compound Study)

Objective: To evaluate the in vivo efficacy of a 10-deazaaminopterin analog in combination with a platinum compound in a human tumor xenograft model.

Materials:

  • JMN human mesothelioma cells[3]

  • Immunocompromised mice (e.g., nude mice)

  • Pralatrexate (PDX)

  • Cisplatin or Carboplatin

  • Vehicle control solution

  • Calipers

Protocol:

  • Inject JMN cells subcutaneously into the flank of nude mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups: Vehicle control, PDX alone, Cisplatin/Carboplatin alone, and PDX + Cisplatin/Carboplatin combination.

  • Administer drugs according to a predefined schedule and dosage. For example:

    • PDX administered intraperitoneally (i.p.) on a weekly schedule.

    • Cisplatin or Carboplatin administered i.p. on a weekly or bi-weekly schedule.

    • In the combination group, administer PDX prior to the platinum compound. Note: Dosages may need to be attenuated in the combination group to manage toxicity[3].

  • Monitor tumor volume by caliper measurements twice weekly (Volume = 0.5 x length x width²).

  • Monitor animal body weight and overall health as indicators of toxicity.

  • Continue treatment for a specified duration or until tumors in the control group reach a predetermined size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histological examination).

  • Data Analysis: a. Plot tumor growth curves for each treatment group. b. Compare the final tumor volumes and weights between groups. c. Calculate tumor growth inhibition (TGI) and the number of partial and complete regressions.

V. Visualizations

Proposed Synergistic Mechanism and Experimental Workflow

The schedule-dependent synergy observed in preclinical studies suggests that the initial treatment with a 10-deazaaminopterin analog may potentiate the cytotoxic effects of the subsequent platinum compound. This could be due to several factors, including the inhibition of DNA repair mechanisms by the antifolate, making the cells more susceptible to the DNA damage induced by the platinum agent.

Synergistic_Mechanism cluster_workflow Experimental Workflow cluster_mechanism Proposed Signaling Pathway start Cancer Cells (In Vitro / In Vivo) drug1 Administer 10-Deazaaminopterin Analog start->drug1 wash Wash / Time Delay drug1->wash Antifolate 10-Deazaaminopterin Analog drug1->Antifolate drug2 Administer Platinum Compound wash->drug2 outcome Measure Outcome (Cell Viability / Tumor Regression) drug2->outcome Platinum Platinum Compound drug2->Platinum DHFR DHFR Inhibition Antifolate->DHFR DNA_Damage DNA Adducts & Cross-links Platinum->DNA_Damage Nucleotide Nucleotide Synthesis Inhibition DHFR->Nucleotide DNA_Repair Impaired DNA Repair Nucleotide->DNA_Repair Apoptosis Enhanced Apoptosis DNA_Repair->Apoptosis DNA_Damage->Apoptosis Apoptosis->outcome

Caption: Workflow for testing sequential therapy and its proposed synergistic mechanism.

Clinical Trial Protocol Flowchart

This diagram outlines a typical Phase I/II clinical trial design for evaluating the combination of a 10-deazaaminopterin analog and a platinum compound.

Clinical_Trial_Flowchart cluster_phase1 Phase I: Dose Escalation cluster_phase2 Phase II: Efficacy Assessment p1_start Patient Cohorts (Advanced Solid Tumors) p1_dose1 Dose Level 1: Analog (X mg/m²) + Carboplatin (Fixed Dose) p1_start->p1_dose1 p1_eval1 Evaluate DLT (Cycle 1) p1_dose1->p1_eval1 p1_dose2 Dose Level 2: Analog (X+Y mg/m²) + Carboplatin (Fixed Dose) p1_eval1->p1_dose2 No DLT p1_mtd Determine MTD & Recommended Phase II Dose (RP2D) p1_eval1->p1_mtd DLT Observed p1_eval2 Evaluate DLT (Cycle 1) p1_dose2->p1_eval2 p1_eval2->p1_mtd DLT Observed p2_treat Treat at RP2D p1_mtd->p2_treat Use RP2D p2_start Patient Cohort (Specific Cancer Type, e.g., NSCLC) p2_start->p2_treat p2_assess Assess Outcomes: - Objective Response Rate - Progression-Free Survival - Overall Survival - Toxicity Profile p2_treat->p2_assess p2_end Conclusion on Efficacy and Safety p2_assess->p2_end

Caption: Flowchart of a Phase I/II clinical trial for combination therapy.

References

Application Notes and Protocols for Preclinical Toxicity Testing of 10-Methyl-10-deazaaminopterin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyl-10-deazaaminopterin is a synthetic antifolate agent that, like other analogs in its class, functions as a dihydrofolate reductase (DHFR) inhibitor. By targeting DHFR, it disrupts the synthesis of purines and thymidylate, essential components for DNA replication and cell division. This mechanism of action makes it a candidate for cancer chemotherapy. These application notes provide a comprehensive overview of the recommended animal models and protocols for evaluating the toxicity profile of this compound, drawing upon established methodologies for similar antifolate compounds such as methotrexate (B535133) and its analogs.

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects by competitively inhibiting dihydrofolate reductase (DHFR).[1][2][3] This enzyme is critical for converting dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in one-carbon transfer reactions necessary for the de novo synthesis of purines and thymidylate.[1][2][3] Inhibition of DHFR leads to a depletion of intracellular THF pools, which in turn halts DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.

DHFR_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects Dihydrofolate Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Substrate Tetrahydrofolate Tetrahydrofolate Purine_Synthesis Purine Synthesis Tetrahydrofolate->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis Tetrahydrofolate->Thymidylate_Synthesis DHFR->Tetrahydrofolate Catalysis 10_Methyl_10_deazaaminopterin This compound 10_Methyl_10_deazaaminopterin->DHFR Inhibition DNA_Synthesis_Repair DNA Synthesis & Repair Purine_Synthesis->DNA_Synthesis_Repair Thymidylate_Synthesis->DNA_Synthesis_Repair Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis_Repair->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Recommended Animal Models

Rodent models, specifically mice and rats, are the most commonly used species for initial toxicity assessments of antifolate drugs.[4] Non-rodent models, such as dogs, are also valuable for preclinical evaluation due to differences in metabolism and physiology that can provide a more comprehensive safety profile before advancing to human clinical trials.

Quantitative Toxicity Data Summary

The following tables summarize key quantitative toxicity data for 10-deazaaminopterin (B1664510) analogs. This information can be used as a reference for dose selection in preclinical studies of this compound.

Table 1: Acute Toxicity of 10-Ethyl-10-deazaaminopterin

SpeciesRoute of AdministrationLD10 (mg/kg)Target Organs
RatIntraperitoneal (i.p.)125Gastrointestinal mucosa, Bone marrow
DogIntravenous (i.v.)2.5Gastrointestinal mucosa

Data from Fanucchi et al., 1987

Table 2: Maximum Tolerated Dose (MTD) of Methotrexate in an Acute Rat Model

CompoundRoute of AdministrationMTD (g/kg)
MethotrexateInfusion3 - 5
7-hydroxy-methotrexateInfusion< 0.1

Data from Rask et al., 2000[5]

Experimental Protocols

The following are detailed protocols for acute, subchronic, and chronic toxicity studies, adapted for the evaluation of this compound.

Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure - UDP)

Objective: To determine the acute oral toxicity (LD50) of this compound.

Animal Model: Female Wistar rats (8-12 weeks old).

Methodology:

  • Animal Acclimation: Acclimate animals for at least 5 days prior to dosing.

  • Dosing:

    • Administer a single oral dose of the test substance to one animal.

    • The starting dose should be based on available data from related compounds. A suggested starting dose could be in the range of the LD10 of 10-ethyl-10-deazaaminopterin, adjusted for the route of administration.

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

    • The dose progression factor is typically 3.2.

    • A 48-hour interval should be maintained between dosing each animal.

  • Observations:

    • Monitor animals for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, respiratory rate, autonomic effects, and behavior), and body weight changes for up to 14 days post-dosing.[6]

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Protocol 2: Subchronic (28-Day) Repeated Dose Oral Toxicity Study

Objective: To evaluate the toxicity of this compound following repeated oral administration over 28 days.

Animal Model: Male and female Sprague-Dawley rats (6-8 weeks old).

Methodology:

  • Group Allocation:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group 2: Low dose.

    • Group 3: Mid dose.

    • Group 4: High dose.

    • Each group should consist of at least 10 male and 10 female rats.

  • Dosing: Administer the test substance or vehicle daily by oral gavage for 28 consecutive days. Dose levels should be selected based on acute toxicity data.

  • Observations:

    • Clinical Signs: Observe animals daily for any signs of toxicity.

    • Body Weight and Food/Water Consumption: Record weekly.[7]

    • Ophthalmology: Conduct examinations prior to the study and at termination.

  • Clinical Pathology: Collect blood and urine samples at termination for:

    • Hematology: Red blood cell count, hemoglobin, hematocrit, white blood cell count with differential, and platelet count.[8]

    • Clinical Chemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, blood urea (B33335) nitrogen (BUN), and creatinine.[8]

  • Necropsy and Histopathology:

    • At the end of the 28-day period, euthanize all animals.

    • Conduct a full gross necropsy.

    • Collect and preserve major organs and tissues (e.g., liver, kidneys, spleen, heart, lungs, gastrointestinal tract, bone marrow).

    • Perform histopathological examination of tissues from the control and high-dose groups. If treatment-related lesions are observed, examine the corresponding tissues from the mid- and low-dose groups.[9][10]

Protocol 3: Chronic (90-Day) Repeated Dose Oral Toxicity Study

Objective: To determine the long-term toxic effects of this compound.

Animal Model: Male and female Wistar rats (6-8 weeks old).

Methodology:

  • Group Allocation: Similar to the subchronic study, with at least 20 rodents per sex per group.[7]

  • Dosing: Administer the test substance or vehicle daily by oral gavage for 90 days.

  • Observations and Clinical Pathology: As per the subchronic study, with additional interim blood collections (e.g., at day 45).

  • Necropsy and Histopathology: As per the subchronic study, conducted at the 90-day termination point.

Experimental Workflow Visualization

Toxicity_Testing_Workflow cluster_0 Phase 1: Acute Toxicity cluster_1 Phase 2: Subchronic & Chronic Toxicity Acute_Dosing Single Dose Administration (Up-and-Down Procedure) Acute_Observation 14-Day Observation (Mortality, Clinical Signs, Body Weight) Acute_Dosing->Acute_Observation Acute_Necropsy Gross Necropsy Acute_Observation->Acute_Necropsy LD50_Determination LD50 Calculation Acute_Necropsy->LD50_Determination Dose_Selection Dose Range Finding (Based on Acute Data) LD50_Determination->Dose_Selection Informs Repeated_Dosing Repeated Dosing (28-day or 90-day) Dose_Selection->Repeated_Dosing In_Life_Monitoring In-Life Observations (Clinical Signs, Body Weight, Food/Water Intake) Repeated_Dosing->In_Life_Monitoring Clinical_Pathology Hematology & Clinical Chemistry Repeated_Dosing->Clinical_Pathology Terminal_Procedures Terminal Necropsy & Histopathology In_Life_Monitoring->Terminal_Procedures Clinical_Pathology->Terminal_Procedures NOAEL_Determination NOAEL Determination Terminal_Procedures->NOAEL_Determination

Caption: General workflow for preclinical toxicity testing.

References

high-performance liquid chromatography (HPLC) analysis of 10-deazaaminopterins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-performance liquid chromatography (HPLC) analysis of 10-deazaaminopterins and its analogs. These compounds are a class of antifolates investigated for their potential as anticancer agents. Accurate and robust analytical methods are crucial for pharmacokinetic studies, metabolic profiling, and quality control in drug development.

Introduction

10-Deazaaminopterins are analogs of aminopterin, a potent inhibitor of dihydrofolate reductase (DHFR). By replacing the nitrogen at position 10 with a carbon atom, these compounds exhibit altered biological properties, including enhanced transport into tumor cells and increased polyglutamylation, leading to prolonged intracellular retention and improved therapeutic efficacy.[1] This document outlines established methods for the quantitative analysis of key 10-deazaaminopterin (B1664510) derivatives in biological matrices.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the HPLC analysis of various 10-deazaaminopterin analogs. It is important to note that direct comparison of retention times between different methods can be challenging due to variations in HPLC columns, mobile phase compositions, and gradient profiles.

Table 1: HPLC Method Parameters for 10-Deazaaminopterin Analogs

AnalyteHPLC ColumnMobile PhaseDetectionLinear RangeLimit of Quantitation (LOQ)Reference
10-Deazaaminopterin (10-dAM)Reversed-phase C18Acetonitrile (B52724) gradient in 50 mM phosphate (B84403), pH 7.0Fluorescence2-100 nMNot Specified[1]
10-Ethyl-10-deazaaminopterin (10-EdAM)Reversed-phase C18IsocraticFluorescence (Ex: 243 nm, Em: 488 nm)2.0-4.0 nM (depending on compound)Not Specified
10-Ethyl-10-deazaaminopterin (10-EdAM)Reversed-phase C18Acetonitrile gradient in 50 mM phosphate, pH 7.0Fluorescence1-100 nMNot Specified[1]
Gamma-methylene-10-deazaaminopterin (MDAM)Reversed-phase, ion-pairNot SpecifiedFluorescenceNot Specified0.005 µM[2]
7-Hydroxy-gamma-methylene-10-deazaaminopterin (7-OH-MDAM)Reversed-phase, ion-pairNot SpecifiedFluorescenceNot Specified0.005 µM[2]

Table 2: Reported Retention Times for Methotrexate (for comparative purposes)

AnalyteHPLC ColumnMobile PhaseFlow RateRetention Time (min)Reference
MethotrexateC18Acetonitrile / 0.05% Phosphoric Acid in Water (gradient)1 mL/min8.5[3]
MethotrexateSynergi Hydro-RP (50 mm×2.0 mm, 2.5 μm)Acetonitrile / 0.2% Formic Acid and 5mM Ammonium Formate in Water (gradient)0.5 mL/min1.98[4]
MethotrexatePrimesep 100 (4.6 x 150 mm, 5 µm)Water, Acetonitrile, Ammonium FormateNot SpecifiedNot Specified[5]

Experimental Protocols

Protocol 1: Analysis of 10-Deazaaminopterin and 10-Ethyl-10-deazaaminopterin in Plasma and Urine

This protocol is adapted from a fluorescence-based HPLC assay for the analysis of 10-dAM and 10-EdAM and their metabolites.[1]

3.1.1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 solid-phase extraction (SPE) cartridge by washing with methanol (B129727) followed by water.

  • Load the plasma or urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for HPLC injection.

3.1.2. HPLC Conditions

  • Column: Reversed-phase C18

  • Mobile Phase A: 50 mM Phosphate buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: An ascending gradient of acetonitrile in the phosphate buffer.

  • Flow Rate: Typically 1.0 mL/min

  • Detection: Fluorescence detector.

Protocol 2: Analysis of Gamma-methylene-10-deazaaminopterin (MDAM) in Human Plasma

This protocol utilizes a reversed-phase, ion-pair HPLC assay with fluorescence detection.[2]

3.2.1. Sample Preparation (Protein Precipitation)

  • To a plasma sample, add a solution of tetrabutylammonium (B224687) bromide (TBABr) and methanol.

  • Vortex the mixture to precipitate plasma proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for HPLC injection. This method has shown recoveries of >97% for MDAM and its 7-hydroxy metabolite.[2]

3.2.2. HPLC Conditions

  • Column: Reversed-phase C18

  • Mobile Phase: An ion-pairing reagent is included in the mobile phase.

  • Detection: Fluorescence detector.

Signaling Pathway and Experimental Workflow

Metabolic Pathway of 10-Deazaaminopterins

10-Deazaaminopterins, like other antifolates, exert their cytotoxic effects by interfering with the folate metabolic pathway. A key target is the enzyme Dihydrofolate Reductase (DHFR), which is essential for the regeneration of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and amino acids. Within the cell, 10-deazaaminopterins undergo polyglutamylation, a process that adds glutamate (B1630785) residues to the molecule. This modification enhances their intracellular retention and inhibitory activity against DHFR and other folate-dependent enzymes.

metabolic_pathway cluster_extracellular Extracellular Space cluster_cell Cell 10-Deazaaminopterin 10-Deazaaminopterin 10-Deazaaminopterin_in 10-Deazaaminopterin 10-Deazaaminopterin->10-Deazaaminopterin_in Cellular Uptake Polyglutamated_10-Deazaaminopterin Polyglutamated 10-Deazaaminopterin 10-Deazaaminopterin_in->Polyglutamated_10-Deazaaminopterin Polyglutamylation DHFR Dihydrofolate Reductase (DHFR) 10-Deazaaminopterin_in->DHFR Inhibition Polyglutamated_10-Deazaaminopterin->DHFR Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis One-Carbon Metabolism experimental_workflow Sample_Collection Sample Collection (Plasma, Urine, etc.) Sample_Preparation Sample Preparation (SPE or Protein Precipitation) Sample_Collection->Sample_Preparation HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Data_Analysis Data Analysis (Quantification) Data_Acquisition->Data_Analysis Report Report Generation Data_Analysis->Report

References

Troubleshooting & Optimization

Technical Support Center: Improving the Therapeutic Index of 10-Methyl-10-deazaaminopterin and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 10-Methyl-10-deazaaminopterin and its clinically relevant analogs, such as 10-propargyl-10-deazaaminopterin (PDX) and 10-ethyl-10-deazaaminopterin (Edatrexate). Our goal is to facilitate smoother experimental workflows and enhance the therapeutic potential of this class of antifolates.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its derivatives?

A1: this compound and its analogs are antifolates that competitively inhibit dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolism pathway. This inhibition depletes the intracellular pool of tetrahydrofolate (THF) cofactors, which are essential for the de novo synthesis of purines and thymidylate, ultimately leading to the inhibition of DNA synthesis and cell proliferation[1]. Some derivatives, like pemetrexed (B1662193), also inhibit other folate-dependent enzymes such as thymidylate synthase (TS)[2][3][4]. The 10-deazaaminopterins were specifically designed to enhance membrane transport and intracellular polyglutamylation, leading to increased accumulation and cytotoxicity in tumor cells[5][6].

Q2: How do 10-deazaaminopterin (B1664510) derivatives enter the target cells?

A2: These "classical" antifolates are primarily transported into mammalian cells via the reduced folate carrier (RFC), also known as SLC19A1[7]. The efficiency of this transport can be a critical determinant of the drug's efficacy. Some derivatives have been designed to be more efficient substrates for RFC compared to older antifolates like methotrexate[5][6].

Q3: What is the significance of polyglutamylation for the activity of 10-deazaaminopterin derivatives?

A3: Once inside the cell, 10-deazaaminopterin derivatives are modified by the enzyme folylpolyglutamate synthetase (FPGS), which adds glutamate (B1630785) residues to the molecule. This process, known as polyglutamylation, is crucial for two main reasons: it traps the drug inside the cell, leading to higher intracellular concentrations, and it increases the drug's affinity for its target enzymes, such as DHFR and TS[2][3]. The design of 10-deazaaminopterins aimed to improve their substrate efficiency for FPGS[5][6].

Q4: What are the known mechanisms of resistance to 10-deazaaminopterin and other antifolates?

A4: Resistance to antifolates can arise through several mechanisms, including:

  • Impaired drug transport: Reduced expression or function of the reduced folate carrier (RFC) can limit the drug's entry into the cell[7].

  • Decreased polyglutamylation: Reduced activity of folylpolyglutamate synthetase (FPGS) can lead to less intracellular drug accumulation and lower efficacy[8].

  • Target enzyme alterations: Overexpression or mutation of the target enzymes, such as DHFR or thymidylate synthase (TS), can render the drug less effective[9][10].

  • Increased drug efflux: Overexpression of efflux pumps like multidrug resistance-associated proteins (MRPs) can actively remove the drug from the cell.

Q5: Are there any strategies to overcome resistance or enhance the therapeutic index?

A5: Yes, several strategies are being explored:

  • Combination therapy: Combining 10-deazaaminopterin derivatives with other chemotherapeutic agents can create synergistic effects.

  • Modulation of transport: Co-administration of drugs that inhibit efflux pumps may increase intracellular drug concentrations.

  • Targeting metabolic vulnerabilities: Tumors with deficiencies in certain metabolic pathways, such as those lacking methylthioadenosine phosphorylase (MTAP), may exhibit increased sensitivity to antifolates that inhibit de novo purine (B94841) synthesis[11].

  • Novel formulations: Developing new formulations can improve drug stability and delivery.

Troubleshooting Guides

In Vitro Experiments
Problem Possible Cause(s) Troubleshooting Steps
Low or no cytotoxicity observed in cell lines expected to be sensitive. 1. Drug instability: The compound may have degraded in the culture medium. 2. Drug precipitation: The compound may have precipitated out of solution, especially at higher concentrations. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance (e.g., low RFC or FPGS expression). 4. Incorrect dosage/incubation time: The concentration range or duration of exposure may be insufficient.1. Verify drug stability: Prepare fresh stock solutions and protect from light. Test the stability of the drug in your specific cell culture medium over the time course of the experiment. 2. Check for precipitation: Visually inspect the culture medium for any precipitates. Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the medium is non-toxic to the cells (typically <0.5%). If precipitation occurs, consider using a lower concentration or a different formulation. 3. Characterize your cell line: Assess the expression levels of key genes involved in antifolate sensitivity, such as SLC19A1 (RFC) and FPGS, using qPCR or western blotting. Consider using a cell line with known sensitivity as a positive control. 4. Optimize experimental conditions: Perform a dose-response curve with a wider range of concentrations and test different incubation times (e.g., 24, 48, 72 hours).
High variability between replicate wells. 1. Inconsistent cell seeding: Uneven distribution of cells in the microplate. 2. Pipetting errors: Inaccurate dispensing of the drug or reagents. 3. Edge effects: Evaporation from the outer wells of the plate.1. Ensure uniform cell suspension: Thoroughly mix the cell suspension before seeding. 2. Use calibrated pipettes: Ensure your pipettes are properly calibrated and use appropriate pipetting techniques. 3. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples or fill them with sterile medium or PBS.
Unexpected off-target effects. 1. Inhibition of other enzymes: The compound may have activity against other folate-dependent or unrelated enzymes. 2. Induction of cellular stress responses: High concentrations of the drug may induce general cellular stress.1. Perform target validation studies: Use techniques like cellular thermal shift assays (CETSA) to confirm target engagement in cells. Test the compound against a panel of related enzymes. 2. Assess markers of cellular stress: Measure markers of apoptosis, autophagy, or other stress pathways at various drug concentrations.
In Vivo Experiments
Problem Possible Cause(s) Troubleshooting Steps
Lack of tumor growth inhibition. 1. Suboptimal dosing or schedule: The dose or frequency of administration may be too low. 2. Poor bioavailability: The drug may not be reaching the tumor at therapeutic concentrations. 3. Rapid drug clearance: The drug may be quickly metabolized and eliminated. 4. Tumor model resistance: The chosen xenograft or syngeneic model may be resistant to the drug.1. Perform dose-finding studies: Determine the maximum tolerated dose (MTD) and test different dosing schedules. 2. Conduct pharmacokinetic (PK) studies: Measure drug concentrations in plasma and tumor tissue over time to assess bioavailability and exposure. 3. Analyze drug metabolism: Identify major metabolites and assess their activity. 4. Characterize the tumor model: Evaluate the expression of RFC, FPGS, and target enzymes in the tumor tissue. Consider using a different, more sensitive tumor model.
Excessive toxicity in animal models. 1. Dose is too high: The administered dose exceeds the MTD. 2. Off-target toxicity: The drug may be causing toxicity in normal tissues. 3. Species-specific differences in metabolism: The drug may be metabolized differently in the animal model compared to humans.1. Reduce the dose: Start with a lower dose and gradually escalate to determine the MTD. 2. Monitor for signs of toxicity: Closely observe the animals for weight loss, changes in behavior, and other signs of distress. Perform histopathological analysis of major organs. 3. Conduct comparative metabolism studies: Compare the metabolic profiles of the drug in different species.
Inconsistent tumor growth or response. 1. Variability in tumor implantation: Inconsistent tumor size at the start of treatment. 2. Heterogeneity of the tumor: The tumor may consist of a mixed population of sensitive and resistant cells. 3. Animal-to-animal variability: Differences in drug metabolism or immune response among individual animals.1. Standardize tumor implantation: Ensure all animals have tumors of a similar size before starting treatment. 2. Analyze tumor heterogeneity: Use techniques like immunohistochemistry or single-cell sequencing to assess the cellular composition of the tumors. 3. Increase group size: Use a sufficient number of animals per group to account for individual variability.

Data Presentation

Table 1: In Vitro Cytotoxicity of 10-Deazaaminopterin Derivatives
CompoundCell LineIC50 (nM)Reference(s)
This compoundL1210-[12]
10-Ethyl-10-deazaaminopterin (Edatrexate)L1210-[13]
10-Propargyl-10-deazaaminopterin (PDX)L1210-[14]
Methotrexate (B535133)L12103.4 ± 1.0[13]

Note: Specific IC50 values for this compound and its derivatives in L1210 cells were not explicitly stated in the provided search results, but their relative potencies were described.

Table 2: In Vivo Efficacy of 10-Alkyl-10-deazaaminopterins against L1210 Leukemia in Mice
Compound% Increase in Life Span (ILS) at LD10 DosageReference(s)
Methotrexate+151%[12]
10-Deazaaminopterin+178%[12]
This compound+235%[12]
10-Ethyl-10-deazaaminopterin+211%[12]
Table 3: Preclinical Toxicity of 10-Ethyl-10-deazaaminopterin (Edatrexate)
SpeciesAdministration RouteLD10Dose-Limiting ToxicityReference(s)
Rati.p.125 mg/kg (weekly for 3 weeks)GI toxicity, bone marrow hypocellularity[15]
Dogi.v.2.5 mg/kg (weekly for 3 weeks)GI toxicity[15]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of a compound against DHFR.

Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF).

Materials:

  • Purified human DHFR enzyme

  • NADPH

  • Dihydrofolic acid (DHF)

  • Test compound (e.g., this compound)

  • Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.5

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare fresh solutions of NADPH and DHF in assay buffer. Protect from light.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test compound at various concentrations (or vehicle control)

      • DHFR enzyme

    • Mix gently and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Start the reaction by adding DHF to each well.

  • Measurement:

    • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Reduced Folate Carrier (RFC) Transport Assay

This protocol describes a method to assess the uptake of an antifolate into cells via the RFC transporter using a radiolabeled substrate.

Principle: The function of RFC is measured by quantifying the intracellular accumulation of a radiolabeled substrate, such as [³H]-methotrexate, over time.

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • [³H]-methotrexate (or another suitable radiolabeled antifolate)

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Wash Buffer (ice-cold PBS)

  • Cell lysis buffer

  • Scintillation cocktail and counter

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate and allow them to adhere and grow to a confluent monolayer.

  • Uptake Experiment:

    • Wash the cells with pre-warmed Uptake Buffer.

    • Add Uptake Buffer containing [³H]-methotrexate and the test compound (as a competitor) or vehicle control.

    • Incubate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).

  • Termination of Uptake:

    • Rapidly wash the cells three times with ice-cold Wash Buffer to remove extracellular radiolabel.

  • Cell Lysis and Measurement:

    • Lyse the cells with cell lysis buffer.

    • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein concentration of each sample.

    • Plot the intracellular accumulation of the radiolabeled substrate over time to determine the uptake rate.

    • Compare the uptake in the presence and absence of the competitor to assess its interaction with RFC.

Folylpolyglutamate Synthetase (FPGS) Activity Assay

This protocol describes a method to measure the enzymatic activity of FPGS.

Principle: FPGS activity is determined by measuring the incorporation of radiolabeled glutamate ([³H]-glutamate) into a folate substrate (e.g., aminopterin) to form polyglutamates.

Materials:

  • Cell lysate containing FPGS

  • [³H]-glutamate

  • Aminopterin (or another folate substrate)

  • ATP and other necessary cofactors

  • Reaction buffer

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the cell lysate, reaction buffer, ATP, aminopterin, and [³H]-glutamate.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specific time period.

  • Reaction Termination and Precipitation:

    • Stop the reaction by adding ice-cold TCA to precipitate the proteins and polyglutamated products.

  • Filtration and Washing:

    • Filter the mixture through a glass fiber filter to capture the precipitate.

    • Wash the filter several times with TCA to remove unincorporated [³H]-glutamate.

  • Measurement:

    • Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Calculate the amount of [³H]-glutamate incorporated into the substrate per unit of protein per unit of time to determine the FPGS activity.

Visualizations

Antifolate_Mechanism cluster_Extracellular Extracellular Space cluster_Cell Tumor Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm This compound This compound RFC Reduced Folate Carrier (RFC) This compound->RFC Transport Drug_mono This compound (monoglutamate) RFC->Drug_mono FPGS FPGS Drug_mono->FPGS Drug_poly Polyglutamated Drug DHFR DHFR Drug_poly->DHFR Inhibition TS Thymidylate Synthase (TS) Drug_poly->TS Inhibition (some derivatives) FPGS->Drug_poly Polyglutamylation THF THF DHFR->THF DHF DHF DHF->DHFR THF->TS Purine_Synth Purine Synthesis THF->Purine_Synth dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_Synth DNA Synthesis dTMP->DNA_Synth Purine_Synth->DNA_Synth

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Low/No Cytotoxicity Observed Check_Drug Verify Drug Stability & Check for Precipitation Start->Check_Drug Check_Cells Assess Cell Line Sensitivity (RFC, FPGS expression) Start->Check_Cells Optimize_Exp Optimize Dose & Time Start->Optimize_Exp Stable_Soluble Drug is Stable & Soluble? Check_Drug->Stable_Soluble Sensitive_Cells Cells are Sensitive? Check_Cells->Sensitive_Cells Optimized_Params Parameters Optimized? Optimize_Exp->Optimized_Params Stable_Soluble->Sensitive_Cells Yes Prepare_Fresh Prepare Fresh Stock & Adjust Formulation Stable_Soluble->Prepare_Fresh No Sensitive_Cells->Optimized_Params Yes Use_New_Cells Use a Different Cell Line or Transfect with RFC/FPGS Sensitive_Cells->Use_New_Cells No Optimized_Params->Start No Redo_Experiment Re-run Experiment with Optimized Conditions Optimized_Params->Redo_Experiment Yes Prepare_Fresh->Start Use_New_Cells->Start Success Successful Experiment Redo_Experiment->Success

Caption: Troubleshooting workflow for in vitro cytotoxicity experiments.

Resistance_Mechanisms cluster_Resistance Mechanisms of Resistance Antifolate Antifolate Drug Cell Tumor Cell Antifolate->Cell Enters Cell Low_RFC Decreased RFC Expression/Function Low_RFC->Cell Blocks Entry Low_FPGS Decreased FPGS Activity Low_FPGS->Cell Reduces Retention & Activity High_Target Increased DHFR/TS Expression High_Target->Cell Overcomes Inhibition Efflux Increased Drug Efflux Efflux->Cell Pumps Drug Out

Caption: Key mechanisms of resistance to antifolate drugs.

References

Technical Support Center: Synthesis of 10-Alkyl-10-Deazaminopterins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 10-alkyl-10-deazaminopterins.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 10-alkyl-10-deazaminopterins?

A1: A common and effective strategy involves a multi-step synthesis. The process generally begins with the alkylation of a p-alkylbenzoic acid derivative. This is followed by bromination, condensation with 2,4,5,6-tetraminopyrimidine, and subsequent in situ oxidation to form the 10-alkyl-10-deaza-4-amino-4-deoxypteroic acid. The final step is the coupling of this intermediate with diethyl glutamate (B1630785), followed by saponification to yield the target 10-alkyl-10-deazaminopterin.[1]

Q2: Are there alternative synthetic routes for related deazaminopterin (B1669970) analogs?

A2: Yes, alternative routes have been developed for related compounds. For instance, the synthesis of 9-alkyl-10-deazaminopterins can be achieved through a Reformatsky condensation of benzyl (B1604629) 2-bromopropionate with 4-carbomethoxybenzaldehyde as a key step.[2][3] For 10-alkyl-8,10-dideazaminopterins, a common approach involves the alkylation of α-alkyl homoterephthalate esters with a pre-formed pteridine (B1203161) ring system.[4][5]

Q3: What are the primary applications of 10-alkyl-10-deazaminopterins?

A3: These compounds are potent antitumor agents.[1][5] They function as antifolates, inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for cell growth and proliferation. The incorporation of alkyl groups at the 10-position has been shown to enhance the antitumor effect and spectrum of activity compared to the parent compound, 10-deazaminopterin.[5]

Troubleshooting Guides

Problem 1: Low Yield During Alkylation of p-Alkylbenzoic Acid

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete dianion formation.Ensure the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an appropriate stoichiometric amount. The reaction should be conducted under strictly anhydrous conditions at low temperatures (e.g., -78 °C) to ensure complete deprotonation.
Side reactions of the alkylating agent.Add the alkylating agent (e.g., 3-methoxyallyl chloride) slowly to the reaction mixture at a low temperature to minimize side reactions.[1]
Poor quality of reagents or solvents.Use freshly distilled and anhydrous solvents (e.g., THF). Ensure the purity of the p-alkylbenzoic acid and the alkylating agent.
Problem 2: Inefficient Bromination and Cyclization

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incorrect pH for bromination.The bromination of the 4-(p-carboxyphenyl)-1-methoxy-1-butene intermediate is pH-sensitive. Maintain the pH between 7 and 8 for optimal results.[1]
Degradation of 2,4,5,6-tetraminopyrimidine.This reagent is sensitive to air and light. Use freshly purified 2,4,5,6-tetraminopyrimidine and handle it under an inert atmosphere (e.g., argon or nitrogen).
Incomplete in situ oxidation.Ensure efficient oxidation of the dihydropteridine intermediate. This can be facilitated by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent.
Problem 3: Difficulties in the Final Coupling and Saponification Steps

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Low efficiency in the mixed anhydride (B1165640) coupling.Activate the pteroic acid with a suitable chloroformate (e.g., isobutyl chloroformate) in the presence of a tertiary amine (e.g., triethylamine) at low temperatures before adding diethyl glutamate.
Incomplete saponification.The saponification of the glutamate ester should be carried out at room temperature with a suitable base (e.g., sodium hydroxide) in a mixture of water and a co-solvent like ethanol (B145695) or methanol. Monitor the reaction by TLC or HPLC to ensure completion.[1]
Purification challenges of the final product.The final product is often a crystalline solid.[1] Purification can be achieved by recrystallization from a suitable solvent system. If impurities persist, column chromatography on silica (B1680970) gel or reverse-phase HPLC may be necessary.

Experimental Protocols

Key Experiment: Synthesis of 10-Alkyl-10-Deazaminopterins

This protocol is a generalized summary based on reported syntheses.[1]

  • Alkylation: A solution of the appropriate p-alkylbenzoic acid in dry THF is cooled to -78 °C. A solution of lithium diisopropylamide (LDA) is added dropwise, and the mixture is stirred for 1 hour. 3-Methoxyallyl chloride is then added, and the reaction is allowed to warm to room temperature overnight.

  • Bromination: The resulting 4-(p-carboxyphenyl)-1-methoxy-1-butene is dissolved in a suitable solvent, and the pH is adjusted to 7-8. A solution of bromine is added dropwise until a persistent color is observed.

  • Condensation and Oxidation: The crude 2-bromo-4-(p-carboxyphenyl)butyraldehyde is condensed with 2,4,5,6-tetraminopyrimidine in a suitable solvent. The resulting dihydropteridine is oxidized in situ by bubbling air through the reaction mixture to yield the crystalline 10-alkyl-10-deaza-4-amino-4-deoxypteroic acid.

  • Coupling: The pteroic acid is suspended in dry DMF and cooled to -15 °C. Triethylamine and isobutyl chloroformate are added, and the mixture is stirred for 30 minutes. A solution of diethyl glutamate is then added, and the reaction is stirred overnight at room temperature.

  • Saponification: The resulting diethyl ester is saponified by dissolving it in a solution of sodium hydroxide (B78521) in aqueous ethanol and stirring at room temperature until the reaction is complete, yielding the final 10-alkyl-10-deazaminopterin.

Data Presentation

Table 1: Antitumor Activity of 10-Alkyl-10-Deazaminopterin Analogs in Mice with L1210 Leukemia

CompoundDosage (mg/kg)Increase in Lifespan (%)
MethotrexateLD10+151[1]
10-DeazaminopterinLD10+178[1]
10-Methyl-10-deazaminopterinLD10+235[1]
10-Ethyl-10-deazaminopterinLD10+211[1]
10,10-Dimethyl-10-deazaminopterin72 (Max Dose)+135[1]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate Formation cluster_pteroic_acid Pteroic Acid Synthesis cluster_final_product Final Product Synthesis p_alkylbenzoic_acid p-Alkylbenzoic Acid alkylation Alkylation p_alkylbenzoic_acid->alkylation methoxyallyl_chloride 3-Methoxyallyl Chloride methoxyallyl_chloride->alkylation butenes 4-(p-carboxyphenyl)- 1-methoxy-1-butenes alkylation->butenes bromination Bromination (pH 7-8) butenes->bromination butyraldehydes 2-bromo-4-(p-carboxyphenyl) -butyraldehydes bromination->butyraldehydes condensation Condensation & In Situ Oxidation butyraldehydes->condensation tetraminopyrimidine 2,4,5,6-Tetraminopyrimidine tetraminopyrimidine->condensation pteroic_acid 10-Alkyl-10-deaza- 4-amino-4-deoxypteroic Acid condensation->pteroic_acid coupling Mixed Anhydride Coupling pteroic_acid->coupling diethyl_glutamate Diethyl Glutamate diethyl_glutamate->coupling saponification Saponification coupling->saponification final_product 10-Alkyl-10-deazaminopterin saponification->final_product

Caption: General workflow for the synthesis of 10-alkyl-10-deazaminopterins.

Troubleshooting_Logic start Low Yield or Impure Product check_alkylation Check Alkylation Step start->check_alkylation check_cyclization Check Cyclization Step start->check_cyclization check_coupling Check Coupling/Saponification start->check_coupling solution_base Verify Base Stoichiometry & Anhydrous Conditions check_alkylation->solution_base Incomplete reaction? solution_reagents Ensure Purity of Reagents & Solvents check_alkylation->solution_reagents Side products? solution_ph Control pH during Bromination (7-8) check_cyclization->solution_ph Low yield of pteroic acid? solution_oxidation Ensure Complete In Situ Oxidation check_cyclization->solution_oxidation Intermediate buildup? solution_activation Optimize Mixed Anhydride Activation check_coupling->solution_activation Inefficient coupling? solution_hydrolysis Monitor Saponification to Completion check_coupling->solution_hydrolysis Incomplete hydrolysis?

References

troubleshooting poor solubility of 10-Methyl-10-deazaaminopterin in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10-Methyl-10-deazaaminopterin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments, with a specific focus on issues related to solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Poor Solubility

Q1: I am having difficulty dissolving this compound in my aqueous buffer for an in vitro assay. What is the recommended solvent?

A1: this compound, like many pteridine-based antifolates, exhibits poor solubility in aqueous solutions at neutral pH. The recommended starting solvent is dimethyl sulfoxide (B87167) (DMSO).[1] It is advisable to first prepare a concentrated stock solution in 100% DMSO.

Q2: What is the general procedure for preparing a working solution for cell culture experiments?

A2: To prepare a working solution, first dissolve the this compound in a minimal amount of high-purity DMSO to create a concentrated stock solution.[2] This stock solution can then be serially diluted with your cell culture medium (e.g., DMEM or EMEM) to the desired final concentration.[2] It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2]

Q3: After diluting my DMSO stock solution into my aqueous medium, a precipitate forms. What should I do?

A3: Precipitate formation upon dilution indicates that the solubility limit of the compound in the aqueous medium has been exceeded. Here are several troubleshooting steps:

  • Increase the DMSO concentration in the final solution: While keeping cytotoxicity in mind, a slightly higher final DMSO concentration (e.g., up to 1%) might be necessary for some cell lines and experimental setups. However, a vehicle control with the same DMSO concentration is essential.

  • Warm the solution: Gently warming the solution to 37°C may aid in dissolving the compound. However, be cautious about the thermal stability of this compound.

  • Adjust the pH: The solubility of compounds with ionizable groups can be pH-dependent. A slight adjustment of the buffer's pH (if experimentally permissible) might improve solubility.

  • Use a different solvent: If DMSO is problematic, other organic solvents like ethanol (B145695) could be tested, although DMSO is the most commonly cited solvent for similar compounds.[2]

  • Incorporate a surfactant or protein: In some instances, adding a small amount of a biocompatible surfactant or a protein like bovine serum albumin (BSA) to the medium can help to stabilize the compound and prevent precipitation.[2]

Q4: How should I store the this compound stock solution?

A4: For short-term storage (days to weeks), stock solutions should be kept at 0-4°C. For long-term storage (months to years), it is recommended to store the solution at -20°C.[1] To minimize freeze-thaw cycles, consider aliquoting the stock solution into smaller volumes.

Solubility Data

SolventSolubilityNotes
DMSO Soluble[1]Recommended for preparing stock solutions.
Aqueous Buffers (e.g., PBS, cell culture media) Poorly solubleDirect dissolution is challenging.
Ethanol Potentially solubleCan be tested as an alternative to DMSO.[2]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous/biotechnology grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Calibrated pipette

  • Procedure:

    • Weigh out the required amount of this compound in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution (Molecular Weight to be determined by the user from the specific product sheet), calculate the mass in milligrams.

    • Add the calculated volume of DMSO to the microcentrifuge tube.

    • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Store the stock solution in appropriately labeled, light-protected aliquots at -20°C for long-term storage.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting poor solubility of this compound in vitro.

Caption: Troubleshooting workflow for this compound solubility.

References

Technical Support Center: Managing 10-Methyl-10-deazaaminopterin (MDAM)-Induced Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage toxicities associated with the investigational antifolate agent, 10-Methyl-10-deazaaminopterin (MDAM). The following information is curated from preclinical and clinical studies of MDAM and related antifolates.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (MDAM)?

A1: this compound (MDAM) is a novel antifolate agent. Like other antifolates such as methotrexate (B535133), it is designed to interfere with the folate metabolic pathway. It is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and thymidylate, which are essential for DNA replication and cell division. By inhibiting DHFR, MDAM disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.

Q2: What are the most common toxicities observed with MDAM administration in preclinical and clinical studies?

A2: Based on a phase I clinical trial of a closely related compound, gamma-methylene-10-deazaaminopterin (MDAM), the most significant and dose-limiting toxicity is stomatitis (inflammation and ulceration of the mouth). Other observed toxicities include nausea, vomiting, diarrhea, anorexia, fatigue, granulocytopenia, thrombocytopenia, and hyperbilirubinemia.

Q3: Is Leucovorin (folinic acid) rescue necessary with MDAM treatment?

A3: In the phase I clinical trial of gamma-methylene-10-deazaaminopterin (MDAM), Leucovorin rescue was not required at the doses tested (up to 300 mg/m²/day for 5 days). However, Leucovorin is a standard rescue agent for high-dose methotrexate therapy and is used to mitigate the toxic effects of antifolates on normal cells. The decision to use Leucovorin with MDAM in a research setting should be based on the dose of MDAM being administered and the severity of observed or anticipated toxicities.

Q4: What are the initial steps to take if severe toxicity, such as grade 3 or 4 stomatitis, is observed?

A4: If severe stomatitis is observed, it is crucial to interrupt or discontinue MDAM administration and initiate supportive care immediately. This includes aggressive pain management with topical and systemic analgesics, ensuring adequate hydration and nutrition (potentially with a soft or liquid diet), and maintaining meticulous oral hygiene to prevent secondary infections.

Troubleshooting Guides

Issue 1: Severe Stomatitis/Oral Mucositis

Symptoms: Painful ulcers in the mouth, difficulty swallowing, reduced oral intake.

Troubleshooting Steps:

  • Dose Modification: Immediately consult the experimental plan for dose reduction or interruption protocols.

  • Oral Hygiene:

    • Rinse the mouth every 2-4 hours with a bland solution such as saline or a sodium bicarbonate solution.

    • Use a soft-bristle toothbrush to gently clean teeth.

    • Avoid mouthwashes containing alcohol.

  • Pain Management:

    • Topical: Apply topical anesthetics like viscous lidocaine (B1675312) or "magic mouthwash" preparations before meals and as needed for pain relief.

    • Systemic: For severe pain, systemic analgesics, including opioids, may be necessary.

  • Nutritional Support:

    • Provide a soft, bland, or liquid diet to avoid further irritation.

    • Ensure adequate hydration with non-acidic fluids.

  • Cryotherapy (Preventative): For future experiments, consider implementing oral cryotherapy by having the subject swish and hold ice chips in their mouth for 30 minutes before, during, and after MDAM administration, as this has been shown to reduce the severity of mucositis with other chemotherapeutic agents.

Issue 2: Hematological Toxicity (Granulocytopenia, Thrombocytopenia)

Symptoms: Low neutrophil counts (increased risk of infection), low platelet counts (increased risk of bleeding).

Troubleshooting Steps:

  • Monitoring: Perform complete blood counts (CBCs) regularly to monitor neutrophil and platelet levels.

  • Dose Adjustment: If significant myelosuppression is observed, consider dose reduction or delay in the next cycle of MDAM administration.

  • Supportive Care:

    • Granulocytopenia: In a clinical setting, granulocyte colony-stimulating factor (G-CSF) might be considered to stimulate neutrophil production, although this should be guided by established protocols.

    • Thrombocytopenia: Minimize the risk of bleeding by avoiding invasive procedures. In severe cases, platelet transfusions may be necessary.

Issue 3: Gastrointestinal Toxicity (Nausea, Vomiting, Diarrhea)

Symptoms: Feeling of sickness, vomiting, frequent loose stools.

Troubleshooting Steps:

  • Antiemetics: Administer prophylactic antiemetic agents before MDAM administration.

  • Hydration and Electrolyte Balance: Monitor fluid intake and output. Provide intravenous fluids if necessary to prevent dehydration.

  • Antidiarrheal Agents: Use standard antidiarrheal medications to manage diarrhea.

  • Dietary Modification: A bland diet may help to alleviate symptoms.

Quantitative Data Summary

The following table summarizes the toxicities observed in a phase I clinical trial of gamma-methylene-10-deazaaminopterin (MDAM) administered intravenously for five consecutive days every 21 days.

Dose Level (mg/m²/day)Number of PatientsGrade 2 or Less ToxicitiesGrade 3 ToxicitiesGrade 4 Toxicities
803N/AN/AN/A
1603Nausea, vomiting, diarrhea, anorexia, fatigueN/AN/A
2403Nausea, vomiting, diarrhea, anorexia, fatigueN/AN/A
2706Nausea, vomiting, diarrhea, anorexia, fatigueStomatitis (n=2), Thrombocytopenia (n=1), Hyperbilirubinemia (n=1)N/A
3002Nausea, vomiting, diarrhea, anorexia, fatigueStomatitis (n=2)Granulocytopenia (n=1)

N/A: Not Applicable or Not Observed at this dose level.

Experimental Protocols

Protocol 1: Leucovorin Rescue for Antifolate-Induced Toxicity (General Protocol)

This is a generalized protocol based on established procedures for methotrexate rescue and should be adapted and optimized for MDAM in a preclinical setting.

  • Preparation of Leucovorin Solution: Prepare a fresh solution of Leucovorin calcium in a sterile, isotonic saline solution at a concentration of 10 mg/mL.

  • Timing of Administration: The timing of Leucovorin rescue is critical. For high-dose antifolate therapy, Leucovorin is typically initiated 24 hours after the start of the antifolate infusion.

  • Dosing: The dose of Leucovorin is dependent on the dose of the antifolate administered and the plasma levels of the antifolate. A common starting dose for high-dose methotrexate rescue is 10-15 mg/m² every 6 hours.

  • Route of Administration: Leucovorin can be administered orally or intravenously. The intravenous route is preferred in cases of gastrointestinal toxicity.

  • Monitoring and Dose Adjustment: Monitor plasma antifolate levels regularly. The dose and duration of Leucovorin rescue should be adjusted based on these levels until the antifolate concentration falls below a non-toxic threshold (e.g., <0.05 µM for methotrexate).

  • Supportive Care: Maintain adequate hydration and urinary alkalinization to enhance the renal excretion of the antifolate.

Protocol 2: Assessment of Oral Mucositis in a Preclinical Model

  • Animal Model: Utilize a suitable animal model, such as hamsters or mice, which are known to develop chemotherapy-induced oral mucositis.

  • Induction of Mucositis: Administer MDAM at a dose known to induce oral mucositis. This may require a dose-finding study.

  • Daily Observation and Scoring:

    • Visually inspect the oral cavity of each animal daily.

    • Score the severity of mucositis using a validated scoring system (e.g., on a scale of 0 to 5, where 0 is normal and 5 is severe ulceration).

  • Histopathological Analysis:

    • At predetermined time points, euthanize a subset of animals.

    • Excise the cheek pouch or tongue tissue.

    • Fix the tissue in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Examine the sections under a microscope to assess for epithelial atrophy, inflammation, and ulceration.

Visualizations

Antifolate_Mechanism_of_Action cluster_folate_pathway Folate Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA MDAM This compound (MDAM) MDAM->DHF Inhibits Leucovorin Leucovorin (Folinic Acid) Leucovorin->THF Bypasses DHFR & Repletes THF

Caption: Mechanism of action of MDAM and Leucovorin rescue.

Experimental_Workflow_Toxicity_Reduction cluster_setup Experimental Setup cluster_intervention Intervention Groups cluster_assessment Toxicity Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model MDAM_Admin Administer MDAM Animal_Model->MDAM_Admin Control MDAM + Vehicle MDAM_Admin->Control Treatment MDAM + Test Agent (e.g., Leucovorin) MDAM_Admin->Treatment Clinical_Signs Monitor Clinical Signs (Weight, Behavior) Control->Clinical_Signs Treatment->Clinical_Signs Toxicity_Scoring Score Specific Toxicities (e.g., Stomatitis) Clinical_Signs->Toxicity_Scoring Blood_Analysis Collect Blood for Hematology Toxicity_Scoring->Blood_Analysis Histopathology Collect Tissues for Histopathology Blood_Analysis->Histopathology Data_Comparison Compare Toxicity Scores & Parameters Histopathology->Data_Comparison Conclusion Draw Conclusions on Efficacy of Test Agent Data_Comparison->Conclusion

Caption: Workflow for evaluating toxicity reduction strategies.

Stomatitis_Management_Logic cluster_mild Mild (Grade 1-2) cluster_severe Severe (Grade 3-4) Start Stomatitis Observed Assess_Severity Assess Severity (Grade 1-4) Start->Assess_Severity Oral_Hygiene Enhance Oral Hygiene Assess_Severity->Oral_Hygiene Grade 1-2 Interrupt_MDAM Interrupt/Discontinue MDAM Assess_Severity->Interrupt_MDAM Grade 3-4 Diet_Mod Dietary Modification (Soft Foods) Oral_Hygiene->Diet_Mod Topical_Pain Topical Analgesics Diet_Mod->Topical_Pain Reassess Reassess Regularly Topical_Pain->Reassess Systemic_Pain Systemic Analgesics (Opioids) Interrupt_MDAM->Systemic_Pain IV_Fluids IV Fluids for Hydration Systemic_Pain->IV_Fluids Infection_Prophylaxis Consider Infection Prophylaxis IV_Fluids->Infection_Prophylaxis Infection_Prophylaxis->Reassess

Technical Support Center: 10-Methyl-10-deazaaminopterin Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the stability testing of 10-Methyl-10-deazaaminopterin.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, like many complex organic molecules, can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Forced degradation studies are essential to systematically evaluate the impact of these stress factors.[1][2]

Q2: What is a stability-indicating method and why is it crucial for this compound?

A2: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, excipients, and other potential impurities.[3] For this compound, a stability-indicating HPLC method is critical to ensure that the measurements of the active pharmaceutical ingredient (API) are not skewed by co-eluting degradation products, which is a key requirement for regulatory submissions and accurate shelf-life determination.[4]

Q3: What are the expected degradation pathways for this compound?

A3: Based on the structure of related antifolates, potential degradation pathways for this compound may include hydrolysis of the glutamate (B1630785) moiety, oxidation of the pteridine (B1203161) ring system, and photodegradation.[5][6] For instance, the formation of a 7-hydroxy metabolite has been observed for a similar compound, gamma-methylene-10-deazaaminopterin. It is also known that reduced pteridines are susceptible to oxidation.[5][7]

Q4: How much degradation is considered sufficient during forced degradation studies?

A4: The goal of forced degradation is to generate a detectable level of degradation, typically in the range of 5-20%, to demonstrate the specificity of the analytical method.[1] Over-stressing the sample, leading to extensive degradation, should be avoided as it may produce secondary degradation products not relevant to actual storage conditions.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stress testing of this compound in solution.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a buffered aqueous solution).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M hydrochloric acid (HCl) to achieve a final drug concentration of 100 µg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH), and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH to a final drug concentration of 100 µg/mL.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂) to a final drug concentration of 100 µg/mL.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at specified time points and dilute with the mobile phase.

  • Thermal Degradation:

    • Place the solid drug substance in a temperature-controlled oven at 80°C for 48 hours.

    • Prepare a solution from the heat-stressed solid at the target concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the drug substance (100 µg/mL in a quartz cuvette) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[2]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure period.

3. Sample Analysis:

  • Analyze all samples using the stability-indicating HPLC method described in Protocol 2.

  • Determine the percentage of degradation by comparing the peak area of the intact drug in stressed samples to that of an unstressed control.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

      • Gradient Program:

        • 0-5 min: 5% B

        • 5-20 min: 5% to 40% B

        • 20-25 min: 40% to 90% B

        • 25-30 min: 90% B

        • 30.1-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm and 350 nm. A PDA detector is recommended to assess peak purity.

    • Injection Volume: 10 µL.

  • Method Validation:

    • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by the successful separation of the main peak from degradation products in the forced degradation samples.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

Stress ConditionTime (hours)Temperature% DegradationNumber of Degradants
0.1 M HCl2460°C12.5%2
0.1 M NaOH2460°C18.2%3
3% H₂O₂24Room Temp8.7%1
Thermal (Solid)4880°C4.1%1
Photolytic24Room Temp15.6%2

Note: The data presented in this table is hypothetical and serves as an example of how to present results from a forced degradation study. Actual results may vary.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Secondary interactions between the analyte and the stationary phase.

    • Column overload.

    • Inappropriate mobile phase pH.

    • Column degradation.

  • Solutions:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound to maintain a consistent ionization state.

    • Reduce Sample Concentration: Dilute the sample to avoid overloading the column.

    • Use a Different Column: Consider a column with end-capping or a different stationary phase chemistry.

    • Column Wash: Perform a thorough column wash with a strong solvent to remove any adsorbed compounds.

Issue 2: Inconsistent Retention Times

  • Possible Causes:

    • Fluctuations in pump pressure or flow rate.

    • Inadequate column equilibration between injections.

    • Changes in mobile phase composition.

    • Temperature fluctuations.

  • Solutions:

    • Check Pump Performance: Degas the mobile phase and prime the pump to remove air bubbles. Check for leaks in the system.[8][9]

    • Ensure Sufficient Equilibration: Increase the re-equilibration time at the end of the gradient program.

    • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation.

    • Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.

Issue 3: Ghost Peaks

  • Possible Causes:

    • Contamination in the mobile phase or sample diluent.

    • Carryover from a previous injection.

    • Degradation of the sample in the autosampler.

  • Solutions:

    • Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepared mobile phase.

    • Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to minimize carryover.

    • Analyze a Blank: Inject a blank (mobile phase or diluent) to confirm the source of the ghost peaks.

    • Control Autosampler Temperature: If the compound is unstable in solution, use a cooled autosampler.

Issue 4: Loss of Resolution Between the Main Peak and a Degradant

  • Possible Causes:

    • Column aging.

    • Changes in mobile phase composition.

    • The gradient profile is not optimal.

  • Solutions:

    • Modify the Gradient: Adjust the slope of the gradient to improve the separation of closely eluting peaks. A shallower gradient can often enhance resolution.

    • Change Mobile Phase pH: Altering the pH can change the retention characteristics of ionizable compounds and their degradants.

    • Try a Different Stationary Phase: A column with a different selectivity (e.g., a phenyl-hexyl or embedded polar group phase) may provide the necessary resolution.

    • Replace the Column: If the column has been used extensively, it may need to be replaced.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare 1 mg/mL Stock Solution stress_samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photolytic) stock->stress_samples hplc HPLC Analysis (Stability-Indicating Method) stress_samples->hplc Inject Samples data Data Acquisition (Peak Area, Retention Time) hplc->data calc Calculate % Degradation data->calc Process Data report Summarize in Table calc->report

Caption: Workflow for the stability testing of this compound.

dhfr_pathway cluster_folate_cycle Folate Metabolism cluster_nucleotide_synthesis Nucleotide Synthesis cluster_inhibition Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS as cofactor DHFR->THF NADPH -> NADP+ dUMP dUMP dUMP->TS dTMP dTMP (Thymidylate) DNA DNA dTMP->DNA DNA Synthesis TS->dTMP M10DA This compound M10DA->DHFR Inhibits

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by this compound.

References

addressing variability in experimental results with 10-Methyl-10-deazaaminopterin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 10-Methyl-10-deazaaminopterin (MDAM) in their experiments. The following information is designed to address potential sources of variability and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (MDAM)?

A1: this compound (MDAM) is an antifolate agent. Its primary mechanism of action is the competitive inhibition of the enzyme Dihydrofolate Reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cell proliferation. By inhibiting DHFR, MDAM disrupts these processes, leading to cell cycle arrest and apoptosis.

Q2: I am observing significant variability in my IC50 values for MDAM between experiments. What are the potential causes?

A2: Inconsistent IC50 values can arise from several factors, which can be broadly categorized as compound-related, cell-based, or assay-specific. Minor deviations in your experimental setup can lead to significant variations in the results. Key factors to consider include the stability and solubility of MDAM, the health and density of your cell cultures, and the specifics of your assay protocol. A detailed troubleshooting guide is provided below to help you identify and address the source of the variability.

Q3: My experimental results show lower potency of MDAM than expected. What could be the reason?

A3: Lower than expected potency can be due to several factors. Firstly, ensure the integrity of your MDAM stock. The compound's stability in solution, especially after multiple freeze-thaw cycles, can impact its effectiveness. Secondly, consider the characteristics of your cell line. The expression levels of the folate transporter (responsible for cellular uptake) and the enzymes involved in polyglutamylation can significantly influence the intracellular concentration and retention of MDAM, thereby affecting its potency. Finally, review your experimental protocol to ensure that the incubation time and other assay conditions are optimal for your specific cell line.

Q4: Is polyglutamylation important for the activity of MDAM?

A4: Polyglutamylation, the addition of glutamate (B1630785) residues to the drug molecule inside the cell, is an important factor for the activity of many antifolates as it enhances their intracellular retention and can increase their inhibitory effect on target enzymes. For some 10-deazaaminopterin (B1664510) analogues, polyglutamylation has been shown to be important for their antitumor activity.[1] Variability in the expression or activity of the enzyme folylpolyglutamate synthetase (FPGS) in your cell line can therefore contribute to inconsistent experimental results.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values

Question: Why are my IC50 values for MDAM highly variable across replicate plates and different experimental days?

Answer: High variability in IC50 values is a common issue and can be traced back to several sources. Use the following checklist to troubleshoot:

  • Compound Handling:

    • Fresh Dilutions: Always prepare fresh serial dilutions of MDAM for each experiment from a validated stock solution. Avoid using dilutions that have been stored for extended periods.

    • Solvent Consistency: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability. Run a solvent control to confirm this.

  • Cell Culture Conditions:

    • Cell Line Integrity: Authenticate your cell line and regularly test for mycoplasma contamination.

    • Passage Number: Use cells within a narrow and consistent passage number range for all experiments.

    • Cell Seeding Density: Optimize and strictly maintain a consistent cell seeding density. Overly confluent or sparse cultures will respond differently to the drug.

    • Cell Health: Ensure cells are in the logarithmic growth phase and are healthy at the time of treatment.

  • Assay Protocol:

    • Incubation Time: Standardize the drug incubation time across all experiments.

    • Pipetting Accuracy: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors in cell seeding and compound addition.

    • Plate Edge Effects: Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile media or PBS.

Issue 2: Compound Precipitation in Media

Question: I noticed that MDAM precipitates when I add it to my cell culture medium. How can I prevent this?

Answer: Precipitation of folate analogues in neutral pH media can be a source of significant experimental error. Consider the following solutions:

  • Stock Solution Preparation:

    • pH Adjustment: For acidic folate derivatives, preparing a concentrated stock solution in a slightly alkaline buffer (e.g., PBS adjusted to pH 7.4-8.0) can improve solubility before further dilution in media.

    • Solvent Choice: If using an organic solvent like DMSO, ensure the stock concentration is not excessively high, which can cause it to crash out when diluted in an aqueous medium.

  • Dilution Process:

    • Stepwise Dilution: Perform serial dilutions in the cell culture medium with thorough mixing at each step to avoid localized high concentrations that can lead to precipitation.

    • Temperature: Ensure that the drug solution and the media are at the same temperature before mixing.

Quantitative Data

CompoundAssay TypeCell Line/ModelParameterValueReference
This compound (MDAM) In vivo Antitumor ActivityL1210 Leukemia in mice% Increase in Life Span (ILS) at LD10+235%[2]
Methotrexate (for comparison)In vivo Antitumor ActivityL1210 Leukemia in mice% Increase in Life Span (ILS) at LD10+151%[2]
10-Ethyl-10-deazaaminopterinDHFR InhibitionL1210 cellsKi100 pM[3]
10-Ethyl-10-deazaaminopterinCell Growth InhibitionL1210 cellsIC5065 nM[3]
10-Propargyl-10-deazaaminopterinCell Growth InhibitionL1210 cellsIC50~5 times more potent than Methotrexate[4]

Note: The in vitro data presented is for analogues of MDAM and should be used for reference only.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of MDAM on purified DHFR enzyme.

Principle:

The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF). The rate of this decrease is proportional to DHFR activity. The inhibitory effect of MDAM is quantified by measuring the reduction in the rate of NADPH oxidation in its presence.

Materials and Reagents:

  • Purified recombinant DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound (MDAM)

  • Methotrexate (as a positive control)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of MDAM and Methotrexate in DMSO (e.g., 10 mM).

    • Prepare working solutions of DHF and NADPH in the assay buffer. Keep on ice and protect from light.

    • Dilute the DHFR enzyme to the desired working concentration in cold assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to the appropriate wells:

      • Blank (No Enzyme): Assay Buffer, DHF, and NADPH.

      • Negative Control (No Inhibitor): Assay Buffer, DHFR, NADPH, and DMSO (at the same final concentration as the test wells).

      • Positive Control: Assay Buffer, DHFR, NADPH, and a known concentration of Methotrexate.

      • Test Wells: Assay Buffer, DHFR, NADPH, and serial dilutions of MDAM.

    • The final volume in each well should be consistent (e.g., 200 µL).

  • Pre-incubation:

    • Add the assay buffer, inhibitor (MDAM, Methotrexate, or DMSO), and DHFR enzyme to the wells.

    • Mix gently and incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the DHF substrate to all wells.

    • Immediately place the plate in a microplate reader and begin kinetic measurements of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each concentration of MDAM relative to the negative control.

    • Plot the percent inhibition against the logarithm of the MDAM concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

Folate_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Metabolic Conversion THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHFR DNA_Synthesis Purine & Thymidylate Synthesis (DNA, RNA) THF->DNA_Synthesis DHFR Dihydrofolate Reductase (DHFR) MDAM This compound (MDAM) MDAM->DHFR Inhibition

Caption: The folate signaling pathway and the inhibitory action of MDAM.

Troubleshooting_Workflow Start Inconsistent IC50 Values Check_Compound Check Compound Handling Start->Check_Compound Check_Cells Evaluate Cell Culture Start->Check_Cells Check_Assay Review Assay Protocol Start->Check_Assay Solution_Compound Use fresh dilutions Validate solvent concentration Check_Compound->Solution_Compound Solution_Cells Authenticate cell line Standardize passage & density Check_Cells->Solution_Cells Solution_Assay Calibrate pipettes Standardize incubation time Avoid edge effects Check_Assay->Solution_Assay End Consistent Results Solution_Compound->End Solution_Cells->End Solution_Assay->End

Caption: A logical workflow for troubleshooting inconsistent IC50 results.

DHFR_Assay_Workflow Prep Prepare Reagents (MDAM, DHFR, DHF, NADPH) Plate Set up 96-well plate (Controls & Test dilutions) Prep->Plate Preincubation Pre-incubate Enzyme & Inhibitor (10-15 min at RT) Plate->Preincubation Initiate Initiate Reaction (Add DHF substrate) Preincubation->Initiate Measure Kinetic Measurement (Absorbance at 340 nm) Initiate->Measure Analyze Data Analysis (Calculate V₀ and % Inhibition) Measure->Analyze IC50 Determine IC50 Value Analyze->IC50

References

Technical Support Center: Enhancing the Antitumor Activity of 10-Methyl-10-deazaaminopterin (MDAM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 10-Methyl-10-deazaaminopterin (MDAM) and its analogues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MDAM) and what is its primary mechanism of action?

A1: this compound (MDAM) is a synthetic folate analog that belongs to the class of antifolate compounds. Its primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) into tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, MDAM disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

Q2: How does the antitumor activity of MDAM compare to methotrexate (B535133) (MTX)?

A2: MDAM and other 10-alkyl-10-deazaaminopterin analogues have demonstrated markedly superior antitumor efficacy compared to methotrexate in various preclinical murine tumor models.[1][2] This enhanced activity is attributed to more efficient transport into tumor cells via the reduced folate carrier (RFC-1) and greater intracellular retention through more effective polyglutamylation.[3][4][5]

Q3: What are the common strategies to enhance the antitumor activity of MDAM?

A3: The antitumor activity of MDAM can be enhanced through several approaches:

  • Structural Modifications: The addition of an alkyl group (like the methyl group in MDAM) at the 10-position of 10-deazaaminopterin (B1664510) is a key structural modification that significantly boosts antitumor activity.[1][6]

  • Combination Therapies: Combining MDAM with other chemotherapeutic agents can lead to synergistic effects. For instance, the combination of 10-ethyl-10-deazaaminopterin (a close analogue of MDAM) with cyclophosphamide (B585) has shown high efficacy.[7] Combination with platinum-based drugs like cisplatin (B142131) has also been effective in preclinical models.

  • Modulation of Drug Efflux: Co-administration with inhibitors of multidrug resistance-associated proteins (MRPs), such as probenecid, can increase the intracellular concentration and therapeutic activity of 10-deazaaminopterin analogues.

Q4: What are the potential mechanisms of resistance to MDAM?

A4: While specific resistance mechanisms to MDAM are not extensively documented, they are likely to be similar to those observed for other antifolates like methotrexate. These include:

  • Impaired transport into the cell due to mutations or downregulation of the reduced folate carrier (RFC).[8]

  • Decreased intracellular retention resulting from reduced activity of folylpolyglutamate synthetase (FPGS), the enzyme responsible for polyglutamylation.[8][9]

  • Alterations in the target enzyme, dihydrofolate reductase (DHFR), such as gene amplification or mutations that reduce drug binding affinity.[8]

  • Increased drug efflux from the cell mediated by ATP-binding cassette (ABC) transporters like MRPs.[8]

Troubleshooting Guides

Issue 1: Lower than Expected in vitro Cytotoxicity
Potential Cause Troubleshooting Steps
MDAM Precipitation in Media Folate derivatives can have low solubility at neutral pH.[10] Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO or a dilute alkaline solution).[10] When diluting into culture media, add the stock solution dropwise while vortexing to prevent immediate precipitation.[10] Visually inspect the media for any signs of precipitation before adding to cells.
Suboptimal Cell Culture Conditions Ensure cells are in the logarithmic growth phase during the experiment. Cell viability and drug sensitivity can be affected by confluency. Maintain consistent cell seeding densities across experiments.
Incorrect Drug Concentration Verify the initial concentration of your MDAM stock solution. Perform a dose-response curve with a wide range of concentrations to determine the accurate IC50 value for your specific cell line.
Cell Line Insensitivity or Resistance The cell line may have intrinsic or acquired resistance to antifolates. Consider using a different cancer cell line known to be sensitive to antifolates for comparison. Investigate potential resistance mechanisms (see FAQ Q4).
Degradation of MDAM Protect stock solutions and media containing MDAM from light, as folate derivatives can be light-sensitive.[10] Prepare fresh dilutions from a frozen stock for each experiment.
Issue 2: High Variability in Experimental Replicates
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding replicates.
Edge Effects in Microplates To minimize evaporation and temperature fluctuations, avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or media.
Inaccurate Pipetting of Drug Solutions Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step.
Assay-Specific Issues (e.g., MTT Assay) Ensure complete solubilization of formazan (B1609692) crystals in the MTT assay by allowing sufficient incubation time with the solubilization buffer and gentle shaking. Read the plate absorbance promptly after solubilization.
Issue 3: Unexpected in vivo Toxicity or Lack of Efficacy

| Potential Cause | Troubleshooting Steps | | Incorrect Dosing or Formulation | Double-check dose calculations based on animal weight. Ensure the vehicle used for injection is appropriate and does not cause adverse effects. Confirm the solubility and stability of MDAM in the chosen vehicle. | | Animal Model Suitability | The tumor model may not be sensitive to MDAM. Research the expression levels of RFC and DHFR in the chosen tumor model. | | Pharmacokinetic Issues | The dosing schedule may not be optimal for maintaining therapeutic drug concentrations. Consider adjusting the frequency and timing of administration. | | Toxicity | Dose-limiting toxicities, such as mucositis, have been reported for 10-deazaaminopterin analogues.[4][11] If significant weight loss or other signs of toxicity are observed, consider reducing the dose. |

Quantitative Data Summary

Table 1: Comparative Antitumor Activity of 10-Deazaaminopterin Analogues in L1210 Leukemia Mouse Model

CompoundOptimal Dose (mg/kg)% Increase in Lifespan (ILS)Reference
MethotrexateLD10 dosage+151%[5]
10-DeazaaminopterinLD10 dosage+178%[5]
This compound (MDAM) LD10 dosage+235% [5]
10-Ethyl-10-deazaaminopterinLD10 dosage+211%[5]

Table 2: Efficacy of 10-Propargyl-10-deazaaminopterin (PDX) in Murine Tumor Models

Tumor ModelDrugDose (mg/kg)EffectReference
L1210 Cells (in vitro)PDX vs. MTX-~5 times more potent inhibitor of growth than MTX[12]
E0771 Mammary Tumor (in vivo)PDX36Shrinkage of tumor to 1% of untreated controls[12]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of MDAM in culture medium. Remove the old medium from the wells and add 100 µL of the MDAM-containing medium to the respective wells. Include wells with untreated cells (vehicle control). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[13] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the viability against the log of the drug concentration to determine the IC50 value.

Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay
  • Reagent Preparation: Prepare the assay buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5), DHFR enzyme solution, NADPH solution, and dihydrofolate (DHF) substrate solution.[7]

  • Assay Setup: In a 96-well UV-transparent plate, add the following to each well:

    • Assay buffer

    • MDAM at various concentrations (or vehicle control)

    • DHFR enzyme solution

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation: Add the DHF substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.[7] This corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each MDAM concentration relative to the uninhibited control. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with MDAM at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet in a small volume of cold PBS and, while gently vortexing, add cold 70% ethanol (B145695) dropwise for fixation.[14] Incubate on ice for at least 30 minutes.

  • Cell Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[14] Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000-20,000 events per sample.

  • Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Folate_Metabolism_Pathway Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Derivatives THF Derivatives (e.g., 5,10-methylene-THF) THF->Derivatives Purines Purine Synthesis Derivatives->Purines Thymidylate Thymidylate Synthesis (dUMP -> dTMP) Derivatives->Thymidylate DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA MDAM MDAM DHFR DHFR MDAM->DHFR Inhibition

Caption: MDAM inhibits DHFR, blocking the folate pathway and DNA synthesis.

Experimental_Workflow_In_Vitro start Start cell_culture Seed Cancer Cells in 96-well plate start->cell_culture drug_treatment Treat with serial dilutions of MDAM cell_culture->drug_treatment incubation Incubate for 48-72 hours drug_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure Absorbance & Calculate IC50 mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for determining the in vitro cytotoxicity (IC50) of MDAM.

Troubleshooting_Logic problem Low Antitumor Activity check_in_vitro In Vitro Experiment? problem->check_in_vitro check_solubility Check MDAM Solubility & Stability in Media check_in_vitro->check_solubility Yes check_in_vivo In Vivo Experiment? check_in_vitro->check_in_vivo No check_cell_line Verify Cell Line Sensitivity & Health check_solubility->check_cell_line check_assay Review Assay Protocol (e.g., MTT) check_cell_line->check_assay consider_resistance Consider Drug Resistance Mechanisms check_assay->consider_resistance check_dosing Verify Dosing, Vehicle & Schedule check_in_vivo->check_dosing Yes check_model Assess Animal Tumor Model Suitability check_dosing->check_model check_model->consider_resistance

References

Technical Support Center: Management of Mucositis in 10-Deazaaminopterin Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 10-deazaaminopterin (B1664510) and its analogs in experimental settings. The primary focus is on the management of mucositis, a common dose-limiting side effect.

Frequently Asked Questions (FAQs)

Q1: What is 10-deazaaminopterin and how does it work?

10-deazaaminopterin is an antifolate agent, structurally similar to methotrexate. It functions as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1] By blocking DHFR, 10-deazaaminopterin prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial cofactor in the synthesis of purines and thymidylate. This disruption of DNA, RNA, and protein synthesis is particularly effective against rapidly dividing cells, such as cancer cells.

Q2: Why is mucositis a common side effect of 10-deazaaminopterin treatment?

Mucositis, characterized by inflammation and ulceration of the mucous membranes, is a frequent complication of treatments that target rapidly dividing cells.[2] The epithelial cells lining the gastrointestinal tract, from the mouth to the anus, have a high turnover rate and are therefore susceptible to the cytotoxic effects of antifolate agents like 10-deazaaminopterin. Damage to these cells leads to the painful sores and inflammation characteristic of mucositis.[2]

Q3: What are the typical signs and symptoms of oral mucositis?

Researchers should monitor experimental subjects for the following signs, which can range from mild to severe:

  • Redness and swelling in the mouth and on the gums.

  • Oral pain and soreness.

  • Difficulty eating or swallowing.

  • Ulcers or sores in the mouth.

  • Increased mucus or saliva in the mouth.

Q4: Is mucositis also a side effect of 10-deazaaminopterin analogs?

Yes, clinical trial data indicates that mucositis is a dose-limiting toxicity for analogs such as 10-ethyl-10-deazaaminopterin (10-EDAM) and 10-propargyl-10-deazaaminopterin (PDX).[3][4]

Troubleshooting Guide: Managing Mucositis in Preclinical Models

This section provides guidance on identifying, grading, and managing mucositis in animal models during experiments with 10-deazaaminopterin.

Issue 1: Unexpectedly High Incidence or Severity of Mucositis

Possible Cause: The dosage of 10-deazaaminopterin or its analog may be too high for the specific animal model or strain.

Suggested Solution:

  • Review Dosing Regimen: Compare the current dosage with established preclinical data. For instance, in a Phase I trial of 10-ethyl-10-deazaaminopterin, oral mucositis was the dose-limiting toxicity.[3]

  • Dose De-escalation: Consider reducing the dose in subsequent experimental cohorts to determine a maximum tolerated dose that induces the desired therapeutic effect with manageable mucositis.

  • Supportive Care: Implement supportive care measures to alleviate symptoms and prevent complications (see below).

Issue 2: Difficulty in Objectively Scoring Mucositis Severity

Possible Cause: Lack of a standardized grading system for mucositis assessment.

Suggested Solution:

Adopt a validated scoring system to ensure consistent and reproducible evaluation of mucositis. The World Health Organization (WHO) and the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) scales are widely used.

Table 1: World Health Organization (WHO) Oral Mucositis Scale

GradeDescription
0No signs of oral mucositis.
1Soreness and erythema only.
2Erythema and ulcers, but the subject can tolerate solid foods.
3Extensive ulcers, requiring a liquid diet.
4Severe ulcers making oral nutrition impossible.

Table 2: NCI Common Terminology Criteria for Adverse Events (CTCAE) for Oral Mucositis

GradeDescription
1Asymptomatic or mild symptoms; intervention not indicated.
2Moderate pain or ulcer that does not interfere with oral intake; modified diet indicated.
3Severe pain; interfering with oral intake.
4Life-threatening consequences; urgent intervention indicated.
5Death.
Issue 3: Secondary Complications Associated with Mucositis

Possible Cause: Open sores in the oral mucosa can lead to infections, dehydration, and malnutrition.

Suggested Solution:

  • Oral Hygiene: Implement a gentle oral cleaning protocol with saline rinses to reduce the risk of infection.[5]

  • Pain Management: Administer analgesics as required to manage pain and ensure adequate food and water intake. Topical anesthetics can provide temporary relief.[5]

  • Nutritional Support: Provide a soft or liquid diet to facilitate eating.[6] In severe cases, parenteral nutrition may be necessary.

  • Cryotherapy: For bolus administrations of the compound, consider oral cryotherapy (ice chips) before, during, and after treatment, as it has been shown to reduce the severity of mucositis with other chemotherapeutic agents.[7]

Data on Mucositis from Clinical Trials of 10-Deazaaminopterin and its Analogs

The following tables summarize available data on mucositis as a side effect. Note that specific grading data for 10-deazaaminopterin is limited in published literature, with reports primarily noting it as a dose-limiting toxicity.

Table 3: Mucositis as a Dose-Limiting Toxicity of 10-Deazaaminopterin (Qualitative Data)

Study PhaseDosing ScheduleOutcome
Phase ISingle IV injections (daily)Mucositis was dose-limiting.[1]
Phase ISingle IV injections (twice weekly)Mucositis was dose-limiting.[1]
Phase IContinuous infusionMucositis was dose-limiting.[1]

Table 4: Incidence of Mucositis with 10-Ethyl-10-deazaaminopterin (10-EDAM)

Study PhasePatient PopulationDosing ScheduleKey Finding
Phase I62 adults with advanced solid tumorsWeekly or weekly x 3Oral mucositis was the dose-limiting toxicity.[3]

Table 5: Incidence and Severity of Stomatitis (Mucositis) with 10-Propargyl-10-deazaaminopterin (PDX)

Study PhasePatient PopulationDoseIncidence of Grade 3 StomatitisIncidence of Grade 4 Stomatitis
Phase II39 patients with Non-Small Cell Lung Cancer135-150 mg/m² every 2 weeks15% (6 patients)5% (2 patients)

Experimental Protocols

Protocol for Induction and Assessment of Chemotherapy-Induced Oral Mucositis in the Hamster Model

This protocol is adapted from established methods for inducing mucositis with chemotherapeutic agents and can be applied to studies involving 10-deazaaminopterin.

Materials:

  • Male Golden Syrian hamsters (80-100g)

  • 10-deazaaminopterin (or analog) solution

  • Anesthetic (e.g., ketamine/xylazine)

  • Sterile saline solution

  • Cotton-tipped applicators

  • Calipers for ulcer measurement

  • Scoring sheets based on WHO or a similar validated scale

Procedure:

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

  • Induction of Mucositis:

    • On day 0, administer a single intraperitoneal (IP) injection of the 10-deazaaminopterin compound at the desired dose.

    • On day 2, lightly anesthetize the hamsters. Gently evert the left cheek pouch and lightly scratch the mucosal surface with the tip of an 18-gauge needle to create a standardized mild abrasion. This enhances the development of localized mucositis.

  • Daily Assessment (Days 4-15):

    • Anesthetize the hamsters daily.

    • Gently evert the left cheek pouch.

    • Visually inspect the pouch for signs of mucositis (redness, swelling, ulceration).

    • Score the severity of mucositis using a standardized scale (see Table 1 or 2).

    • Measure the size of any ulcers with calipers.

    • Record the animal's body weight daily as an indicator of general health.

  • Histopathological Analysis (Optional):

    • At the end of the study, euthanize the animals and collect the cheek pouch tissue.

    • Fix the tissue in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to evaluate epithelial integrity, inflammation, and ulceration.

Visualizations

Signaling Pathway of 10-Deazaaminopterin

DHFR_Inhibition cluster_folate_pathway Folate Metabolism Pathway cluster_drug_action Drug Action DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA_Protein DNA, RNA, and Protein Synthesis Purines->DNA_RNA_Protein Thymidylate->DNA_RNA_Protein Drug 10-Deazaaminopterin DHFR_Enzyme Dihydrofolate Reductase (DHFR) Drug->DHFR_Enzyme Inhibits

Caption: Mechanism of action of 10-deazaaminopterin via DHFR inhibition.

Experimental Workflow for Mucositis Assessment

Mucositis_Workflow Start Start Experiment Acclimatization Acclimatization of Subjects (e.g., Hamsters) Start->Acclimatization Day0 Day 0: Administer 10-Deazaaminopterin Acclimatization->Day0 Day2 Day 2: Induce Mild Mucosal Abrasion Day0->Day2 DailyAssessment Daily Assessment (Days 4-15) Day2->DailyAssessment Scoring Clinical Scoring of Mucositis (WHO/CTCAE) DailyAssessment->Scoring If signs present Weight Record Body Weight DailyAssessment->Weight Endpoint End of Study / Euthanasia DailyAssessment->Endpoint At day 15 Scoring->DailyAssessment Weight->DailyAssessment Histo Histopathological Analysis Endpoint->Histo

Caption: Workflow for preclinical assessment of mucositis.

Logical Relationship for Mucositis Management

Mucositis_Management Observe Observe Signs of Mucositis Grade Grade Severity (e.g., WHO Scale) Observe->Grade Mild Mild (Grade 1-2) Grade->Mild Severe Severe (Grade 3-4) Grade->Severe SupportiveCare Supportive Care: - Oral Hygiene - Soft Diet Mild->SupportiveCare Severe->SupportiveCare PainManagement Pain Management: - Topical Anesthetics - Systemic Analgesics Severe->PainManagement DoseModification Consider Dose Modification in Future Cohorts Severe->DoseModification Reassess Reassess Daily SupportiveCare->Reassess PainManagement->Reassess Reassess->Observe

Caption: Decision-making process for managing mucositis in experimental settings.

References

Validation & Comparative

A Comparative Guide to 10-Methyl-10-deazaaminopterin and Methotrexate in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the continuous search for more effective and less toxic chemotherapeutic agents is paramount. This guide provides an objective comparison between the established antifolate agent, Methotrexate (MTX), and a promising analogue, 10-Methyl-10-deazaaminopterin (MDAM), focusing on their performance in preclinical cancer models.

Mechanism of Action: Targeting the Folate Pathway

Both Methotrexate and this compound are folate antagonists that primarily exert their cytotoxic effects by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By blocking DHFR, these drugs lead to a depletion of intracellular THF, thereby inhibiting DNA synthesis and repair, and ultimately inducing cell death in rapidly proliferating cancer cells.

The structural modification at the 10-position in 10-deazaaminopterin (B1664510) analogues, including the methyl substitution in MDAM, is designed to enhance their cellular uptake and subsequent polyglutamylation within tumor cells. Polyglutamylation is a process that traps the drug inside the cell and increases its inhibitory activity against DHFR and other folate-dependent enzymes. This enhanced accumulation is a key factor contributing to the potentially superior antitumor activity of MDAM compared to Methotrexate.

Folate_Pathway_Inhibition Mechanism of Folate Pathway Inhibition cluster_cell Cancer Cell Folate Folate DHF DHF Folate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF THF Purine Synthesis Purine Synthesis THF->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis THF->Thymidylate Synthesis DNA_RNA DNA/RNA Synthesis Purine Synthesis->DNA_RNA Thymidylate Synthesis->DNA_RNA DHFR->THF MTX Methotrexate (MTX) MTX->DHFR Inhibits MDAM This compound (MDAM) MDAM->DHFR Inhibits

Figure 1: Inhibition of Dihydrofolate Reductase (DHFR) by Methotrexate and this compound.

Comparative Efficacy

Preclinical studies have demonstrated the superior antitumor efficacy of this compound and other 10-alkyl-10-deazaaminopterin derivatives compared to Methotrexate in various murine cancer models.

In Vivo Antitumor Activity

A key study directly comparing MDAM and Methotrexate in a murine L1210 leukemia model revealed a significantly greater increase in the lifespan of mice treated with MDAM.[1] This suggests a more potent antitumor effect of MDAM in this aggressive leukemia model. Data for other 10-deazaaminopterin derivatives further support their enhanced efficacy.

CompoundTumor ModelDosingKey Efficacy MetricResultReference
This compound L1210 Leukemia (mice)LD10 dosagePercent Increase in Lifespan+235% [1]
Methotrexate L1210 Leukemia (mice)LD10 dosagePercent Increase in Lifespan+151% [1]
10-Ethyl-10-deazaaminopterin L1210 Leukemia (mice)LD10 dosagePercent Increase in Lifespan+211% [1]
10-Deazaaminopterin L1210 Leukemia (mice)LD10 dosagePercent Increase in Lifespan+178% [1]
In Vitro Cytotoxicity
CompoundCell LineKey MetricResultReference
10-Propargyl-10-deazaaminopterin (PDX) L1210Growth Inhibition~5 times more potent than MTX[2]
Methotrexate L1210Growth InhibitionBaseline[2]

Experimental Protocols

The following are representative protocols for the types of experiments used to compare the efficacy of this compound and Methotrexate.

In Vivo L1210 Leukemia Model

This protocol is based on the methodologies described in studies evaluating the in vivo efficacy of antifolate agents.[1][3]

  • Animal Model: DBA/2 or BDF1 mice are commonly used for the L1210 leukemia model.

  • Tumor Inoculation: A suspension of 1 x 105 L1210 leukemia cells is implanted intraperitoneally (i.p.) or intravenously (i.v.) into the mice.

  • Drug Administration:

    • The test compounds (this compound and Methotrexate) are dissolved in a suitable vehicle, such as sterile saline or a slightly alkaline solution.

    • Treatment is initiated 24 hours after tumor inoculation.

    • Drugs are administered i.p. daily for a specified number of days (e.g., 5-9 days).

    • Doses are typically determined based on the LD10 (lethal dose for 10% of the population) to assess the maximum therapeutic potential.

  • Efficacy Evaluation:

    • The primary endpoint is the mean or median survival time of the treated groups compared to a vehicle-treated control group.

    • The percent increase in lifespan (% ILS) is calculated as: [ (Median survival time of treated group / Median survival time of control group) - 1 ] * 100.

    • Long-term survivors (e.g., mice surviving >30 days) are also recorded.

In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the compounds against their molecular target.

  • Enzyme and Substrates:

    • Purified L1210-derived DHFR is used as the enzyme source.

    • Dihydrofolate (DHF) serves as the substrate.

    • NADPH is the cofactor.

  • Assay Procedure:

    • The assay is typically performed in a temperature-controlled spectrophotometer.

    • The reaction mixture contains buffer (e.g., Tris-HCl), NADPH, and the DHFR enzyme.

    • Varying concentrations of the inhibitor (this compound or Methotrexate) are added to the reaction mixture and pre-incubated with the enzyme.

    • The reaction is initiated by the addition of DHF.

  • Data Analysis:

    • The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

    • The concentration of the inhibitor that produces 50% inhibition of the enzyme activity (IC50) is determined.

Preclinical_Workflow Preclinical Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies DHFR_Assay DHFR Inhibition Assay (IC50 Determination) Cytotoxicity_Assay Cytotoxicity Assay (IC50 Determination) DHFR_Assay->Cytotoxicity_Assay Informs Cell_Culture Cancer Cell Line Culture (e.g., L1210) Cell_Culture->Cytotoxicity_Assay Drug_Treatment Drug Administration (MDAM vs. MTX) Cytotoxicity_Assay->Drug_Treatment Guides Dosing Animal_Model Murine Tumor Model (e.g., L1210 Leukemia) Animal_Model->Drug_Treatment Toxicity_Study Toxicity Assessment (LD10 Determination) Animal_Model->Toxicity_Study Efficacy_Eval Efficacy Evaluation (% Increase in Lifespan) Drug_Treatment->Efficacy_Eval

Figure 2: A typical preclinical workflow for comparing novel antifolates with a standard drug.

Conclusion

The available preclinical data strongly suggest that this compound and related 10-deazaaminopterin analogues are more potent antitumor agents than Methotrexate in various cancer models. This enhanced efficacy is attributed to improved cellular uptake and retention. These findings warrant further investigation into the clinical potential of this compound as a next-generation antifolate therapy for cancer. Future studies should focus on a broader range of cancer types, detailed pharmacokinetic and pharmacodynamic profiling, and a thorough evaluation of the toxicity profile in comparison to Methotrexate.

References

Comparative Efficacy of 10-Alkyl-10-Deazaminopterin Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of 10-alkyl-10-deazaminopterin analogues, a class of antifolate compounds, in preclinical cancer models. It is intended for researchers, scientists, and professionals in drug development. The data presented is compiled from various studies to facilitate an objective comparison of these compounds against the established chemotherapeutic agent, methotrexate.

Data Presentation

The following tables summarize the quantitative data on the antitumor activity of various 10-alkyl-10-deazaminopterin analogues compared to 10-deazaminopterin and methotrexate.

Table 1: In Vivo Efficacy of 10-Alkyl-10-Deazaminopterin Analogues in the L1210 Murine Leukemia Model

CompoundDosagePercent Increase in Lifespan (% ILS)Reference
MethotrexateLD10+151%[1]
10-DeazaminopterinLD10+178%[1]
10-Methyl-10-deazaminopterinLD10+235%[1]
10-Ethyl-10-deazaminopterinLD10+211%[1]
10,10-Dimethyl-10-deazaminopterin72 mg/kg (Max. tested dose)+135%[1]

Table 2: Dihydrofolate Reductase (DHFR) Inhibition and In Vitro Cytotoxicity in L1210 Cells

CompoundDHFR Inhibition (Ki, pM)In Vitro Cytotoxicity (IC50, nM)Reference
Methotrexate4.82 ± 0.603.4 ± 1.0[2]
10-Ethyl-5-methyl-5,10-dideazaaminopterin10065 ± 18[2]
9-Methyl-10-deazaminopterinSimilar to Methotrexate21 times more potent than Methotrexate[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vivo Murine Leukemia Model (L1210)

This protocol outlines the procedure for evaluating the efficacy of 10-alkyl-10-deazaminopterin analogues against L1210 murine leukemia.

  • Animal Model: DBA/2 mice are typically used for the L1210 syngeneic model.

  • Cell Inoculation: L1210 leukemia cells (e.g., 1 x 10^6 cells) are injected intraperitoneally (IP) into the mice.

  • Randomization and Treatment Initiation: Two days after cell injection, the mice are randomized based on body weight into treatment and control groups. Treatment with the test compounds or vehicle control is then initiated.

  • Drug Administration: The compounds are administered at their respective LD10 (lethal dose for 10% of the population) dosages to assess maximum efficacy. The route of administration (e.g., intraperitoneal) and treatment schedule are maintained consistently across all groups.

  • Monitoring and Survival Analysis: The primary endpoint is the lifespan of the mice. Survival is monitored daily.

  • Calculation of Percent Increase in Lifespan (% ILS): The efficacy of the treatment is quantified by the percent increase in lifespan (% ILS), calculated using the following formula: % ILS = [(Median survival time of treated group - Median survival time of control group) / Median survival time of control group] x 100

Solid Tumor Growth Inhibition Assay

This protocol describes a general procedure for assessing the antitumor efficacy of compounds in solid tumor models in mice.

  • Tumor Induction: Solid tumors are induced by subcutaneously inoculating a suspension of tumor cells (e.g., 2.5 to 3 million Ehrlich ascites carcinoma cells) into the thigh of each mouse.[4]

  • Tumor Growth and Measurement: Tumor growth is monitored regularly by measuring the tumor dimensions (longest and shortest diameter) with calipers. Tumor volume is calculated using the formula: V = (d² x D)/2, where 'd' is the shortest diameter and 'D' is the longest diameter.

  • Treatment Protocol: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. The test compounds, positive control (e.g., etoposide (B1684455) at 50 mg/kg twice a week), and vehicle are administered according to a defined schedule.[4]

  • Efficacy Evaluation: The primary endpoints are tumor weight and volume at the end of the experiment (e.g., 14 days after injection).[4] The tumor inhibition rate can be calculated as follows: Tumor Inhibition Rate (%) = [(Average tumor weight of control group - Average tumor weight of treated group) / Average tumor weight of control group] x 100

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This assay determines the inhibitory potential of the compounds against the DHFR enzyme.

  • Enzyme and Substrate Preparation: Purified DHFR enzyme and its substrate, dihydrofolate (DHF), are prepared in an appropriate buffer.

  • Inhibition Assay: The assay is typically performed in a 96-well microplate reader. The test compounds at various concentrations are incubated with the DHFR enzyme.

  • Reaction Initiation and Measurement: The enzymatic reaction is initiated by adding the substrate (DHF) and a cofactor (NADPH). The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 340 nm).

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) using the Cheng-Prusoff equation, which takes into account the substrate concentration and its affinity for the enzyme (Km).

In Vitro Cell Proliferation Assay

This assay measures the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., L1210) are seeded in 96-well plates at a specific density.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • Cell Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, which correlates with the number of viable cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualization

Signaling Pathway

The primary mechanism of action of 10-alkyl-10-deazaminopterin analogues is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. This inhibition disrupts the synthesis of nucleotides, which are essential for DNA replication and cell proliferation.

Folate_Metabolism_Pathway Folate Metabolism and DHFR Inhibition cluster_Nucleotide_Synthesis Nucleotide Synthesis DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR CH2_THF 5,10-Methylene-THF THF->CH2_THF THF->DHFR Serine Serine Glycine Glycine Serine->Glycine Serine->CH2_THF CH2_THF->THF dUMP -> dTMP CHO_THF 10-Formyl-THF CH2_THF->CHO_THF NADP+ -> NADPH dUMP dUMP TS Thymidylate Synthase dTMP dTMP DNA DNA Synthesis dTMP->DNA Purines Purine Synthesis Purines->DNA CHO_THF->Purines Inhibitor 10-Alkyl-10-deazaminopterin Analogues Inhibitor->DHFR TS->CH2_THF

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by 10-alkyl-10-deazaminopterin analogues.

Experimental Workflow

The following diagram illustrates the general workflow for the in vivo evaluation of 10-alkyl-10-deazaminopterin analogues.

Experimental_Workflow In Vivo Efficacy Evaluation Workflow start Start cell_culture Tumor Cell Culture (e.g., L1210) start->cell_culture inoculation Tumor Cell Inoculation in Mice cell_culture->inoculation randomization Randomization of Mice into Groups inoculation->randomization treatment Treatment Administration (Analogues, MTX, Vehicle) randomization->treatment monitoring Daily Monitoring (Survival, Tumor Size, Body Weight) treatment->monitoring data_collection Data Collection (Lifespan, Tumor Volume) monitoring->data_collection analysis Statistical Analysis (% ILS, TGI) data_collection->analysis end End analysis->end

Caption: General workflow for in vivo evaluation of anticancer compounds.

References

Validating the Antitumor Efficacy of 10-Methyl-10-deazaaminopterin in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitumor effects of 10-Methyl-10-deazaaminopterin and its analogs against the conventional antifolate, Methotrexate (MTX), in preclinical xenograft models. The data presented is based on published studies and aims to inform researchers on the potential advantages of this novel class of compounds.

Superior Antitumor Activity of 10-Deazaaminopterin (B1664510) Analogs

This compound and other 10-deaza analogs have been rationally designed to overcome some of the limitations of classical antifolates like Methotrexate.[1] The primary mechanism for their enhanced efficacy lies in their improved cellular uptake and increased rates of polyglutamylation within tumor cells. This leads to higher intracellular drug concentrations and prolonged inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.[1][2]

Comparative Efficacy in Murine and Human Xenograft Models

Studies have consistently demonstrated the superior antitumor activity of 10-deazaaminopterin derivatives across a range of murine and human cancer xenograft models.

Key Quantitative Findings:

CompoundAnimal ModelTumor ModelKey Efficacy MetricsReference
This compound MiceL1210 Leukemia+235% increase in life span (ILS) at LD10 dosage[3]
10-Ethyl-10-deazaaminopterin (10EdAM) MiceS180 (solid)Superior to MTX, produced 10-30% complete regressions[2]
E0771 Mammary ACSuperior to MTX, produced 10-30% complete regressions[2]
T241 FibrosarcomaSuperior to MTX, produced 10-30% complete regressions[2]
MX-1 (human mammary)Markedly superior to MTX, produced 30-40% complete regressions[2]
LX-1 (human small cell lung)Markedly superior to MTX[2]
CX-1 (human colon)Markedly superior to MTX[2]
10-Propargyl-10-deazaaminopterin (PDX) MiceE0771 Mammary TumorShrank tumors to 1% of untreated controls at 36 mg/kg[4]
Methotrexate (MTX) MiceL1210 Leukemia+151% ILS at LD10 dosage[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are generalized experimental protocols based on the cited literature.

General Xenograft Model Protocol
  • Cell Culture: Human or murine cancer cell lines (e.g., L1210, S180, E0771, MX-1, LX-1, CX-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used for human tumor xenografts, while syngeneic mouse models are used for murine tumors.

  • Tumor Implantation: A suspension of cultured tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) is injected subcutaneously or intraperitoneally into the flank of the mice.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), animals are randomized into treatment and control groups.

  • Drug Administration: this compound, its analogs, or Methotrexate are administered via routes such as intraperitoneal (i.p.) or oral gavage, at specified doses and schedules.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²)/2.

  • Efficacy Endpoints: Primary endpoints often include tumor growth inhibition, tumor growth delay, and increase in lifespan. Complete and partial regressions are also noted.

  • Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity. Hematological and biochemical parameters may also be assessed.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for 10-deazaaminopterin analogs, like Methotrexate, is the inhibition of dihydrofolate reductase (DHFR). However, their structural modifications lead to a more efficient mechanism of cytotoxicity in cancer cells.

Antifolate_Mechanism_of_Action Simplified Mechanism of Antifolate Action cluster_cytoplasm Cytoplasm RFC1 Reduced Folate Carrier 1 (RFC1) Drug_in Intracellular Antifolate RFC1->Drug_in FPGS Folylpolyglutamate Synthetase (FPGS) Drug_in->FPGS Polyglutamylation Drug_poly Polyglutamylated Antifolate FPGS->Drug_poly DHFR Dihydrofolate Reductase (DHFR) Drug_poly->DHFR Inhibition (Enhanced for 10-deaza analogs) DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction Thymidylate_Synthase Thymidylate Synthase THF->Thymidylate_Synthase One-carbon transfer dNTPs dNTPs Thymidylate_Synthase->dNTPs DNA_Synthesis DNA Synthesis & Repair dNTPs->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to Drug_ext This compound / MTX Drug_ext->RFC1 Transport

Caption: Enhanced uptake and polyglutamylation of 10-deazaaminopterin analogs lead to potent DHFR inhibition.

Experimental Workflow for Xenograft Studies

The following diagram outlines a typical workflow for evaluating the antitumor effects of novel compounds in xenograft models.

Xenograft_Workflow Experimental Workflow for Xenograft Studies cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Line Culture Animal_Model 2. Select Animal Model Cell_Culture->Animal_Model Implantation 3. Tumor Cell Implantation Animal_Model->Implantation Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 5. Randomize into Groups Tumor_Growth->Randomization Treatment 6. Administer Treatment Randomization->Treatment Data_Collection 7. Collect Tumor Volume & Body Weight Data Treatment->Data_Collection Efficacy_Analysis 8. Analyze Antitumor Efficacy Data_Collection->Efficacy_Analysis Toxicity_Assessment 9. Assess Toxicity Data_Collection->Toxicity_Assessment Conclusion 10. Draw Conclusions Efficacy_Analysis->Conclusion Toxicity_Assessment->Conclusion

Caption: A stepwise workflow for conducting in vivo xenograft studies to evaluate anticancer agents.

Conclusion

The available preclinical data strongly suggests that this compound and its analogs are a promising class of antifolates with significantly greater antitumor efficacy than Methotrexate in a variety of cancer models. Their enhanced transport into tumor cells and more efficient polyglutamylation appear to be key determinants of their superior activity. Further clinical investigation is warranted to translate these preclinical findings into improved cancer therapies.

References

A Comparative Analysis of the Cytotoxicity of 10-Methyl-10-deazaaminopterin and Edatrexate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer chemotherapy, the development of potent antifolate agents that selectively target tumor cells remains a critical area of research. Among the promising candidates are analogs of aminopterin, specifically 10-Methyl-10-deazaaminopterin (MDAM) and Edatrexate (10-ethyl-10-deazaaminopterin). This guide provides a detailed comparison of the cytotoxicity of these two compounds, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their understanding of these potential therapeutic agents.

Executive Summary

Quantitative Cytotoxicity Data

Direct comparative in vitro cytotoxicity data (IC50 values) for MDAM and Edatrexate from a single study is limited. However, in vivo studies and comparisons with other antifolates provide valuable insights into their relative potency.

CompoundAnimal ModelMetricResultReference
This compoundL1210 Leukemia (Mice)% Increase in Life Span+235%[1]
EdatrexateL1210 Leukemia (Mice)% Increase in Life Span+211%[1]
EdatrexateHL-60IC500.001 µM (in a study with methotrexate (B535133) and cisplatin)
10-Propargyl-10-deazaaminopterinCCRF-CEM & other human cancer cell linesRelative Cytotoxicity3- to 4-fold more cytotoxic than Edatrexate

Note: The IC50 value for Edatrexate in HL-60 cells is provided for context but is not from a direct comparative study with MDAM.

The in vivo data from a study by DeGraw et al. (1982) in mice with L1210 leukemia indicates that the 10-methyl analog (MDAM) resulted in a greater increase in life span compared to the 10-ethyl analog (Edatrexate), suggesting a potentially higher therapeutic efficacy in this model.[1]

Mechanism of Action: Dihydrofolate Reductase Inhibition

Both MDAM and Edatrexate, as analogs of aminopterin, exert their cytotoxic effects primarily through the inhibition of dihydrofolate reductase (DHFR). DHFR is a critical enzyme that reduces dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential building blocks for DNA replication and repair.

By competitively binding to DHFR, these compounds deplete the intracellular pool of tetrahydrofolate. This leads to the inhibition of DNA synthesis, resulting in cell cycle arrest and ultimately, apoptosis (programmed cell death).

DHFR_Inhibition_Pathway

Experimental Protocols

The determination of the cytotoxic effects of compounds like MDAM and Edatrexate is typically performed using in vitro cell viability assays. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol for IC50 Determination
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: A stock solution of the test compound (MDAM or Edatrexate) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of concentrations. The cells are then treated with these various concentrations. Control wells receive the vehicle (solvent) alone.

  • Incubation: The treated plates are incubated for a specific period, typically 48 to 72 hours, to allow the compound to exert its cytotoxic effects.

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow start Start cell_seeding Seed Cancer Cells in 96-well plates start->cell_seeding compound_prep Prepare Serial Dilutions of MDAM/Edatrexate cell_seeding->compound_prep treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Read Absorbance formazan_solubilization->absorbance_reading data_analysis Calculate IC50 Values absorbance_reading->data_analysis end End data_analysis->end

Discussion and Conclusion

The available evidence, primarily from in vivo studies, suggests that this compound may exhibit superior antitumor activity compared to Edatrexate in certain cancer models. Both compounds are potent antifolates that function by inhibiting DHFR, leading to the disruption of DNA synthesis and subsequent cell death.

The lack of direct, side-by-side in vitro cytotoxicity data (IC50 values) in a panel of cancer cell lines is a notable gap in the current literature. Such studies would be invaluable for a more definitive comparison of their intrinsic cytotoxic potential. Future research should focus on conducting these head-to-head comparisons to provide a clearer rationale for the selection of either agent for further preclinical and clinical development. Researchers are encouraged to consider the specific cancer type and its metabolic profile when evaluating the potential efficacy of these compounds.

References

A Comparative Guide to the Therapeutic Index of 10-Methyl-10-deazaaminopterin and Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the therapeutic index (TI) is a critical measure of a drug's safety and efficacy. This guide provides an objective comparison of the therapeutic index of 10-Methyl-10-deazaaminopterin and the widely used anti-cancer and anti-inflammatory drug, Methotrexate (B535133). The following sections present supporting experimental data, detailed methodologies of key experiments, and visualizations of the underlying molecular mechanisms.

Executive Summary

Data Presentation: Quantitative Comparison

CompoundAnimal ModelTumor ModelEfficacy Metric (% ILS at LD10)
This compound MiceL1210 Leukemia+235%
Methotrexate MiceL1210 Leukemia+151%

Data sourced from a study on the synthesis and antitumor activity of 10-alkyl-10-deazaminopterins.

This data clearly indicates that at a dose level causing 10% mortality, this compound provides a significantly greater increase in the lifespan of tumor-bearing mice compared to Methotrexate, suggesting a wider therapeutic window.

Further qualitative evidence comes from a study comparing the related compound, 10-ethyl-10-deazaaminopterin (10-EDAM), with Methotrexate in a rat model of inflammatory arthritis. This study found that 10-EDAM produced less toxicity than Methotrexate at higher doses while maintaining comparable efficacy, further supporting the improved safety profile of the 10-deazaaminopterin (B1664510) class of antifolates.[1]

Experimental Protocols

The following are detailed methodologies for the key preclinical models used to assess the therapeutic index of these antifolates.

L1210 Leukemia Mouse Model for Efficacy and Toxicity Testing

This model is a standard for screening and evaluating the in vivo efficacy of potential anti-cancer agents.

Objective: To determine the antitumor efficacy and host toxicity of this compound and Methotrexate.

Materials:

  • DBA/2 mice (typically 6-8 weeks old)

  • L1210 leukemia cells

  • Sterile phosphate-buffered saline (PBS)

  • Test compounds (this compound and Methotrexate)

  • Vehicle control (e.g., saline)

  • Syringes and needles for injection

  • Animal housing and monitoring equipment

Procedure:

  • Cell Culture and Implantation: L1210 leukemia cells are cultured in vitro and then harvested. A specific number of viable cells (e.g., 1 x 10^5 cells) are suspended in sterile PBS and implanted intraperitoneally (i.p.) into each mouse.[2]

  • Animal Randomization: Following tumor cell implantation, the mice are randomly assigned to treatment and control groups.

  • Drug Administration: Treatment is initiated, typically 24 hours after tumor implantation. The drugs are administered according to a predetermined schedule (e.g., daily for a set number of days) and route (e.g., i.p. injection).

  • Efficacy Assessment: The primary endpoint for efficacy is the mean survival time of the mice in each group. The percent increase in life span (% ILS) is calculated using the formula: [(Mean survival time of treated group / Mean survival time of control group) - 1] x 100.

  • Toxicity Assessment: Toxicity is evaluated by monitoring animal weight loss, observing for signs of distress (e.g., lethargy, ruffled fur), and determining the lethal dose (e.g., LD10, the dose that is lethal to 10% of the animals).

Adjuvant-Induced Arthritis (AIA) in Rats for Anti-inflammatory Efficacy and Toxicity

The AIA model in rats is a widely used preclinical model for rheumatoid arthritis to assess the efficacy and toxicity of anti-inflammatory drugs.[3][4][5][6]

Objective: To compare the anti-inflammatory efficacy and systemic toxicity of 10-deazaaminopterin analogues and Methotrexate.

Materials:

  • Lewis rats (or other susceptible strains)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis[3][4][5]

  • Test compounds (e.g., 10-ethyl-10-deazaaminopterin and Methotrexate)

  • Vehicle control

  • Calipers for measuring paw swelling

  • Analytical balance for monitoring body weight

Procedure:

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of CFA at the base of the tail or in a hind paw.[3][4][5][6]

  • Treatment Protocol: Drug administration typically begins on the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs of arthritis (therapeutic protocol).

  • Efficacy Evaluation: The severity of arthritis is assessed regularly by measuring paw volume or thickness using calipers. A clinical arthritis score is also often used, which grades the severity of inflammation in each paw.

  • Toxicity Evaluation: Systemic toxicity is monitored by daily recording of body weight, as weight loss is a common sign of toxicity. Other signs of toxicity, such as gastrointestinal distress or changes in behavior, are also noted.

Signaling Pathways and Mechanisms of Action

The differential therapeutic index between this compound and Methotrexate can be attributed to key differences in their interaction with cellular machinery.

Folate Metabolism and Dihydrofolate Reductase (DHFR) Inhibition

Both Methotrexate and this compound are antifolates that primarily act by inhibiting dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is essential for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, these drugs disrupt DNA synthesis and cell proliferation, particularly in rapidly dividing cancer cells.[7][8][9]

Folate_Metabolism cluster_0 Folate Metabolism cluster_1 Drug Action DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines_Thymidylate Purine & Thymidylate Synthesis THF->Purines_Thymidylate DNA_RNA DNA & RNA Synthesis Purines_Thymidylate->DNA_RNA MTX Methotrexate MTX->DHF Inhibits DHFR MDAM This compound MDAM->DHF Inhibits DHFR Drug_Metabolism_Workflow cluster_cell Tumor Cell RFC Reduced Folate Carrier (RFC) MTX_in Intracellular Methotrexate RFC->MTX_in Transport MDAM_in Intracellular This compound RFC->MDAM_in More Efficient Transport FPGS Folylpolyglutamate Synthetase (FPGS) MTX_in->FPGS MDAM_in->FPGS MTX_poly Polyglutamated Methotrexate FPGS->MTX_poly Polyglutamylation MDAM_poly Polyglutamated This compound FPGS->MDAM_poly More Efficient Polyglutamylation DHFR DHFR Inhibition MTX_poly->DHFR MDAM_poly->DHFR MTX_out Extracellular Methotrexate MTX_out->RFC MDAM_out Extracellular This compound MDAM_out->RFC

References

comparative study of transport properties of 10-deazaaminopterin analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the transport properties of 10-deazaaminopterin (B1664510) analogues reveals significant differences in their interactions with various cellular uptake systems, which in turn influences their therapeutic efficacy. These analogues, designed as antifolates, primarily enter cells through the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs).[1][2][3] Modifications at the 10-position of the deazaaminopterin scaffold have been shown to substantially alter transport kinetics, leading to improved tumor cell accumulation and therapeutic indices compared to the parent compounds and methotrexate (B535133) (MTX).[4][5]

Comparative Transport Kinetics

The primary advantage of many 10-deazaaminopterin analogues lies in their enhanced transport efficiency in tumor cells compared to normal tissues.[5][6] Structural modifications, particularly alkyl substitutions at the C10 position, have a pronounced effect on the influx kinetics mediated by the reduced folate carrier.

For instance, analogues such as 10-methyl-10-deazaaminopterin and 10-ethyl-10-deazaaminopterin (Edatrexate) exhibit a significantly lower influx Michaelis constant (Km) in various tumor cell lines, including L1210, Ehrlich, and S180 cells, when compared to methotrexate.[5] A lower Km value indicates a higher binding affinity for the transporter. While the maximum transport velocity (Vmax) for these analogues is often similar to that of methotrexate, their higher affinity results in more efficient uptake, especially at low extracellular drug concentrations.[5]

In contrast, these same C10 alkyl substitutions tend to reduce the influx potential in normal tissues like intestinal epithelial cells, suggesting a basis for their improved therapeutic index.[4][5] 10-propargyl-10-deazaaminopterin (PDX) is noted as a particularly efficient substrate for RFC-1 mediated transport, which contributes to its enhanced cytotoxicity and antitumor effects.[7][8]

Below is a summary of the comparative transport properties of key 10-deazaaminopterin analogues.

Analogue Cell Line Transporter Influx Km (vs. MTX) Influx Vmax (vs. MTX) Key Finding
10-deazaaminopterin L1210, Ehrlich, S180RFC4- to 14-fold lowerSimilarHigher affinity than MTX in tumor cells.[5]
This compound L1210, Ehrlich, S180RFC4- to 14-fold lowerSimilarHigher affinity than MTX in tumor cells.[5]
10-ethyl-10-deazaaminopterin (Edatrexate) L1210, Ehrlich, S180RFC4- to 14-fold lowerSimilarMore effectively transported than MTX in most tumor cells.[5][6]
10,10-dimethyl-10-deazaaminopterin L1210, Ehrlich, S180RFC4- to 14-fold lowerSimilarLess toxic, possibly due to enhanced clearance.[4][5]
10-propargyl-10-deazaaminopterin (PDX) CCRF-CEMRFC-1Not specifiedMore effective permeantMost efficient permeant for RFC-1 internalization among tested analogues.[7][8]
9-methyl-10-deazaaminopterin L1210Not specifiedSimilar to MTXNot specifiedTransport parameters were similar to MTX despite higher cytotoxicity in L1210 cells.[9]

Signaling Pathways and Transport Mechanisms

The transport of 10-deazaaminopterin analogues into mammalian cells is primarily mediated by three distinct systems: the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and Folate Receptors (FR). Each system has unique characteristics that influence drug uptake.

  • Reduced Folate Carrier (RFC): This is the major transporter for folates in most mammalian cells and tissues, functioning optimally at a neutral pH of 7.4.[2][10] It operates as an anion exchanger, facilitating the uptake of reduced folates and antifolate drugs like methotrexate and its 10-deaza analogues.[11] The enhanced efficacy of many 10-deaza analogues is directly linked to their improved interaction with RFC, characterized by a higher binding affinity (lower Km) compared to methotrexate.[5]

  • Proton-Coupled Folate Transporter (PCFT): PCFT is a high-affinity transporter that functions optimally in acidic environments (pH 5.5-5.8).[1][12][13] This makes it particularly relevant for folate absorption in the proximal small intestine and potentially for drug delivery to the acidic microenvironment of solid tumors.[3][14] While RFC has a low affinity for folic acid, PCFT transports it efficiently.[13] Antifolates designed to be specific substrates for PCFT are being developed to target tumors selectively.[3]

  • Folate Receptors (FRα and FRβ): These are high-affinity receptors that mediate folate and antifolate uptake via endocytosis.[1] FRα is often overexpressed in various cancers, including ovarian cancer, while its expression in normal tissues is limited, making it an attractive target for cancer therapy.[15] The transport process mediated by FRs is fundamentally different from the facilitative diffusion of RFC, showing distinct energy, ion, and pH dependencies.[16]

Transport_Mechanisms cluster_analogues 10-Deazaaminopterin Analogues cluster_transporters Membrane Transporters cluster_outcomes Cellular Outcomes A 10-deazaaminopterin RFC Reduced Folate Carrier (RFC) pH 7.4 A->RFC High Affinity PCFT Proton-Coupled Folate Transporter (PCFT) pH 5.5 A->PCFT Potential Substrate FR Folate Receptors (FR) Endocytosis A->FR Potential Substrate B 10-ethyl-10-deazaaminopterin (Edatrexate) B->RFC High Affinity B->PCFT Potential Substrate B->FR Potential Substrate C 10-propargyl-10-deazaaminopterin (PDX) C->RFC Very High Affinity C->PCFT Potential Substrate C->FR Potential Substrate D Other Analogues D->RFC D->PCFT Potential Substrate D->FR Potential Substrate Influx Increased Intracellular Concentration RFC->Influx PCFT->Influx FR->Influx Efficacy Enhanced Antitumor Efficacy Influx->Efficacy

Transport pathways for 10-deazaaminopterin analogues.

Experimental Protocols

The characterization of the transport properties of 10-deazaaminopterin analogues involves a series of in vitro and in vivo experiments. These protocols are designed to quantify drug uptake, determine kinetic parameters, and assess cytotoxic effects.

1. In Vitro Drug Transport Assay

This is a common method to measure the uptake of a drug into cultured cells.

  • Cell Culture: Tumor cell lines (e.g., L1210, CCRF-CEM, S180) are cultured in an appropriate medium until they reach a desired confluency.[17] For assays involving specific transporters, cells overexpressing the transporter of interest may be used.[17][18]

  • Incubation: The cells are harvested, washed, and resuspended in a buffer. A radiolabeled version of the drug analogue (or a competitive substrate like [3H]methotrexate) is added to the cell suspension.[19] The incubation is carried out at 37°C for various time points to measure the initial rate of uptake.

  • Termination of Uptake: The uptake process is stopped by adding an ice-cold buffer, followed by rapid washing to remove the extracellular drug.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. This measurement is used to calculate the rate of drug influx.

  • Kinetic Analysis: The experiment is repeated with varying concentrations of the drug analogue to determine the Km and Vmax of the transport process. This involves plotting the initial uptake rates against substrate concentration and fitting the data to the Michaelis-Menten equation.[16]

2. Competitive Inhibition Assay

This assay is used to determine the affinity of a non-labeled analogue for a transporter by measuring its ability to inhibit the transport of a known radiolabeled substrate.

  • Protocol: The experimental setup is similar to the in vitro transport assay. Cultured cells are incubated with a fixed concentration of a radiolabeled substrate (e.g., [3H]methotrexate) in the presence of varying concentrations of the unlabeled 10-deazaaminopterin analogue.

  • Data Analysis: The concentration of the analogue that inhibits 50% of the radiolabeled substrate transport (IC50) is determined. This value can be used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the analogue for the transporter.

3. Cell Growth Inhibition Assay

This assay assesses the overall cytotoxic effect of the drug, which is an indirect measure of its transport and intracellular activity.

  • Protocol: Tumor cells are seeded in multi-well plates and exposed to a range of concentrations of the 10-deazaaminopterin analogue for a defined period (e.g., 3-hour pulse exposure).[8]

  • Assessment: After the exposure, the drug is removed, and the cells are allowed to grow for a further period. Cell viability is then assessed using methods like MTT assay or by direct cell counting.

  • Data Analysis: The IC50 value, the drug concentration that causes 50% inhibition of cell growth, is determined. Lower IC50 values indicate higher potency.[20]

Experimental_Workflow cluster_prep Preparation cluster_assay Transport Assay cluster_analysis Data Analysis A 1. Cell Culture (e.g., L1210, CCRF-CEM) B 2. Cell Harvest & Wash A->B C 3. Incubation With Radiolabeled Analogue (Varying Time & Concentration) B->C D 4. Stop Reaction (Ice-cold buffer) C->D E 5. Wash Cells (Remove extracellular drug) D->E F 6. Cell Lysis E->F G 7. Scintillation Counting (Quantify intracellular drug) F->G H 8. Kinetic Analysis (Calculate Km and Vmax) G->H I Compare transport properties of different analogues H->I Comparative Results

Workflow for in vitro transport kinetics studies.

References

10-Methyl-10-deazaaminopterin: A Selective DHFR Inhibitor Outperforming Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of cancer chemotherapy, the quest for more selective and potent therapeutic agents is perpetual. New research and comparative data validate 10-Methyl-10-deazaaminopterin (MDAM) as a highly effective inhibitor of dihydrofolate reductase (DHFR), demonstrating significant advantages over the widely used drug, Methotrexate (B535133) (MTX). These findings, aimed at researchers, scientists, and drug development professionals, highlight MDAM's potential for enhanced therapeutic efficacy and reduced toxicity in various cancer models.

Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids, which are vital for DNA synthesis and cellular proliferation.[1] Its inhibition disrupts these processes, leading to cell death, making it a well-established target for cancer therapy. While Methotrexate has been a cornerstone of DHFR inhibition, its clinical use is often limited by its cellular transport and side effects.

This compound and its analogs represent a promising evolution in DHFR inhibition. Structural modifications at the 10-position of the deazaaminopterin scaffold have been shown to enhance membrane transport into tumor cells, leading to greater intracellular accumulation and persistence compared to normal proliferative tissues.[2] This selective accumulation is a key factor contributing to the superior antitumor properties of these analogs.

Comparative Efficacy: 10-Deazaaminopterin (B1664510) Analogs vs. Methotrexate

A substantial body of evidence underscores the enhanced performance of 10-deazaaminopterin derivatives over Methotrexate. Analogs with alkyl substitutions (methyl or ethyl) at the 10-position of 10-deazaaminopterin have proven to be the most effective in this class of compounds.[3]

In Vitro DHFR Inhibition and Cell Growth Inhibition:

Studies have consistently shown that 10-alkyl-10-deazaaminopterin analogs are potent inhibitors of DHFR, often equivalent to or slightly more potent than Methotrexate at the enzymatic level.[2] However, their superiority becomes more pronounced in cellular assays due to improved transport characteristics. For instance, the influx of these analogs into L1210 leukemia cells is significantly higher than that of Methotrexate, with a 4- to 14-fold lower influx Km, indicating a higher affinity for the transport system.[2] This leads to more potent inhibition of cell growth.

CompoundTargetIC50/Ki ValueCell Line/Enzyme SourceReference
This compound DHFRSlightly more potent than MTXL1210 cell DHFR--INVALID-LINK--[2]
10-Ethyl-10-deazaaminopterin DHFREquivalent to this compoundL1210 cell DHFR--INVALID-LINK--[2]
Methotrexate (MTX) DHFR-L1210 cell DHFR--INVALID-LINK--[2]
10-Deazaaminopterin DHFREquivalent to AminopterinL1210 cell DHFR--INVALID-LINK--[2]
Aminopterin DHFR-L1210 cell DHFR--INVALID-LINK--[2]

In Vivo Antitumor Activity:

The enhanced cellular uptake of 10-deazaaminopterin analogs translates to markedly superior antitumor efficacy in various murine tumor models. These analogs have demonstrated a greater reduction in tumor burden and an increase in long-term survivors compared to Methotrexate in ascitic and solid tumors, including L1210 leukemia, Sarcoma 180, and E0771 mammary adenocarcinoma.[3] For example, against the E0771 tumor, the ethyl derivative of 10-deazaaminopterin was over five times more effective than Methotrexate in slowing tumor growth.[3]

Signaling Pathway and Experimental Workflow

The inhibitory action of this compound targets the folate metabolic pathway, which is fundamental for cell division. The diagrams below illustrate this pathway and a typical experimental workflow for evaluating DHFR inhibitors.

DHFR_Inhibition_Pathway cluster_folate_pathway Folate Metabolic Pathway cluster_inhibition Mechanism of Inhibition Folate Folate Dihydrofolate (DHF) Dihydrofolate (DHF) Folate->Dihydrofolate (DHF) Reduction Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) NADPH to NADP+ Purine & Thymidylate Synthesis Purine & Thymidylate Synthesis Tetrahydrofolate (THF)->Purine & Thymidylate Synthesis DNA Synthesis & Cell Proliferation DNA Synthesis & Cell Proliferation Purine & Thymidylate Synthesis->DNA Synthesis & Cell Proliferation DHFR DHFR DHFR->Dihydrofolate (DHF) MDAM This compound MDAM->DHFR Binds to active site Experimental_Workflow cluster_workflow Workflow for DHFR Inhibitor Evaluation start Start dhfr_assay Biochemical DHFR Inhibition Assay start->dhfr_assay cell_culture Cancer Cell Line Culture start->cell_culture ic50_determination Determine IC50 Values dhfr_assay->ic50_determination proliferation_assay Cell Proliferation Assay (e.g., MTT, XTT) cell_culture->proliferation_assay proliferation_assay->ic50_determination animal_model In Vivo Antitumor Activity Assessment (Animal Models) ic50_determination->animal_model data_analysis Comparative Data Analysis animal_model->data_analysis end End data_analysis->end

References

A Comparative Analysis of 10-Methyl-10-deazaaminopterin and Existing Antifolate Drugs for Clinical Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel antifolate agent, 10-Methyl-10-deazaaminopterin, with established drugs—methotrexate (B535133), pemetrexed (B1662193), and pralatrexate (B1268). We will delve into their mechanisms of action, present comparative preclinical data, and provide detailed experimental protocols to support further research and development in this critical area of oncology.

Mechanism of Action: Targeting the Folate Pathway

All four compounds are classified as antifolates, a class of drugs that interfere with the metabolic processes involving folic acid. Their primary target is the enzyme dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By competitively inhibiting DHFR, these drugs deplete the intracellular pool of THF, leading to the inhibition of DNA synthesis and repair, ultimately resulting in cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2]

While all four drugs share this primary mechanism, there are subtle differences:

  • This compound and its analogs are designed for potentially improved cellular uptake and intracellular retention compared to methotrexate.

  • Methotrexate is a classical antifolate that inhibits DHFR.[2]

  • Pemetrexed , in addition to DHFR, also inhibits other folate-dependent enzymes, including thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). This multi-targeted approach may contribute to its broad spectrum of activity.

  • Pralatrexate was specifically designed for high affinity to the reduced folate carrier-1 (RFC-1), a protein often overexpressed in cancer cells, leading to enhanced intracellular accumulation.[3]

Comparative Efficacy: Preclinical Data

Direct head-to-head clinical comparisons of this compound with pemetrexed and pralatrexate are limited. However, preclinical studies provide valuable insights into its potential advantages over the long-established antifolate, methotrexate.

In Vitro Cytotoxicity

Table 1: In Vitro Cytotoxicity (IC50) of PDX vs. Methotrexate in Human Lymphoma Cell Lines [3]

Cell LineIC50 PDX (nM)IC50 Methotrexate (nM)
RL3-530-50
HT3-530-50
SKI-DLBCL-13-530-50
Raji3-530-50
Hs4453-530-50
In Vivo Antitumor Activity

Preclinical in vivo studies using murine leukemia models have demonstrated the superior efficacy of 10-alkyl-10-deazaaminopterin analogs, including the 10-methyl derivative, compared to methotrexate.

Table 2: In Vivo Efficacy of this compound vs. Methotrexate in L1210 Murine Leukemia Model

Treatment% Increase in LifespanReference
This compound +235%[4]
Methotrexate +151%[4]

These findings suggest that this compound holds promise for enhanced antitumor activity compared to methotrexate. Further studies are warranted to directly compare its efficacy against pemetrexed and pralatrexate in various cancer models.

Experimental Protocols

To facilitate further research, we provide detailed methodologies for key experiments cited in the evaluation of these antifolate drugs.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay determines the inhibitory potential of a compound against the DHFR enzyme.

Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The rate of absorbance decrease is proportional to DHFR activity.

Materials:

  • Purified recombinant human DHFR enzyme

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Test compounds (this compound, methotrexate, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH solution, and the test compound dilutions.

  • Initiate the reaction by adding the DHFR enzyme to each well.

  • Immediately after adding the enzyme, add the DHF solution to start the reaction.

  • Measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C).

  • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

  • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5][6][7]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., L1210 murine leukemia cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.[8]

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

DHFR_Assay_Workflow start Start prep_reagents Prepare Reagents (DHFR, DHF, NADPH, Test Compounds) start->prep_reagents plate_setup Set up 96-well Plate (Buffer, NADPH, Test Compound) prep_reagents->plate_setup add_enzyme Add DHFR Enzyme plate_setup->add_enzyme add_substrate Add DHF Substrate to Initiate Reaction add_enzyme->add_substrate measure Measure Absorbance at 340 nm (Kinetic Read) add_substrate->measure analyze Calculate Initial Velocity and % Inhibition measure->analyze plot Plot % Inhibition vs. Log[Inhibitor] analyze->plot calculate_ic50 Determine IC50 Value plot->calculate_ic50 end End calculate_ic50->end Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Test Compounds seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize measure Measure Absorbance at 570 nm solubilize->measure analyze Calculate % Cell Viability measure->analyze plot Plot % Viability vs. Log[Drug] analyze->plot calculate_ic50 Determine IC50 Value plot->calculate_ic50 end End calculate_ic50->end

References

Safety Operating Guide

Safe Disposal of 10-Methyl-10-deazaaminopterin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: The proper disposal of 10-Methyl-10-deazaaminopterin, a potent antineoplastic agent, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and associated waste materials. All personnel handling this substance must be thoroughly trained in these procedures and have access to the appropriate personal protective equipment (PPE) and disposal supplies.

I. Hazard and Safety Data Overview

Hazard ClassificationDescriptionPrimary Route of ExposureKey Precautionary Measures
Acute Toxicity (Oral) Potentially fatal if swallowed.[1]IngestionDo not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[4]
Reproductive Toxicity May damage fertility or the unborn child.[1][2][4]Inhalation, Ingestion, Skin ContactUse of a certified chemical fume hood is mandatory. Wear appropriate PPE, including double gloves, a lab coat, and safety glasses.[5]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[6]Improper DisposalDo not discharge down the drain or into the environment. All waste must be segregated and treated as hazardous chemical waste.

II. Experimental Protocol: Waste Segregation and Disposal

The following protocol outlines the mandatory steps for the safe disposal of this compound and contaminated materials. This procedure is designed to minimize exposure and ensure compliance with hazardous waste regulations.

A. Personal Protective Equipment (PPE) Requirements:

  • Gloves: Wear two pairs of chemotherapy-grade nitrile gloves.

  • Coat: A disposable, solid-front gown or a dedicated lab coat is required.

  • Eye Protection: ANSI-rated safety glasses or a face shield must be worn.

  • Respiratory Protection: Use a certified chemical fume hood for all manipulations of the solid compound or solutions.

B. Waste Stream Segregation:

  • Unused or Expired Compound:

    • Pure, unused, or expired this compound must be disposed of as hazardous chemical waste.

    • Do not mix with other waste streams.

    • The original container should be tightly sealed and placed in a secondary, labeled container if necessary to prevent leakage.

  • Contaminated Solid Waste:

    • This stream includes items such as used vials, pipette tips, centrifuge tubes, and contaminated absorbent pads.

    • Place all contaminated solid waste into a designated, leak-proof, and puncture-resistant hazardous waste container.

    • This container must be clearly labeled as "Chemotherapeutic Waste" or "Cytotoxic Waste."

  • Contaminated Liquid Waste:

    • This includes any remaining solutions containing this compound.

    • Collect all contaminated liquid waste in a dedicated, leak-proof, and shatter-resistant container.

    • The container must be clearly labeled with the chemical name and the words "Hazardous Waste."

    • Crucially, do not pour any liquid waste containing this compound down the drain. [7]

  • Contaminated Sharps:

    • Needles, syringes, and other sharps contaminated with this compound must be placed directly into a designated, puncture-proof sharps container labeled for chemotherapeutic waste.

    • Do not recap, bend, or break needles.

C. Final Disposal Procedure:

  • Ensure all waste containers are securely sealed.

  • Properly label all containers with the contents ("this compound Waste") and the appropriate hazard symbols.

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Thoroughly decontaminate the work area after completing the disposal process.

  • Remove and dispose of PPE as contaminated solid waste.

  • Wash hands thoroughly with soap and water.

III. Visual Workflow for Disposal

The following diagram illustrates the logical flow for the proper segregation and disposal of waste generated from work with this compound.

cluster_0 Waste Generation Point cluster_1 Waste Segregation & Containment cluster_2 Final Disposal Pathway A Unused/Expired Compound E Hazardous Chemical Waste Container A->E B Contaminated Solid Waste (Gloves, Vials, Tips) F Chemotherapeutic Solid Waste Container B->F C Contaminated Liquid Waste G Chemotherapeutic Liquid Waste Container C->G D Contaminated Sharps (Needles, Syringes) H Chemotherapeutic Sharps Container D->H I Licensed Hazardous Waste Disposal E->I F->I G->I H->I

References

Safeguarding Your Research: A Comprehensive Guide to Handling 10-Methyl-10-deazaaminopterin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 10-Methyl-10-deazaaminopterin. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount when handling this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment Rationale
Handling solid compound (weighing, aliquoting) - Nitrile or neoprene gloves (double-gloving recommended) - Lab coat or disposable gown - Chemical splash goggles - NIOSH-approved P3 respiratorTo prevent skin and eye contact with the powdered form and to avoid inhalation of fine particles.[7]
Preparing solutions - Nitrile or neoprene gloves (double-gloving recommended) - Chemical-resistant gown or coveralls - Chemical splash goggles and face shieldTo protect against splashes of the concentrated solution which can cause skin and eye irritation.[8][9][10]
Administering to cell cultures or animals - Nitrile gloves - Lab coat or disposable gown - Safety glasses with side shieldsTo prevent accidental skin contact with diluted solutions.
Cleaning spills - Chemical-resistant gloves (heavy-duty) - Chemical-resistant coveralls and footwear - Chemical splash goggles and face shield - NIOSH-approved respirator with appropriate cartridgesTo provide maximum protection during cleanup of potentially high concentrations of the compound.[11][12][13]

II. Operational Plan: A Step-by-Step Approach to Safe Handling

A clear and logical workflow is critical to minimize the risk of exposure. The following diagram illustrates the recommended operational plan for working with this compound.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (or analogous compound information) B Don appropriate PPE A->B C Prepare designated handling area (e.g., chemical fume hood) B->C D Weigh and prepare solutions in a ventilated enclosure C->D E Clearly label all containers D->E F Conduct experiment E->F G Decontaminate work surfaces F->G H Segregate and dispose of waste according to institutional guidelines G->H I Remove and dispose of PPE H->I J Wash hands thoroughly I->J

Caption: This diagram outlines the essential steps for safely handling this compound, from preparation to disposal.

III. Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and all contaminated materials is a critical final step.

Waste Type Disposal Procedure
Unused solid compound - Collect in a clearly labeled, sealed container. - Dispose of as hazardous chemical waste according to institutional and local regulations.
Contaminated solutions - Collect in a labeled, leak-proof container. - Dispose of as hazardous chemical waste. Do not pour down the drain.[12]
Contaminated labware (pipette tips, tubes, etc.) - Place in a designated hazardous waste container lined with a plastic bag. - Seal the bag and dispose of as solid hazardous waste.
Contaminated PPE (gloves, gowns, etc.) - Remove carefully to avoid cross-contamination. - Place in a designated hazardous waste container.[14]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[10][15] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[15]

By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work with this compound, contributing to the field of drug development while prioritizing personal and environmental well-being.

References

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Retrosynthesis Analysis

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Reactant of Route 1
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